molecular formula C9H8ClN B063823 5-chloro-6-methyl-1H-indole CAS No. 162100-56-3

5-chloro-6-methyl-1H-indole

Cat. No.: B063823
CAS No.: 162100-56-3
M. Wt: 165.62 g/mol
InChI Key: LJCGPVBAKRGTSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-chloro-6-methyl-1H-indole is a versatile and valuable halogenated indole derivative specifically designed for advanced research applications. Its core value lies in its role as a privileged scaffold and key synthetic intermediate in medicinal chemistry and drug discovery. The indole structure is a fundamental component of countless biologically active molecules, and the specific substitution pattern of a chlorine atom at the 5-position and a methyl group at the 6-position makes this compound a crucial building block for the synthesis of more complex target molecules. Researchers utilize this compound to develop and optimize potential therapeutic agents, particularly in the areas of kinase inhibitors, GPCR (G-Protein Coupled Receptor) ligands, and other small-molecule modulators. The electron-withdrawing chloro group facilitates further functionalization via cross-coupling reactions (e.g., Suzuki, Stille), while the methyl group can influence the compound's lipophilicity, metabolic stability, and binding affinity. This reagent is also of significant interest in materials science for the construction of organic electronic materials and novel heterocyclic systems. It is supplied with guaranteed high purity to ensure reproducibility and reliability in sensitive experimental workflows.

Properties

IUPAC Name

5-chloro-6-methyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-6-4-9-7(2-3-11-9)5-8(6)10/h2-5,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJCGPVBAKRGTSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440652
Record name 5-chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162100-56-3
Record name 5-Chloro-6-methyl-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=162100-56-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chloro-6-methyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Introduction: The Significance of the Substituted Indole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 5-chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone of drug design. Among the vast array of substituted indoles, halogenated derivatives are of particular interest. The introduction of a chlorine atom, such as in the 5-chloro-indole moiety, can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets, often enhancing its therapeutic potential.[2][3]

This technical guide focuses on the specific properties of this compound, a heterocyclic compound with potential as a key building block in the synthesis of complex, biologically active molecules.[4] Its unique substitution pattern—an electron-withdrawing chlorine atom at the C5 position and an electron-donating methyl group at the C6 position—creates a distinct electronic environment that governs its reactivity and potential applications. This document provides a comprehensive overview of its synthesis, spectroscopic signature, physicochemical properties, and reactivity, offering field-proven insights for professionals in chemical research and drug development.

Synthesis of this compound

The most reliable and widely employed method for constructing the indole core from arylhydrazines is the Fischer indole synthesis, discovered by Emil Fischer in 1883.[5][6] This reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is itself formed from the condensation of an arylhydrazine and an appropriate aldehyde or ketone.[6][7]

Conceptual Workflow: Japp-Klingemann and Fischer Synthesis

A robust pathway to this compound involves a two-stage process. First, the requisite (4-chloro-5-methylphenyl)hydrazine intermediate is synthesized. While this can be sourced commercially, a classic method to generate hydrazones for indole synthesis is the Japp-Klingemann reaction, which couples an aryl diazonium salt with a β-keto-ester.[8][9] The resulting hydrazone is then subjected to Fischer conditions to yield the target indole.

Synthesis_Workflow cluster_0 Part 1: Hydrazone Formation (Japp-Klingemann Logic) cluster_1 Part 2: Indole Cyclization (Fischer Synthesis) Aniline 4-Chloro-5-methylaniline Diazonium Diazonium Salt Aniline->Diazonium NaNO₂, HCl (Diazotization) Hydrazone Arylhydrazone Intermediate Diazonium->Hydrazone Ketoester β-Keto-ester (e.g., Ethyl 2-methylacetoacetate) Ketoester->Hydrazone Azo Coupling & Hydrolysis Hydrazone_Fischer Arylhydrazone Intermediate Ketone Ketone / Aldehyde (e.g., Pyruvic Acid) Ketone->Hydrazone_Fischer Condensation Indole This compound Hydrazone_Fischer->Indole Acid Catalyst (PPA, H₂SO₄) Heat, [3,3]-Sigmatropic Rearrangement caption Fig 1: Conceptual synthesis workflow.

Fig 1: Conceptual synthesis workflow.
Protocol 1: Fischer Indole Synthesis

This protocol describes the synthesis of this compound from (4-chloro-5-methylphenyl)hydrazine and an appropriate carbonyl compound, such as pyruvic acid, which will subsequently decarboxylate. The choice of an acid catalyst is critical; polyphosphoric acid (PPA) or strong Brønsted acids like H₂SO₄ are effective as they facilitate both the hydrazone formation and the subsequent, high-energy[10][10]-sigmatropic rearrangement that is the hallmark of the reaction.[6][11]

Materials:

  • (4-chloro-5-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Ethanol

  • Polyphosphoric acid (PPA) or concentrated Sulfuric Acid (H₂SO₄)

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Hydrazone Formation: In a round-bottom flask, dissolve (4-chloro-5-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol. Add pyruvic acid (1.1 eq) to the solution.

  • Heat the mixture to reflux for 1-2 hours to form the phenylhydrazone intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).

  • Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure using a rotary evaporator.

  • Cyclization: To the crude hydrazone, add the acid catalyst. If using PPA, a common ratio is 10 parts by weight relative to the hydrazone. If using H₂SO₄, it is often used as the solvent or in a high-boiling solvent.

  • Heat the reaction mixture to 100-140°C. The optimal temperature depends on the specific substrates and catalyst used.[12] The mixture will darken as the cyclization proceeds. Maintain heating for 1-3 hours.

  • Quenching and Work-up: Allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice. This will quench the reaction and precipitate the crude product.

  • Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume). Combine the organic layers.

  • Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.[5]

  • Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient system, to yield pure this compound.

Self-Validation: The success of the synthesis is confirmed by spectroscopic analysis (NMR, MS) of the purified product and by its sharp melting point, which should be compared to literature values if available.

Physicochemical and Spectroscopic Properties

Characterization of this compound is essential for confirming its identity and purity. The following properties are based on predictive models and analysis of structurally similar compounds.[13][14][15]

Physical Properties
PropertyValueSource
Molecular Formula C₉H₈ClN[13][15]
Molecular Weight 165.62 g/mol [13][15]
Appearance Expected to be an off-white to light brown solidN/A
Boiling Point 297.5 ± 20.0 °C (Predicted)[13]
Density 1.273 ± 0.06 g/cm³ (Predicted)[13]
Storage Store at room temperature, away from light, under an inert atmosphere[4]
Spectroscopic Characterization

Spectroscopic data provides a definitive fingerprint of the molecule's structure. The following are expected spectral characteristics based on fundamental principles and data from analogous indole structures.[14][16]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is particularly informative. The indole N-H proton typically appears as a broad singlet far downfield (>8.0 ppm). The aromatic protons will exhibit shifts influenced by the electron-donating methyl group and the electron-withdrawing, ortho/para-directing chloro group.

  • ¹H NMR (Expected Shifts in CDCl₃):

    • H1 (N-H): Broad singlet, ~8.1-8.3 ppm.

    • H2 & H3 (Pyrrole Ring): These protons will appear as doublets or multiplets in the ~6.5-7.3 ppm range.[17]

    • H4 & H7 (Benzene Ring): These will be singlets or narrow doublets in the aromatic region (~7.0-7.6 ppm). The H4 proton will be adjacent to the chlorine, and the H7 proton adjacent to the methyl group, influencing their specific shifts.

    • CH₃ (Methyl Group): A sharp singlet at ~2.4-2.5 ppm.

  • ¹³C NMR (Expected Shifts in CDCl₃):

    • C2 & C3: ~100-125 ppm.

    • C3a, C7a (Bridgehead Carbons): ~125-135 ppm.

    • C4, C5, C6, C7 (Benzene Ring): ~110-135 ppm. The carbons directly attached to the chloro (C5) and methyl (C6) groups will have their chemical shifts significantly affected.

    • CH₃ (Methyl Carbon): ~20 ppm.

2. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal structural information through fragmentation patterns.

  • Molecular Ion (M⁺): A key diagnostic feature will be the isotopic pattern for the molecular ion peak due to the presence of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[16] This will result in two peaks: one at m/z = 165 (for ¹²C₉¹H₈³⁵ClN) and a smaller peak at m/z = 167 (for ¹²C₉¹H₈³⁷ClN) in roughly a 3:1 intensity ratio.

  • Key Fragments: Common fragmentation may involve the loss of a methyl radical (M-15) or HCl (M-36).

3. Infrared (IR) Spectroscopy

IR spectroscopy helps identify key functional groups.

  • N-H Stretch: A sharp peak around 3400 cm⁻¹ is characteristic of the indole N-H bond.

  • C-H Aromatic Stretch: Peaks will appear just above 3000 cm⁻¹.

  • C=C Aromatic Stretch: Multiple sharp peaks in the 1450-1600 cm⁻¹ region.

  • C-Cl Stretch: A peak in the fingerprint region, typically around 700-800 cm⁻¹.

Chemical Reactivity and Mechanistic Insights

The reactivity of the indole ring is dominated by electrophilic aromatic substitution, with the pyrrole ring being significantly more reactive than the benzene ring. The preferred site of attack is typically the C3 position due to the ability of the nitrogen atom to stabilize the resulting cationic intermediate (the Wheland intermediate).

The substituents at C5 and C6 introduce competing electronic effects:

  • 5-Chloro group: An electron-withdrawing group that deactivates the ring towards electrophilic attack through its inductive effect (-I). However, its lone pairs can participate in resonance, directing ortho and para (to C4 and C6).

  • 6-Methyl group: An electron-donating group (+I, hyperconjugation) that activates the ring towards electrophilic attack, also directing ortho and para (to C5 and C7).

The net effect is a complex reactivity profile. While C3 remains the most probable site for electrophilic attack (e.g., Vilsmeier-Haack formylation, Mannich reaction), the overall reaction rate may be slightly diminished compared to unsubstituted indole. The electronic nature of the benzene portion of the ring is also modulated, which can influence reactions such as N-H deprotonation, where the acidity of the N-H proton may be slightly increased compared to alkyl-only substituted indoles.[3]

Applications in Drug Discovery and Development

The 5-chloro-indole scaffold is a validated pharmacophore in modern drug discovery.[1] Its derivatives have shown potent activity against a range of biological targets, particularly protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in diseases like cancer.[2][18]

Kinase Inhibition in Oncology

Many 5-chloro-indole derivatives function as ATP-competitive inhibitors at the kinase domain of receptors like the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase.[2] Mutations in these kinases are known drivers in non-small cell lung cancer and melanoma. By occupying the ATP-binding pocket, these inhibitors block downstream signaling, preventing cell proliferation and inducing apoptosis (programmed cell death).[1][2] The this compound core provides a rigid scaffold from which functional groups can be elaborated to optimize binding affinity and selectivity for a specific kinase target.

EGFR_Pathway EGF Growth Factor (EGF) EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., Ras-Raf-MAPK) EGFR->Downstream Activates Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Phosphorylates Response Cell Proliferation, Survival Downstream->Response Leads to caption Fig 2: EGFR pathway inhibition.

Fig 2: EGFR pathway inhibition.
Role as a Synthetic Intermediate

Beyond direct biological activity, this compound serves as a valuable intermediate.[4] The chlorine atom provides a handle for further functionalization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl, alkyl, or amino groups to build molecular complexity.[3] This versatility makes it a strategic starting material for generating libraries of novel compounds for high-throughput screening in drug discovery campaigns.

Conclusion

This compound is a heterocyclic compound of significant interest, combining the privileged indole scaffold with a unique substitution pattern that finely tunes its electronic properties. Its synthesis is readily achieved through established methods like the Fischer indole synthesis, and its structure can be unequivocally confirmed by standard spectroscopic techniques. While its reactivity is governed by the principles of electrophilic substitution on the indole ring, the interplay between the chloro and methyl groups offers opportunities for selective functionalization. For researchers in medicinal chemistry and drug development, this compound represents a valuable and versatile building block for the design and synthesis of next-generation therapeutic agents, particularly in the realm of kinase inhibition for oncology.

References

Spectroscopic Characterization of 5-chloro-6-methyl-1H-indole: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Substituted Indoles

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern on the indole ring profoundly influences its physicochemical properties and pharmacological effects. The presence of a halogen, such as chlorine at the 5-position, and an alkyl group, like a methyl group at the 6-position, as in 5-chloro-6-methyl-1H-indole, is anticipated to modulate its electronic distribution, lipophilicity, and metabolic stability. Accurate spectroscopic characterization is paramount for the unambiguous identification, purity assessment, and structural elucidation of such novel compounds in a research and development setting.

This guide will systematically deconstruct the predicted spectroscopic signature of this compound, providing a detailed rationale for the expected chemical shifts, coupling constants, vibrational frequencies, and fragmentation patterns.

Molecular Structure and Numbering

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The structure of this compound with the standard IUPAC numbering is presented below. This numbering system will be used consistently throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and IUPAC numbering of this compound.

¹H NMR Spectroscopy: Unraveling the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for determining the number of different types of protons and their connectivity in a molecule. The predicted ¹H NMR spectrum of this compound in a deuterated solvent like CDCl₃ would exhibit distinct signals for the N-H proton, the protons on the pyrrole ring, the aromatic protons, and the methyl group protons.

The interpretation below is based on the analysis of substituent effects observed in related molecules such as 5-chloro-1H-indole and 6-methyl-1H-indole.[1][2]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)Rationale
N1-H8.1 - 8.3Broad Singlet-The N-H proton of indoles typically appears as a broad signal in the downfield region due to quadrupole broadening from the nitrogen atom and hydrogen bonding.
H27.2 - 7.3Doublet of DoubletsJ(H2,H3) ≈ 3.0, J(H2,H1) ≈ 2.5This proton is on the electron-rich pyrrole ring and couples to both H3 and the N-H proton.
H36.4 - 6.5Doublet of DoubletsJ(H3,H2) ≈ 3.0, J(H3,H1) ≈ 2.0Shielded relative to the other aromatic protons due to its position on the pyrrole ring. It couples to H2 and the N-H proton.
H47.5 - 7.6Singlet-The chlorine at C5 will deshield H4. Due to the substitution at C5 and C6, this proton is expected to appear as a singlet.
H77.1 - 7.2Singlet-The methyl group at C6 will have a slight shielding effect on H7. Due to substitution at C6 and C5, this proton is also expected to be a singlet.
C6-CH₃2.4 - 2.5Singlet-The methyl protons will appear as a sharp singlet in the typical alkyl region.
Causality Behind Experimental Choices:
  • Choice of Solvent: CDCl₃ is a common choice for non-polar to moderately polar organic compounds, offering good solubility and a clean spectral window. For compounds with potential for hydrogen bonding, DMSO-d₆ could also be used, which would result in a sharper N-H signal at a more downfield chemical shift.

  • Reference Standard: Tetramethylsilane (TMS) is the universally accepted internal standard for ¹H NMR, with its signal defined as 0.00 ppm.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each of the nine carbon atoms in the indole ring system and the one carbon of the methyl group. The chemical shifts are influenced by the electronegativity of adjacent atoms and the overall electronic structure.

The following predictions are derived from the known ¹³C NMR data of 5-chloro-1H-indole and 6-methyl-1H-indole.[2][3]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonPredicted Chemical Shift (δ, ppm)Rationale
C2125 - 127A typical chemical shift for the C2 carbon in the indole ring.
C3102 - 104The C3 carbon is generally more shielded than C2 in the indole system.
C3a128 - 130A quaternary carbon at the junction of the two rings.
C4121 - 123Influenced by the adjacent chlorine-bearing carbon.
C5126 - 128Directly attached to the electronegative chlorine atom, leading to a downfield shift.
C6131 - 133Attached to the methyl group, which causes a slight deshielding effect.
C7110 - 112Shielded by the adjacent nitrogen atom.
C7a134 - 136A quaternary carbon at the bridgehead, deshielded due to its position and attachment to nitrogen.
C6-CH₃21 - 23A typical chemical shift for a methyl group attached to an aromatic ring.

Experimental Workflow for NMR Data Acquisition:

G cluster_0 NMR Sample Preparation and Data Acquisition A Dissolve ~10-20 mg of this compound in ~0.7 mL of deuterated solvent (e.g., CDCl3) B Add a small amount of internal standard (e.g., TMS) A->B C Transfer the solution to a 5 mm NMR tube B->C D Place the NMR tube in the spectrometer C->D E Lock and shim the spectrometer D->E F Acquire 1H NMR spectrum E->F G Acquire 13C NMR spectrum E->G H Process the data (Fourier transform, phasing, baseline correction) F->H G->H I Analyze the spectra H->I

Caption: A generalized workflow for acquiring NMR spectra.

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies corresponding to the vibrations of chemical bonds. The IR spectrum of this compound will show characteristic absorption bands for the N-H bond, C-H bonds, C=C bonds of the aromatic system, and the C-Cl bond.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration TypeIntensity
N-H3400 - 3300StretchingMedium, Sharp
Aromatic C-H3100 - 3000StretchingMedium
Aliphatic C-H (CH₃)2960 - 2850StretchingMedium
Aromatic C=C1620 - 1450StretchingMedium to Strong
C-N1350 - 1250StretchingMedium
C-Cl800 - 600StretchingStrong
Self-Validating Protocol for IR Spectroscopy:

A robust IR analysis involves ensuring the instrument is properly calibrated using a polystyrene film standard. The sample can be analyzed as a solid (using KBr pellet or ATR) or as a solution in a suitable solvent (e.g., CCl₄). The absence of a broad O-H band around 3300 cm⁻¹ would confirm the absence of water contamination.

Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a molecule, which can aid in its structural elucidation.

For this compound (C₉H₈ClN), the expected molecular weight is approximately 165.62 g/mol . Due to the presence of the chlorine atom, which has two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak (M⁺) will appear as a characteristic isotopic cluster.

  • M⁺ peak: m/z ≈ 165 (corresponding to the ³⁵Cl isotope)

  • M+2 peak: m/z ≈ 167 (corresponding to the ³⁷Cl isotope) with an intensity of about one-third of the M⁺ peak.

Plausible Fragmentation Pathway:

G M [C9H8ClN]+. m/z = 165/167 F1 [M - H]+. m/z = 164/166 M->F1 - H• F2 [M - CH3]+. m/z = 150/152 M->F2 - •CH3 F3 [M - Cl]+. m/z = 130 M->F3 - •Cl F4 [C8H6N]+. m/z = 116 F2->F4 - HCN

Caption: A plausible fragmentation pathway for this compound in mass spectrometry.

The fragmentation is likely to involve the loss of a hydrogen radical, a methyl radical, or a chlorine radical from the molecular ion. Further fragmentation could involve the loss of HCN from the indole ring, a characteristic fragmentation pattern for this class of compounds.

Conclusion: A Holistic Spectroscopic Portrait

By synthesizing the predicted data from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, a comprehensive spectroscopic profile of this compound emerges. This guide provides a robust framework for the identification and characterization of this and structurally related molecules. The presented interpretations, grounded in the established spectroscopic behavior of analogous indole derivatives, offer a high degree of confidence in the predicted data. For definitive structural confirmation, the synthesis of this compound and the acquisition of experimental spectroscopic data are recommended. This would not only validate the predictions made in this guide but also contribute valuable data to the scientific community.

References

An In-depth Technical Guide to the NMR Analysis of 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectroscopy of 5-chloro-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry and drug development. This document offers a detailed predictive interpretation of the ¹H and ¹³C NMR spectra, leveraging established principles of substituent effects on the indole scaffold. Furthermore, it outlines a robust, self-validating experimental protocol for the acquisition and analysis of high-quality NMR data for this and structurally related molecules. The methodologies and interpretations presented herein are grounded in authoritative spectroscopic principles to ensure technical accuracy and practical utility for researchers in the field.

Introduction: The Structural Significance of Substituted Indoles

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The specific substitution pattern of this compound, featuring both an electron-withdrawing halogen and an electron-donating alkyl group on the benzene ring, creates a unique electronic and steric environment. This, in turn, influences its chemical reactivity and biological interactions. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of such molecules.[1] A thorough understanding of its NMR spectral features is paramount for confirming its identity, assessing its purity, and studying its interactions with biological targets.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons on the pyrrole and benzene rings, as well as the methyl and N-H protons. The chemical shifts are influenced by the electronic effects of the chloro and methyl substituents. The analysis below is based on a standard deuterated solvent such as CDCl₃ or DMSO-d₆; it is important to note that the chemical shift of the N-H proton is particularly sensitive to the solvent and concentration.[1][2]

Expected Chemical Shifts and Multiplicities:

  • N-H Proton (H1): This proton is expected to appear as a broad singlet in the downfield region, typically between δ 8.0 and 11.0 ppm.[1] Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen exchange.

  • Pyrrole Ring Protons (H2, H3):

    • H2: This proton, adjacent to the nitrogen, is anticipated to resonate as a triplet or a doublet of doublets between δ 7.2 and 7.4 ppm, with coupling to H3 and H1.

    • H3: This proton is expected to appear as a triplet or doublet of doublets in the range of δ 6.4-6.6 ppm, coupling with H2 and H1.[1]

  • Benzene Ring Protons (H4, H7):

    • H4: This proton is ortho to the chloro substituent and is expected to be a singlet, resonating around δ 7.5 ppm. The electron-withdrawing nature of the chlorine atom will deshield this proton.

    • H7: This proton is ortho to the methyl group and is also expected to be a singlet, likely appearing in the region of δ 7.0-7.2 ppm.

  • Methyl Protons (-CH₃): The protons of the methyl group at the C6 position will give rise to a sharp singlet, expected to be in the upfield region, around δ 2.4 ppm.

Table 1: Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityPredicted Coupling Constants (J, Hz)
H1 (N-H)8.0 - 11.0br s-
H27.2 - 7.4t or dd³J(H2,H3) ≈ 2.5-3.5 Hz, ²J(H2,H1) ≈ 2.0-3.0 Hz
H36.4 - 6.6t or dd³J(H3,H2) ≈ 2.5-3.5 Hz, ³J(H3,H1) ≈ 2.0-3.0 Hz
H4~7.5s-
H77.0 - 7.2s-
-CH₃~2.4s-

br s = broad singlet, t = triplet, dd = doublet of doublets, s = singlet

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide crucial information about the carbon framework of this compound. The chemical shifts of the carbon atoms are influenced by the hybridization state and the electronic environment. The presence of the electronegative chlorine atom will cause a downfield shift for the carbon to which it is attached (C5).[3][4]

Expected Chemical Shifts:

  • Pyrrole Ring Carbons (C2, C3): C2 is generally found further downfield than C3 in indole systems, typically around δ 123-126 ppm. C3 is expected to be more shielded, appearing around δ 101-104 ppm.[1]

  • Bridgehead Carbons (C3a, C7a): These quaternary carbons will have distinct chemical shifts, with C7a (adjacent to the nitrogen) expected around δ 135-138 ppm and C3a around δ 128-131 ppm.

  • Benzene Ring Carbons (C4, C5, C6, C7):

    • C5: The carbon atom directly bonded to the chlorine will be significantly deshielded, with a predicted chemical shift in the range of δ 125-128 ppm.

    • C6: The carbon bearing the methyl group is expected to resonate around δ 130-133 ppm.

    • C4 & C7: These carbons are anticipated to have chemical shifts in the aromatic region, likely between δ 110 and 125 ppm.

  • Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically around δ 20-22 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2123 - 126
C3101 - 104
C3a128 - 131
C4118 - 122
C5125 - 128
C6130 - 133
C7110 - 114
C7a135 - 138
-CH₃20 - 22

Experimental Protocol for NMR Data Acquisition

To ensure high-quality, reproducible NMR data, a standardized and self-validating experimental protocol is essential.

Step 1: Sample Preparation

  • Compound Purity: Ensure the sample of this compound is of high purity, as impurities will complicate spectral analysis.

  • Solvent Selection: Choose a suitable deuterated solvent. Deuterated chloroform (CDCl₃) is a common choice for many organic molecules. For compounds with poor solubility or to resolve overlapping signals, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[5]

  • Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ 0.00 ppm).[6]

  • Filtration: Filter the sample solution through a small plug of glass wool into a clean, dry NMR tube to remove any particulate matter.

Step 2: NMR Instrument Setup and Calibration

  • Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

  • Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, which is critical for achieving sharp spectral lines.[1]

Step 3: ¹H NMR Data Acquisition

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to approximately 16 ppm, centered around 6-7 ppm.

    • Acquisition Time (AT): 2-4 seconds.

    • Relaxation Delay (D1): 1-2 seconds.

    • Number of Scans (NS): 8-16 scans are usually adequate for a sample of this concentration.

Step 4: ¹³C NMR Data Acquisition

  • Pulse Program: A standard proton-decoupled ¹³C NMR experiment (e.g., 'zgpg30') is used to obtain a spectrum with singlets for each carbon.

  • Acquisition Parameters:

    • Spectral Width (SW): Set to approximately 240 ppm, centered around 120 ppm.

    • Acquisition Time (AT): 1-2 seconds.

    • Relaxation Delay (D1): 2 seconds.

    • Number of Scans (NS): A higher number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C.

Step 5: Data Processing and Analysis

  • Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phasing and Baseline Correction: Manually or automatically phase the spectrum and perform baseline correction to ensure accurate integration.[1]

  • Referencing: Calibrate the chemical shift scale using the TMS signal (0.00 ppm) or the residual solvent peak.

  • Integration and Multiplicity Analysis: Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios. Analyze the splitting patterns to deduce the coupling relationships.

Advanced 2D NMR Techniques for Unambiguous Assignment

For a definitive and self-validating structural confirmation, 2D NMR experiments are invaluable.

  • COSY (Correlation Spectroscopy): This experiment reveals ¹H-¹H coupling networks, helping to identify adjacent protons. For this compound, COSY would confirm the coupling between H1, H2, and H3.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and piecing together the molecular fragments. For instance, correlations from the methyl protons to C5, C6, and C7 would be expected.

  • NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space connectivity information which can be useful for confirming assignments, especially in conformationally rigid molecules.

Visualizing the Molecular Structure and NMR Workflow

molecular_structure Figure 1: Molecular Structure of this compound cluster_indole C2 C2 C3 C3 C2->C3 H2 H C2->H2 C3a C3a C3->C3a H3 H C3->H3 C4 C4 C3a->C4 C7a C7a C3a->C7a C5 C5 C4->C5 H4 H C4->H4 C6 C6 C5->C6 Cl Cl C5->Cl C7 C7 C6->C7 CH3 CH3 C6->CH3 C7->C7a H7 H C7->H7 N1 N1 C7a->N1 N1->C2 H1 H N1->H1

Caption: Molecular structure of this compound.

nmr_workflow Figure 2: NMR Analysis Workflow SamplePrep Sample Preparation (Purity, Solvent, Concentration) DataAcquisition NMR Data Acquisition (1H, 13C, 2D) SamplePrep->DataAcquisition DataProcessing Data Processing (FT, Phasing, Baseline Correction) DataAcquisition->DataProcessing SpectralAnalysis Spectral Analysis (Chemical Shift, Coupling, Integration) DataProcessing->SpectralAnalysis StructureElucidation Structure Elucidation & Verification SpectralAnalysis->StructureElucidation

Caption: A typical workflow for NMR analysis.

Conclusion

The NMR analysis of this compound is a critical step in its characterization. This guide provides a detailed predictive framework for its ¹H and ¹³C NMR spectra, based on established principles of spectroscopy. By following the outlined experimental protocols and leveraging advanced 2D NMR techniques, researchers can obtain unambiguous and high-quality data to confirm the structure and purity of this important heterocyclic compound. The insights provided herein are intended to empower scientists in their drug discovery and development endeavors by providing a solid foundation for the spectroscopic analysis of substituted indoles.

References

"5-chloro-6-methyl-1H-indole" crystal structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Prospective Crystallographic Analysis of 5-chloro-6-methyl-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 5-chloro-indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology and virology.[1][2] The specific derivative, this compound, represents a valuable building block for the synthesis of novel therapeutic agents. Understanding its three-dimensional structure is paramount for rational drug design, enabling the optimization of interactions with biological targets. As of this guide's publication, a solved single-crystal X-ray structure for this compound has not been reported in publicly accessible databases.

This technical guide, therefore, serves a dual purpose: first, to provide a comprehensive, field-proven methodological framework for the synthesis, characterization, and single-crystal growth of this compound. Second, it offers an expert analysis of the anticipated structural features and supramolecular interactions that would define its crystal lattice, based on crystallographic data from closely related indole analogues. This document is designed to equip researchers with the practical protocols and theoretical insights necessary to successfully determine and interpret the crystal structure of this important synthetic intermediate.

Rationale: The Strategic Importance of 5-Chloro-Indoles in Drug Discovery

The indole nucleus is a cornerstone of medicinal chemistry, renowned for its ability to mimic the structure of tryptophan and interact with a wide range of biological targets.[3] The strategic placement of a chlorine atom at the 5-position has been shown to significantly enhance the biological activity of many compounds.[1][4] This modification can improve metabolic stability, modulate electronic properties, and provide a vector for halogen bonding, a key non-covalent interaction in ligand-receptor binding.

Derivatives of the 5-chloro-indole scaffold have demonstrated potent inhibitory activity against critical kinases implicated in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and BRAF.[2][4] By acting as ATP-competitive inhibitors, these molecules can block downstream signaling pathways responsible for tumor cell proliferation and survival.[4] A detailed understanding of the crystal structure of building blocks like this compound is therefore crucial for designing next-generation inhibitors with improved potency and selectivity.

Experimental Framework: From Synthesis to Structure Determination

This section outlines the complete experimental workflow required to obtain and analyze the crystal structure of this compound. The causality behind key procedural choices is explained to ensure reproducibility and success.

G cluster_synthesis Synthesis & Purification cluster_characterization Compound Validation cluster_crystallization Single Crystal Growth cluster_analysis Structural Analysis syn Fischer Indole Synthesis (4-chloro-3-methylphenylhydrazine + Pyruvic Acid) decarbox Decarboxylation of Indole-2-carboxylic acid syn->decarbox Indolization purify Column Chromatography (Silica Gel) decarbox->purify Purification nmr NMR Spectroscopy (¹H, ¹³C) purify->nmr ms Mass Spectrometry (HRMS) nmr->ms purity_check Purity & Identity Confirmation ms->purity_check crystal Slow Evaporation or Solvent Diffusion purity_check->crystal selection Crystal Selection (Microscopy) crystal->selection xrd Single-Crystal X-ray Diffraction (SC-XRD) selection->xrd solve Structure Solution & Refinement xrd->solve analysis Analysis of Geometry & Packing solve->analysis

Caption: Experimental workflow for determining the crystal structure of this compound.

Proposed Synthesis and Purification Protocol

The Fischer indole synthesis is a robust and classical method for preparing substituted indoles and is the recommended route.[5]

Protocol:

  • Hydrazone Formation: React commercially available 4-chloro-3-methylaniline with sodium nitrite under acidic conditions (e.g., HCl) to form the corresponding diazonium salt. Subsequently, reduce the diazonium salt in situ with a reducing agent like sodium sulfite or tin(II) chloride to yield 4-chloro-3-methylphenylhydrazine.

  • Indolization: Condense the resulting hydrazine with pyruvic acid. This reaction is typically heated in the presence of an acid catalyst (e.g., sulfuric acid, acetic acid, or a Lewis acid like zinc chloride). The reaction proceeds via the phenylhydrazone intermediate, which undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to form this compound-2-carboxylic acid.[5]

  • Decarboxylation: Heat the crude this compound-2-carboxylic acid in a high-boiling point solvent such as quinoline, often with a copper catalyst, to effect decarboxylation and yield the target compound, this compound.

  • Purification: Purify the crude product by column chromatography on silica gel, using a gradient elution system of ethyl acetate in hexane.[7] Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo.

Spectroscopic Characterization (Expected)

Validation of the molecular structure is a non-negotiable prerequisite for crystallization attempts. Based on data for analogous compounds like 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole[8], the following spectral characteristics are anticipated:

  • ¹H NMR (CDCl₃, 500 MHz):

    • A broad singlet (~8.0 ppm) corresponding to the N-H proton of the indole ring.

    • Two singlets or narrow doublets in the aromatic region (~7.1-7.6 ppm) for the protons at the C4 and C7 positions.

    • A multiplet or broad singlet (~6.5 ppm) for the proton at the C2 position.

    • A singlet (~2.4 ppm) for the methyl (CH₃) protons at the C6 position.

  • ¹³C NMR (CDCl₃, 125 MHz):

    • Signals in the aromatic region (~110-135 ppm), including quaternary carbons for C5, C6, C3a, and C7a. The carbon bearing the chlorine (C5) would be expected around 125-128 ppm.

    • A signal for the methyl carbon (~20 ppm).

  • High-Resolution Mass Spectrometry (HRMS-ESI):

    • The calculated exact mass for C₉H₈ClN [M+H]⁺ would be sought, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (~3:1 ratio for M and M+2 peaks).

Protocol for Single Crystal Growth

Growing high-quality single crystals suitable for X-ray diffraction is often the most challenging step. Patience and systematic screening of conditions are essential.[9] Indole derivatives tend to form robust crystals, often as plates or needles.[10][11]

Recommended Methods:

  • Slow Solvent Evaporation (Primary Method):

    • Solvent Selection: Dissolve 10-20 mg of the purified compound in a minimum amount of a "good" solvent in which it is readily soluble (e.g., dichloromethane, ethyl acetate, or acetone).

    • Setup: Place the solution in a small, clean vial. Cover the vial with a cap or parafilm pierced with a few small holes using a needle. This restricts the rate of evaporation.

    • Environment: Place the vial in a vibration-free location at a constant temperature (e.g., room temperature or in a refrigerator).[12] Allow the solvent to evaporate slowly over several days to weeks.

  • Solvent Vapor Diffusion (Secondary Method):

    • Solvent System: Prepare a saturated solution of the compound in a relatively polar, higher-boiling point solvent (e.g., toluene or chloroform).

    • Setup: Place this solution in a small, open vial. Place this smaller vial inside a larger, sealable jar containing a small amount of a miscible, less polar "poor" solvent (e.g., hexane or pentane).[9]

    • Mechanism: Seal the larger jar. The vapor of the poor solvent will slowly diffuse into the solution, gradually reducing the solubility of the compound and inducing crystallization at the interface.[9]

Analysis of the Crystal Structure: Predictions and Interpretations

While the specific data for this compound is not yet known, an authoritative prediction of its structural properties can be made by analyzing published crystal structures of related compounds.

Anticipated Molecular Geometry and Crystallographic Parameters

The crystal structure of 5-chloro-1-(4-methylphenylsulfonyl)-1H-indole provides a valuable reference point for the expected unit cell parameters and geometry, although the N-H group in our target molecule will lead to different packing arrangements.[13]

The indole ring system itself is expected to be essentially planar.[14][15] The key structural information to be obtained from a successful X-ray diffraction experiment is summarized in the table below, which uses data from the related N-sulfonylated derivative as a representative example to illustrate the expected format and typical values.

Table 1: Representative Crystallographic Data (Based on a related 5-chloro-indole derivative[13])

Parameter Expected Value / Type (Illustrative Example) Significance
Chemical Formula C₉H₈ClN Defines the molecular composition.
Formula Weight 165.62 g/mol Molecular mass of the asymmetric unit.
Crystal System Monoclinic or Orthorhombic Describes the basic symmetry of the unit cell.
Space Group P2₁/c or Pna2₁ Defines the specific symmetry operations within the unit cell.[16]
a, b, c (Å) 7-25 Å Dimensions of the unit cell edges.
α, β, γ (°) α=γ=90°, β90-115° Angles between the unit cell axes.
Volume (ų) ~1800-2500 ų Volume of a single unit cell.
Z 4 or 8 Number of molecules in the unit cell.
Bond Lengths C-Cl: ~1.74 Å, C-N: ~1.38 Å Confirms covalent structure and bonding.

| Bond Angles | C-C-C in benzene ring: ~120° | Defines the molecular geometry. |

Note: The values in this table are illustrative and are based on a published structure of a related molecule.[13] The actual determined values for this compound may differ.

Predicted Supramolecular Assembly and Intermolecular Interactions

The crystal packing will be dominated by the interplay of hydrogen bonding, potential halogen bonding, and π-π stacking. The N-H group is the most significant feature, acting as a strong hydrogen bond donor.

  • N-H···π Hydrogen Bonding: A highly probable interaction in indole crystals is the formation of a hydrogen bond from the N-H donor of one molecule to the electron-rich π-system of the benzene or pyrrole ring of a neighboring molecule.[10][11] This interaction is a primary driver of crystal packing in the parent indole structure.

  • π-π Stacking: The planar indole rings are expected to engage in offset or slipped π-π stacking interactions, contributing significantly to the lattice energy.[10][14]

  • Halogen Bonding (C-Cl···X): The chlorine atom at the C5 position is a potential halogen bond donor, although it is a weak one. It could interact with a Lewis basic site on a neighboring molecule, such as the π-cloud of the pyrrole ring.

  • C-H···Cl and C-H···π Interactions: Weaker C-H···Cl hydrogen bonds and C-H···π interactions will provide additional stabilization to the overall three-dimensional crystal lattice.[14]

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C a_indole Indole Ring A a_NH N-H (Donor) a_Cl C-Cl c_pi π-System (Stacking) a_indole->c_pi π-π Stacking Interaction b_pi π-System (Acceptor) a_NH->b_pi N-H···π Hydrogen Bond

Caption: Predicted primary intermolecular interactions governing the crystal packing of this compound.

Conclusion

While the definitive crystal structure of this compound remains to be determined, this guide provides a robust and scientifically grounded pathway to its discovery and analysis. By following the detailed protocols for synthesis, purification, and crystallization, researchers can reliably produce high-quality single crystals. The predictive analysis, based on authoritative data from analogous structures, establishes clear expectations for the molecular geometry and the critical N-H···π and π-π stacking interactions that will likely define its solid-state architecture. The successful elucidation of this structure will provide invaluable data for computational chemists and drug development professionals, enabling more precise structure-activity relationship (SAR) studies and the rational design of novel therapeutics based on the versatile 5-chloro-indole scaffold.

References

The Solubility Profile of 5-chloro-6-methyl-1H-indole: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery

In the landscape of modern drug discovery, the intrinsic properties of a molecule are as critical as its biological activity. Among these, aqueous solubility stands as a paramount gatekeeper to a compound's therapeutic potential. Poor solubility can precipitate a cascade of challenges, from inaccurate in vitro assay results to compromised in vivo bioavailability, ultimately leading to the failure of otherwise promising drug candidates.[1][2][3] This guide provides a comprehensive technical overview of the solubility profile of 5-chloro-6-methyl-1H-indole, a heterocyclic compound of interest in medicinal chemistry. By integrating theoretical predictions with robust experimental protocols, we aim to equip researchers with the necessary tools and insights to navigate the complexities of its dissolution characteristics.

Physicochemical Properties and Predicted Solubility of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. For this compound, we can infer its likely characteristics by examining its structural features and comparing them to related indole derivatives.

PropertyValue (Predicted/Inferred)Source
Molecular FormulaC₉H₈ClN[4][5]
Molecular Weight165.62 g/mol [4]
Predicted Boiling Point297.5 ± 20.0 °C[4]
Predicted Density1.273 ± 0.06 g/cm³[4]
Inferred XLogP3~3.3[1][6]

The partition coefficient (LogP) is a crucial measure of lipophilicity, which in turn influences a compound's solubility in both aqueous and organic media.[7] A negative LogP value indicates hydrophilicity, while a positive value suggests lipophilicity.[7] The inferred XLogP3 of approximately 3.3 for this compound, based on similar structures, suggests that this compound is likely to be lipophilic and, consequently, may exhibit low aqueous solubility.[1][6][7] Compounds with high LogP values can face challenges with bioavailability due to poor absorption and may be more prone to sequestration in fatty tissues.[7]

Experimental Determination of Solubility: A Methodological Deep Dive

To move beyond theoretical predictions, empirical determination of solubility is paramount. Two primary methodologies are employed in drug discovery for this purpose: kinetic and thermodynamic solubility assays. Each provides distinct insights into the dissolution properties of a compound.

Kinetic Solubility Assay: A High-Throughput Approach for Early Discovery

The kinetic solubility assay is a rapid, high-throughput method ideal for the early stages of drug discovery, where large numbers of compounds need to be screened quickly.[1][2][8] This assay measures the solubility of a compound from a supersaturated solution, typically by adding a concentrated DMSO stock solution to an aqueous buffer.[1][8][9] The resulting precipitate is then quantified.

This protocol outlines a common method for determining kinetic solubility using nephelometry, which measures the scattering of light by undissolved particles.[2][9]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well microtiter plates

  • Nephelometer

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Plate Setup: Dispense 5 µL of the DMSO stock solution into the wells of a 96-well microtiter plate.[9]

  • Buffer Addition: Add 245 µL of PBS (pH 7.4) to each well to achieve a final compound concentration of 200 µM and a final DMSO concentration of 2%.

  • Mixing and Incubation: Mix the contents of the wells thoroughly using a plate shaker for 2 hours at room temperature.[1]

  • Measurement: Measure the light scattering in each well using a nephelometer.

  • Data Analysis: Compare the light scattering of the test compound to that of a blank (DMSO and buffer only) and a set of standards with known insolubility to determine the kinetic solubility.

Thermodynamic Solubility Assay: The Gold Standard for Lead Optimization

The thermodynamic, or equilibrium, solubility assay measures the concentration of a compound in a saturated solution that is in equilibrium with its solid phase.[3][4][6] This method is more time-consuming than the kinetic assay but provides a more accurate and physiologically relevant measure of a compound's true solubility.[2][4] It is the preferred method during the lead optimization phase of drug discovery.

The shake-flask method is a classic and reliable technique for determining thermodynamic solubility.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Glass vials with screw caps

  • Thermomixer or orbital shaker

  • Centrifuge

  • High-performance liquid chromatography (HPLC) system with UV detection

Procedure:

  • Sample Preparation: Accurately weigh approximately 1 mg of solid this compound into a glass vial.[4]

  • Solvent Addition: Add 1 mL of PBS (pH 7.4) to the vial.[4]

  • Equilibration: Tightly cap the vial and place it in a thermomixer or orbital shaker. Incubate at a constant temperature (e.g., 25°C or 37°C) with continuous agitation for 24-48 hours to ensure equilibrium is reached.[1][4]

  • Phase Separation: After incubation, centrifuge the vial at high speed to pellet the undissolved solid.

  • Supernatant Collection: Carefully collect the supernatant, ensuring no solid particles are disturbed. For added certainty, the supernatant can be filtered through a 0.22 µm filter.

  • Quantification: Analyze the concentration of this compound in the supernatant using a validated HPLC-UV method against a standard curve of the compound prepared in a suitable organic solvent.[3][6]

Visualization of Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for both kinetic and thermodynamic solubility assays.

Kinetic_Solubility_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_stock Prepare 10 mM Stock in DMSO dispense_stock Dispense Stock to Plate prep_stock->dispense_stock 5 µL/well add_buffer Add Aqueous Buffer dispense_stock->add_buffer 245 µL/well incubate Incubate & Mix (2h) add_buffer->incubate measure Measure Nephelometry incubate->measure analyze Calculate Kinetic Solubility measure->analyze

Caption: Workflow for the Nephelometric Kinetic Solubility Assay.

Thermodynamic_Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis weigh_solid Weigh Solid Compound add_buffer Add Aqueous Buffer weigh_solid->add_buffer 1 mL incubate Incubate & Shake (24-48h) add_buffer->incubate centrifuge Centrifuge/Filter incubate->centrifuge analyze_hplc Analyze Supernatant by HPLC centrifuge->analyze_hplc calculate Calculate Thermodynamic Solubility analyze_hplc->calculate

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Interpretation and Reporting

The results of the solubility assays should be reported in a clear and standardized format to allow for easy comparison across different compounds and projects.

Assay TypeTypical UnitsInterpretation
Kinetic SolubilityµM or µg/mLProvides a rapid assessment of solubility under non-equilibrium conditions. Useful for flagging compounds with potential solubility liabilities early on.
Thermodynamic SolubilityµM or µg/mLRepresents the true equilibrium solubility. This value is critical for understanding in vivo dissolution and for formulation development.

A good target for the solubility of drug discovery compounds is generally considered to be greater than 60 µg/mL.[2]

Conclusion and Future Directions

The solubility of this compound is a critical parameter that will significantly impact its development as a potential therapeutic agent. While theoretical predictions based on its structure suggest potential challenges with aqueous solubility, the experimental protocols outlined in this guide provide a robust framework for its empirical determination. By employing both kinetic and thermodynamic assays, researchers can gain a comprehensive understanding of its dissolution properties, enabling informed decisions in hit-to-lead and lead optimization campaigns. Further studies could investigate the pH-dependent solubility of this compound and explore formulation strategies to enhance its bioavailability if low solubility is confirmed.

References

physical and chemical characteristics of "5-chloro-6-methyl-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Characteristics of 5-Chloro-6-methyl-1H-indole

Introduction: The Significance of the 5-Chloro-Indole Scaffold

The indole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products and synthetic drugs.[1] Among its many halogenated derivatives, the 5-chloro-indole moiety has emerged as a particularly valuable pharmacophore, demonstrating a wide spectrum of biological activities.[1][2] The strategic placement of a chlorine atom at the 5-position can significantly modulate a molecule's lipophilicity, metabolic stability, and electronic properties, thereby enhancing its pharmacological profile.[3][4]

This guide focuses on a specific, yet important, member of this class: This compound (CAS No: 162100-56-3). As a functionalized building block, this compound holds potential for the synthesis of novel therapeutic agents. We will provide an in-depth examination of its physical and chemical characteristics, a robust protocol for its synthesis, and insights into its applications for researchers, scientists, and drug development professionals.

Part 1: Physicochemical Properties

The fundamental physical and chemical properties of a compound are critical for its application in synthesis and drug design. While experimental data for this compound is not widely published, reliable predictions based on its structure provide a strong starting point for laboratory work.

PropertyValueSource
Molecular Formula C₉H₈ClN[5]
Molecular Weight 165.62 g/mol [5]
CAS Number 162100-56-3[6]
Predicted Boiling Point 297.5 ± 20.0 °C at 760 mmHg[5]
Predicted Density 1.273 ± 0.06 g/cm³[5]
Appearance Solid (predicted)-

Part 2: Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. While a definitive spectrum for this compound is not available in the cited literature, we can reliably predict its key features by analyzing its structure and comparing it to closely related, well-characterized analogues like 5-chloro-3-methyl-1H-indole.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl group protons.

  • N-H Proton: A broad singlet is expected around δ 8.0-8.2 ppm.

  • Aromatic Protons: The benzene ring protons at C4 and C7 will appear as singlets due to their separation by substituents. The C4-H will likely be around δ 7.5-7.6 ppm, while the C7-H will be around δ 7.2-7.3 ppm. The protons on the pyrrole ring (C2-H and C3-H) will likely appear as doublets of doublets or multiplets between δ 6.5 and 7.2 ppm, similar to other indoles.[4][7]

  • Methyl Protons: The C6-methyl group will produce a sharp singlet at approximately δ 2.3-2.5 ppm.

¹³C NMR: The carbon spectrum will reflect the nine unique carbon environments in the molecule.

  • Aromatic Carbons: The carbon atoms of the indole ring are expected in the typical range of δ 100-140 ppm. The C-Cl (C5) and C-CH₃ (C6) carbons will be influenced by their respective substituents. Based on data for 5-chloro-3-methyl-1H-indole, the C5-Cl carbon is expected around δ 125 ppm, and the carbons flanking it will show shifts influenced by the halogen's electronegativity.[7]

  • Methyl Carbon: The methyl carbon (C6-CH₃) should appear upfield, typically around δ 15-20 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight. The electron ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 165. The presence of a chlorine atom will be evident from the characteristic isotopic pattern, with a second peak at M+2 (m/z 167) having approximately one-third the intensity of the M⁺ peak.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • N-H Stretch: A sharp peak around 3400 cm⁻¹ corresponding to the indole N-H bond.

  • C-H Stretch (Aromatic): Bands in the 3000-3100 cm⁻¹ region.

  • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹ for the methyl group.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.

Part 3: Chemical Reactivity and Synthesis

Reactivity Insights

The reactivity of the indole core is heavily influenced by its substituents. The pyrrole ring is electron-rich and thus prone to electrophilic substitution, typically at the C3 position. The chloro group at C5 is an electron-withdrawing group by induction but a weak deactivator overall for electrophilic aromatic substitution on the benzene ring. The methyl group at C6 is a weak electron-donating group. This electronic profile makes this compound a versatile intermediate for further functionalization.

Synthetic Protocol: Fischer Indole Synthesis

The most reliable and widely used method for constructing substituted indoles is the Fischer indole synthesis.[8] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[9][10] For this compound, the logical precursors are (4-chloro-3-methylphenyl)hydrazine and an appropriate two-carbon aldehyde or ketone equivalent (e.g., acetaldehyde or acetone).

Overall Reaction: (4-chloro-3-methylphenyl)hydrazine + Acetaldehyde → this compound + NH₃

Below is a detailed, self-validating protocol adapted from established procedures for similar indole syntheses.[9][11]

Step-by-Step Methodology:

1. Materials and Reagents:

  • (4-chloro-3-methylphenyl)hydrazine hydrochloride

  • Acetaldehyde

  • Acid Catalyst: Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)

  • Solvent: Ethanol or Toluene (if using ZnCl₂)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate (for extraction)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl Acetate solvent system for chromatography

2. Hydrazone Formation (Implicit in one-pot PPA synthesis):

  • Rationale: The first step is the condensation of the hydrazine with the carbonyl compound to form a hydrazone intermediate. When using a strong dehydrating acid catalyst like PPA, this step occurs in situ.

3. Indolization (Cyclization):

  • Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq).

  • Catalyst Addition: Carefully add polyphosphoric acid (PPA, approx. 10-15g per 10 mmol of hydrazine) to the flask. Causality Note: PPA serves as both the acid catalyst and a solvent/dehydrating agent, driving the reaction towards the indole product.

  • Reagent Addition: Slowly add acetaldehyde (1.1 eq) to the mixture while stirring.

  • Reaction: Heat the reaction mixture to 100-120 °C and maintain for 2-4 hours. The progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

4. Work-up and Isolation:

  • Cool the reaction flask to room temperature, then carefully place it in an ice bath.

  • Slowly and cautiously quench the reaction by adding ice-cold water. Safety Note: This can be exothermic.

  • Neutralize the acidic mixture by the slow addition of a saturated sodium bicarbonate solution until the evolution of CO₂ gas ceases.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL for a 10 mmol scale).

  • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

5. Purification:

  • Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the residue by column chromatography on silica gel. Elute with a gradient of hexanes/ethyl acetate (e.g., starting from 100% hexanes and gradually increasing the polarity) to isolate the pure this compound.

6. Characterization:

  • Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy as described in Part 2. Determine the melting point.

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Indolization cluster_workup Work-up & Isolation cluster_purify Purification start Combine (4-chloro-3-methylphenyl)hydrazine HCl and PPA add_reagent Add Acetaldehyde start->add_reagent 1. heat Heat to 100-120°C (2-4 hours) add_reagent->heat 2. monitor Monitor by TLC heat->monitor 3. quench Quench with Ice Water monitor->quench 4. (On completion) neutralize Neutralize with NaHCO₃ quench->neutralize 5. extract Extract with Ethyl Acetate neutralize->extract 6. dry Dry & Concentrate extract->dry 7. chrom Silica Gel Column Chromatography dry->chrom 8. product Pure this compound chrom->product 9.

Caption: Fischer Indole Synthesis Workflow.

Part 4: Applications in Drug Discovery

The 5-chloro-indole scaffold is a privileged structure in modern drug discovery, frequently utilized in the development of potent and selective kinase inhibitors.[11] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.

Derivatives of 5-chloro-indole have shown significant inhibitory activity against key kinases such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[2] These compounds typically function as ATP-competitive inhibitors, binding to the kinase domain and preventing the phosphorylation cascade that leads to tumor cell proliferation and survival.[11] this compound serves as a valuable starting material for synthesizing libraries of such inhibitors, where modifications at the N1 or C3 positions can be explored to optimize potency and selectivity.

EGFR_Pathway ligand EGF Ligand egfr EGFR ligand->egfr Binds pi3k PI3K egfr->pi3k Activates ras Ras egfr->ras Activates akt Akt pi3k->akt nucleus Nucleus akt->nucleus raf Raf (BRAF) ras->raf mek MEK raf->mek erk ERK mek->erk erk->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation Promotes inhibitor 5-Chloro-Indole Derivatives inhibitor->egfr Inhibits ATP Binding inhibitor->raf Inhibits ATP Binding

References

A Technical Guide to the Stability and Storage of 5-chloro-6-methyl-1H-indole for Research and Development Applications

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

5-chloro-6-methyl-1H-indole is a substituted indole, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. The integrity of this compound is paramount for reproducible experimental results. This guide provides an in-depth analysis of the factors influencing its stability and outlines field-proven protocols for its proper storage and handling. The core principle for maintaining the compound's purity is the mitigation of oxidative and light-induced degradation. Key recommendations include storage at cool to sub-zero temperatures (2-8°C for short-term, -20°C for long-term), under an inert atmosphere (argon or nitrogen), and with complete protection from light.

Introduction to this compound

The indole ring system is a foundational structure in a vast array of biologically active compounds, including the amino acid tryptophan and numerous pharmaceuticals.[1] The strategic placement of substituents, such as the chloro and methyl groups in this compound, is a critical drug design strategy used to modulate physicochemical properties like lipophilicity, electronic distribution, and metabolic stability.[2] The chloro group, being electron-withdrawing, and the methyl group, being electron-donating, create a unique electronic environment that influences the molecule's reactivity and potential as a synthetic building block.[2] Understanding the inherent stability of this specific analogue is crucial, as degradation can lead to the formation of impurities, compromising research outcomes and the safety profile of downstream applications. This document serves as a definitive guide for researchers to preserve the integrity of this compound.

Physicochemical Properties

A baseline understanding of the compound's physical properties is essential for its proper handling and application.

PropertyValueSource
CAS Number 162100-56-3[3]
Molecular Formula C₉H₈ClN[3][4]
Molecular Weight 165.62 g/mol [3]
Predicted Boiling Point 297.5 ± 20.0 °C[3]
Predicted Density 1.273 ± 0.06 g/cm³[3]

Core Stability Profile & Degradation Pathways

The stability of this compound is primarily dictated by the chemical nature of the indole core, which is an electron-rich aromatic system.

Susceptibility to Oxidation

The pyrrole moiety of the indole ring is particularly susceptible to oxidation. While many simple indoles are relatively stable in air, the presence of atmospheric oxygen, especially when catalyzed by light or trace metals, can initiate degradation.[1] The most common oxidative degradation pathway for indoles involves an attack on the electron-rich C2-C3 double bond, which can lead to the formation of oxindoles, isatins, or other ring-opened products.[5][6] This underscores the critical importance of storing the compound under an inert atmosphere to prevent contact with oxygen.

Indole This compound (Stable Form) Degradation Oxidized Degradants (e.g., Oxindoles, Dimers) Indole->Degradation Oxidative Attack (at C2/C3 positions) Oxidants Atmospheric O₂ Light (hν) Trace Metals Oxidants->Indole   Initiates

Caption: Primary degradation pathway for the indole core.

Sensitivity to Light (Photosensitivity)

Many indole-containing molecules are known to be light-sensitive.[7] Photons, particularly in the UV spectrum, can provide the activation energy necessary to promote the compound to an excited state, making it more susceptible to reaction with oxygen or leading to dimerization and polymerization. This reactivity necessitates that the compound be stored in amber or opaque containers to block light exposure.

Incompatible Materials & Conditions

To ensure stability, this compound should not be stored with or exposed to the following:

  • Strong Oxidizing Agents: Reagents like peroxides, permanganates, or dichromates will rapidly degrade the indole ring.[7][8]

  • Strong Acids and Bases: While generally stable at neutral pH, extreme pH conditions can catalyze decomposition. The stability of a related chloroindole has been shown to be highly pH-dependent.[9]

Recommended Storage and Handling Protocols

Based on the compound's chemical nature and data from structurally similar molecules, the following protocols are recommended to maximize shelf-life and maintain purity.

Storage Condition Summary
ConditionShort-Term Storage (< 1 month)Long-Term Storage (> 1 month)Rationale
Temperature Room Temperature[3] or 2-8°C-20°C Reduces molecular motion and slows the rate of potential degradation reactions. Refrigeration is a good general practice for substituted indoles.[7][10]
Atmosphere Inert Gas (Argon or Nitrogen) Inert Gas (Argon or Nitrogen) Prevents oxidative degradation of the electron-rich indole ring.[1][3]
Light Protect from Light (Amber Vial) Protect from Light (Amber Vial) Prevents light-induced degradation and dimerization.[3][7]
Container Tightly sealed glass vialTightly sealed glass vial, preferably with a PTFE-lined capPrevents ingress of atmospheric oxygen and moisture.[11]
Handling Procedures
  • Weighing and Aliquoting: Whenever possible, handle the solid compound inside a glovebox under an inert atmosphere. If a glovebox is unavailable, minimize the time the container is open to the air.

  • Solution Preparation: Use high-purity, degassed solvents to prepare solutions. Purge the headspace of the solution container with argon or nitrogen before sealing.

  • Solution Storage: Store solutions at 2-8°C or -20°C, protected from light. Monitor for precipitation upon cooling. The stability in solution is solvent-dependent and should be verified if stored for extended periods.

Experimental Workflow: A Self-Validating Stability Study

Trust in experimental data begins with trust in the reagents. This protocol provides a self-validating system to confirm the stability of this compound under your specific laboratory conditions.

Step-by-Step Protocol
  • Stock Solution Preparation: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable, degassed solvent like HPLC-grade acetonitrile.

  • Time-Zero Analysis (T=0): Immediately analyze the freshly prepared solution via HPLC-UV. This serves as the 100% purity baseline. Record the peak area and retention time of the parent compound.

  • Aliquot for Stress Testing: Dispense the stock solution into several amber and clear HPLC vials.

  • Impose Stress Conditions:

    • Control: Store an amber vial under the recommended long-term conditions (-20°C, dark).

    • Benchtop (Air/Light): Leave a clear vial on the lab bench under ambient light and temperature.

    • Thermal Stress: Place an amber vial in an oven at 40°C.

  • Time-Point Analysis: Analyze the samples from each condition at predetermined intervals (e.g., 2, 8, 24, and 48 hours).

  • Data Evaluation: Compare the peak area of the parent compound in each stressed sample against the T=0 baseline. A decrease in the parent peak area and/or the appearance of new peaks indicates degradation.

References

An In-depth Technical Guide to the Identification of 5-chloro-6-methyl-1H-indole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

In the landscape of modern drug discovery and development, the precise identification of molecular structure is paramount. Isomeric purity is not merely a matter of regulatory compliance but a fundamental cornerstone of safety and efficacy. The subtle rearrangement of atoms within a molecule can drastically alter its pharmacological and toxicological profile. This guide provides a comprehensive, in-depth exploration of the analytical methodologies required to identify and differentiate the structural isomers of 5-chloro-6-methyl-1H-indole, a representative heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of protocols. As a Senior Application Scientist, the focus here is on the causality behind experimental choices, providing a self-validating system of analysis rooted in established scientific principles. Every technique is presented with an emphasis on not just how but why it is employed, empowering researchers to not only replicate but also adapt these methods to their specific needs.

The Isomeric Landscape of Chloro-Methyl-1H-Indoles

The core structure of 1H-indole offers multiple positions for substitution. For a mono-chloro and mono-methyl substituted indole, a significant number of constitutional isomers are possible. Understanding this isomeric diversity is the first step in developing a robust analytical strategy. The positions on the indole ring are numbered as follows:

Given this numbering, we can systematically enumerate the possible isomers where one chloro and one methyl group are present on the indole nucleus. For the purpose of this guide, we will focus on isomers where the substituents are on the benzene ring (positions 4, 5, 6, and 7) as these are often encountered in drug development programs. Isomers with substitution on the pyrrole ring (positions 2 and 3) also exist and the principles outlined here are equally applicable.

Table 1: Possible Benzene-Substituted Isomers of Chloro-Methyl-1H-Indole

Isomer NameChloro PositionMethyl Position
This compound 5 6
4-chloro-5-methyl-1H-indole45
4-chloro-6-methyl-1H-indole46
4-chloro-7-methyl-1H-indole47
5-chloro-4-methyl-1H-indole54
5-chloro-7-methyl-1H-indole57
6-chloro-4-methyl-1H-indole64
6-chloro-5-methyl-1H-indole65
6-chloro-7-methyl-1H-indole67
7-chloro-4-methyl-1H-indole74
7-chloro-5-methyl-1H-indole75
7-chloro-6-methyl-1H-indole76

This guide will use "this compound" as the primary example, while drawing comparisons with its isomers to illustrate the principles of differentiation.

A Multi-Faceted Approach to Isomer Identification

No single analytical technique can unequivocally identify an isomer in all circumstances. A robust and self-validating approach relies on the convergence of data from multiple, orthogonal techniques. The workflow for isomer identification should be logical and sequential, with each step providing a higher degree of confidence in the structural assignment.

A generalized workflow for the identification of small molecule isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure. The chemical environment of each proton and carbon atom is exquisitely sensitive to its position within the molecule, providing a unique fingerprint for each isomer.

Causality in NMR: Why Different Isomers Give Different Spectra

The chemical shift of a nucleus in an NMR spectrum is determined by the local electron density. Electron-withdrawing groups, such as chlorine, deshield nearby nuclei, causing their signals to appear at a higher chemical shift (downfield). Conversely, electron-donating groups, like methyl, shield adjacent nuclei, shifting their signals to a lower chemical shift (upfield).

The relative positions of the chloro and methyl groups in each isomer create a unique pattern of electronic effects across the indole ring. This results in distinct chemical shifts and coupling patterns for the aromatic protons, allowing for their differentiation.

Comparative ¹H and ¹³C NMR Data

The following table presents a comparison of experimentally determined ¹H and ¹³C NMR data for two representative isomers, 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole, in CDCl₃.[1] This data highlights the discernible differences in chemical shifts that enable their distinction.

Table 2: Comparative NMR Data for 5-chloro-3-methyl-1H-indole and 6-chloro-3-methyl-1H-indole

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
5-chloro-3-methyl-1H-indole 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H)134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63
6-chloro-3-methyl-1H-indole 7.88 (s, 1H), 7.48 (d, J = 8.4 Hz, 1H), 7.33 (d, J = 1.5 Hz, 1H), 7.09 (dd, J = 8.4, 1.8 Hz, 1H), 6.95 (dd, J = 2.0, 0.9 Hz, 1H), 2.31 (d, J = 0.9 Hz, 3H)136.67, 127.93, 127.05, 122.32, 119.94, 119.82, 112.03, 110.96, 9.67

Note: The specific assignments of each proton and carbon signal require further analysis using 2D NMR techniques.

The Power of 2D NMR in Isomer Differentiation

While 1D NMR provides the initial chemical shift information, 2D NMR experiments are crucial for definitively establishing the connectivity of atoms within the molecule.

  • COSY (Correlation Spectroscopy): Reveals proton-proton coupling networks, allowing for the tracing of adjacent protons on the aromatic ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon atom.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is particularly powerful for identifying the positions of substituents by observing long-range correlations from the methyl protons to the aromatic carbons.

The logical application of these techniques provides a robust and self-validating method for structural elucidation.[2][3]

Logical relationships in 2D NMR for structural elucidation.
Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative analysis.

  • 1D ¹H NMR Acquisition:

    • Acquire a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 16-32 scans.

  • 1D ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical parameters: 30° pulse, 2-second relaxation delay, 1024 or more scans. DEPT-135 and DEPT-90 experiments should be run to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • Acquire standard COSY, HSQC, and HMBC spectra.

    • Optimize parameters (e.g., spectral widths, number of increments) for the specific compound.

  • Data Processing and Analysis:

    • Process all spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra to the residual solvent peak.

    • Integrate the ¹H NMR signals and measure coupling constants.

    • Systematically analyze the 2D correlations to build the molecular structure.

Mass Spectrometry (MS): A Complementary Technique for Confirmation

Mass spectrometry provides the molecular weight of the compound and valuable information about its fragmentation pattern, which can be used to differentiate isomers.

Isotopic Pattern of Chlorine

A key diagnostic feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern of the molecular ion. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+ and M+2 peak pattern with a ratio of approximately 3:1.[4] This immediately confirms the presence of one chlorine atom in the molecule.

Fragmentation Patterns

While all chloro-methyl-indole isomers will have the same molecular weight, their fragmentation patterns under electron ionization (EI) or collision-induced dissociation (CID) can differ. The position of the substituents can influence the stability of the resulting fragment ions. For example, the loss of a methyl radical or a chlorine atom may be more or less favorable depending on the electronic environment of the substituent. While predicting fragmentation patterns can be complex, a comparative analysis of the mass spectra of the different isomers can reveal diagnostic fragment ions.

Experimental Protocol: GC-MS Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds.

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.[5]

  • GC Method:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically suitable for separating indole isomers.

    • Injection: Splitless or split injection can be used depending on the sample concentration.

    • Oven Program: A temperature gradient is typically employed, for example, starting at 100 °C and ramping to 280 °C at 10 °C/min.

  • MS Method:

    • Ionization: Electron ionization (EI) at 70 eV is standard.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis:

    • Analyze the total ion chromatogram (TIC) to determine the retention times of the isomers.

    • Examine the mass spectrum of each peak, paying close attention to the molecular ion and the fragmentation pattern.

    • Compare the spectra to a mass spectral library (e.g., NIST, Wiley) if available.[6][7]

High-Performance Liquid Chromatography (HPLC): The Workhorse of Isomer Separation

HPLC is an essential technique for the separation and purification of isomers. The choice of stationary phase and mobile phase is critical for achieving optimal resolution.

Principles of Separation

Reversed-phase HPLC, using a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water), is the most common mode for separating small molecules.[8] The separation of isomers is based on subtle differences in their polarity and hydrophobicity. The position of the polar chlorine atom and the non-polar methyl group will influence the overall polarity of the molecule and its interaction with the stationary phase.

For particularly challenging separations, other stationary phases such as those with phenyl or pentafluorophenyl (PFP) functionalities can provide alternative selectivities through π-π and dipole-dipole interactions.[9]

Experimental Protocol: HPLC-UV Analysis
  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent to a concentration of approximately 0.1-1 mg/mL. Filter the sample through a 0.22 µm syringe filter.[10]

  • HPLC Method:

    • Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.

    • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid (TFA), is often effective. For example, a gradient from 20% to 80% acetonitrile over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the indole chromophore absorbs strongly (e.g., 220 nm and 270 nm).

  • Data Analysis:

    • Analyze the chromatogram to determine the retention times and peak areas of the isomers.

    • For preparative work, fractions corresponding to each peak can be collected for subsequent analysis by NMR and MS.

Conclusion: A Self-Validating System for Unambiguous Identification

The identification of "this compound" and its isomers is a challenge that requires a systematic and multi-faceted analytical approach. By combining the separatory power of chromatography (GC and HPLC) with the structural elucidating capabilities of NMR and the confirmatory information from mass spectrometry, researchers can achieve an unambiguous assignment of the molecular structure. The causality-driven approach outlined in this guide, which emphasizes understanding the "why" behind each experimental choice, provides a robust and self-validating framework for tackling the critical task of isomer identification in drug discovery and development. The principles and protocols detailed herein are not only applicable to the specific isomers of chloro-methyl-indole but can be adapted to a wide range of small molecule isomer challenges.

References

CAS number for "5-chloro-6-methyl-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-Chloro-6-methyl-1H-indole for Advanced Research

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Halogenated derivatives, in particular, have garnered significant interest for their unique physicochemical properties that can enhance biological activity. This technical guide provides a comprehensive overview of this compound (CAS No: 162100-56-3), a key heterocyclic building block. We will delve into its physicochemical properties, provide a detailed synthetic protocol with mechanistic insights, explore its applications in modern drug discovery, and discuss the analytical methods required for its structural validation. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate for the synthesis of novel therapeutic entities.

Part 1: Core Physicochemical & Structural Properties

This compound is a solid organic compound whose structural features—a chlorine atom at the 5-position and a methyl group at the 6-position—impart specific electronic and steric properties. These substitutions are critical for modulating the molecule's interaction with biological targets. The chlorine atom, being an electron-withdrawing group, can influence the pKa of the indole nitrogen and participate in halogen bonding, while the methyl group can provide beneficial steric interactions within a binding pocket.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 162100-56-3[3]
Molecular Formula C₉H₈ClN[4]
Molecular Weight 165.62 g/mol [5]
Boiling Point 297.5±20.0 °C (Predicted)
Density 1.273±0.06 g/cm³ (Predicted)
Storage Room temperature, away from light, under inert gas[5]

Part 2: Synthesis and Mechanistic Rationale

The synthesis of substituted indoles can be achieved through various established methods. A common and versatile approach for a structure like this compound is the Fischer indole synthesis. This method involves the acid-catalyzed reaction of a substituted phenylhydrazine with an aldehyde or ketone.

For this compound, a plausible and efficient route starts with commercially available 4-chloro-3-methylaniline, which is first converted to the corresponding diazonium salt and then reduced to form (4-chloro-3-methylphenyl)hydrazine. This hydrazine is subsequently reacted with an appropriate carbonyl compound (e.g., pyruvic acid followed by decarboxylation, or an equivalent of acetaldehyde) under acidic conditions to induce cyclization and form the indole ring.

Experimental Protocol: A Representative Fischer Indole Synthesis

This protocol describes a generalized, two-step procedure.

Step 1: Synthesis of (4-chloro-3-methylphenyl)hydrazine Hydrochloride

  • Diazotization: Dissolve 4-chloro-3-methylaniline in concentrated HCl and cool the solution to 0-5 °C in an ice-salt bath.

  • Add a solution of sodium nitrite (NaNO₂) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes. Causality: Low temperature is critical to prevent the diazonium salt from decomposing.

  • Reduction: In a separate flask, prepare a solution of tin(II) chloride (SnCl₂) in concentrated HCl. Cool this solution to 0 °C.

  • Slowly add the cold diazonium salt solution to the SnCl₂ solution. A precipitate of the hydrazine hydrochloride salt should form.

  • Stir the mixture for 2-3 hours at low temperature.

  • Isolation: Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum. Self-Validation: The identity and purity of the hydrazine intermediate should be confirmed by ¹H NMR and melting point analysis before proceeding.

Step 2: Cyclization to this compound

  • Condensation: Suspend the (4-chloro-3-methylphenyl)hydrazine hydrochloride in a suitable solvent such as ethanol or acetic acid.

  • Add a slight excess of an acetaldehyde equivalent (e.g., acetaldehyde diethyl acetal).

  • Cyclization: Heat the mixture to reflux in the presence of an acid catalyst (e.g., sulfuric acid, polyphosphoric acid, or zinc chloride) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Causality: The acid catalyst facilitates both the formation of the phenylhydrazone intermediate and the subsequent[6][6]-sigmatropic rearrangement (the key step of the Fischer synthesis) and ammonia elimination to form the indole ring.

  • Workup: After the reaction is complete, cool the mixture and pour it into ice water.

  • Neutralize with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate or dichloromethane.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydrazine Formation cluster_step2 Step 2: Indole Cyclization Aniline 4-Chloro-3-methylaniline Diazonium Diazonium Salt Aniline->Diazonium 1. HCl, NaNO₂ 2. 0-5 °C Hydrazine (4-chloro-3-methylphenyl)hydrazine Diazonium->Hydrazine SnCl₂, HCl Indole This compound Hydrazine->Indole Acid Catalyst (e.g., H₂SO₄) Heat (Reflux) Carbonyl Acetaldehyde Equivalent Carbonyl->Indole

Caption: Fischer indole synthesis workflow for this compound.

Part 3: Applications in Drug Discovery

The 5-chloro-indole scaffold is a highly valued pharmacophore in medicinal chemistry.[1] The incorporation of a chlorine atom at the 5-position can significantly enhance biological activity by modifying the molecule's lipophilicity, metabolic stability, and binding interactions.[7] this compound serves as a crucial starting material for the synthesis of more complex molecules targeting a range of diseases.

Key Therapeutic Areas:

  • Oncology: Derivatives of 5-chloro-indoles have demonstrated potent inhibitory activity against key protein kinases implicated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF.[1][7] These compounds often act as ATP-competitive inhibitors, blocking downstream signaling pathways that control cell proliferation and survival.[7] The 5-chloro substitution has been shown to be critical for the high potency of some of these inhibitors.[8]

  • Neuroscience: The indole nucleus is a common feature in molecules that interact with the central nervous system. As such, this compound is a valuable precursor for developing agents to treat neurological disorders.[5]

  • Infectious Diseases: The indole scaffold is present in various anti-tubercular agents.[2] The unique substitution pattern of this compound makes it an attractive building block for creating novel anti-infectives, including antivirals.[7]

Signaling Pathway Inhibition Example: EGFR

Many 5-chloro-indole derivatives function by inhibiting receptor tyrosine kinases like EGFR. By binding to the ATP pocket of the kinase domain, they prevent autophosphorylation and the activation of downstream pro-survival pathways like RAS/MAPK and PI3K/AKT.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation Inhibitor 5-Chloro-Indole Derivative Inhibitor->EGFR Inhibits ATP Binding

Caption: Inhibition of the EGFR signaling pathway by a 5-chloro-indole derivative.

Part 4: Analytical Validation

A robust analytical framework is essential to confirm the identity, purity, and structure of the synthesized this compound, ensuring the trustworthiness of subsequent research.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton (typically a broad singlet), and the methyl group protons (a sharp singlet around 2.3-2.5 ppm). The coupling patterns of the aromatic protons on the benzene ring will confirm the substitution pattern.

    • ¹³C NMR: The carbon NMR spectrum will show nine distinct carbon signals. The positions of the chlorinated and methylated carbons can be confirmed using prediction software and 2D NMR techniques. Spectroscopic data for structurally similar compounds, like 5-chloro-3-methyl-1H-indole, can serve as a valuable reference for signal assignment.[9]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula by providing a highly accurate mass measurement. The mass spectrum will show a characteristic isotopic pattern for the chlorine atom (³⁵Cl/³⁷Cl ratio of approximately 3:1), which serves as a definitive validation point.

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to assess the purity of the final compound. A single, sharp peak indicates a high degree of purity.

This multi-faceted analytical approach forms a self-validating system, providing irrefutable evidence of the compound's structural integrity.

Conclusion

This compound is a strategically important chemical intermediate with significant potential in drug discovery and development. Its synthesis is achievable through established chemical routes, and its structure offers a versatile platform for creating novel molecules with potent biological activities, particularly in oncology. The technical information and protocols provided in this guide are intended to empower researchers to confidently synthesize, validate, and utilize this compound in their pursuit of next-generation therapeutics.

References

The Emerging Potential of 5-Chloro-6-methyl-1H-indole: A Technical Guide to Investigating its Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Indole Scaffold as a Privileged Structure in Drug Discovery

The indole nucleus, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products, signaling molecules, and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions allow it to bind to a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[1] From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anti-inflammatory drug indomethacin, the versatility of the indole ring is well-documented.[1][3] The strategic substitution on the indole core can fine-tune its pharmacological profile, leading to compounds with diverse therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective activities.[4][5][6]

Halogenation of the indole ring is a common strategy to modulate the physicochemical and biological properties of the resulting derivatives. The introduction of a chlorine atom, for instance, can enhance metabolic stability, improve membrane permeability, and alter the electronic nature of the molecule, often leading to enhanced biological potency.[7] Specifically, the 5-chloro-indole moiety has emerged as a particularly promising pharmacophore, demonstrating a broad spectrum of biological activities, especially in oncology.[7] This guide focuses on the potential biological activity of a specific, less-explored derivative: 5-chloro-6-methyl-1H-indole . While direct extensive research on this particular molecule is limited, its structural similarity to other biologically active 5-chloro-indole derivatives provides a strong rationale for its investigation as a potential therapeutic agent. This document will serve as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining the potential biological activities of this compound and providing a framework for its systematic investigation.

Predicted Biological Activities and Mechanistic Rationale

Based on the established activities of structurally related 5-chloro-indole derivatives, this compound is predicted to exhibit potential in several key therapeutic areas. The presence of the 5-chloro substitution is a key driver for this prediction, while the 6-methyl group may further modulate its activity and selectivity.

Anticancer Potential: Targeting Key Signaling Pathways

The most prominent and well-documented activity of 5-chloro-indole derivatives is their anticancer efficacy.[7] Several derivatives have been shown to inhibit critical signaling pathways implicated in cancer cell proliferation, survival, and metastasis.

The epidermal growth factor receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating cell growth and proliferation.[8] Dysregulation of EGFR signaling, through mutation or overexpression, is a common driver of various cancers.[8] Several 5-chloro-indole derivatives have been identified as potent inhibitors of both wild-type and mutant forms of EGFR.[8][9]

Proposed Mechanism of Action: It is hypothesized that this compound, or more likely its elaborated derivatives, could act as a scaffold for the development of ATP-competitive inhibitors of the EGFR kinase domain. The 5-chloro and 6-methyl substituents would likely occupy a hydrophobic pocket within the ATP-binding site, leading to the inhibition of downstream signaling cascades and ultimately inducing apoptosis in cancer cells.

Experimental Workflow: Investigating EGFR Inhibition

EGFR_Inhibition_Workflow cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Studies node_a Compound Synthesis (this compound derivatives) node_b Kinase Assay (EGFRWT & EGFRT790M) node_a->node_b Test compounds node_c Cell Proliferation Assay (e.g., MTT, SRB) on NSCLC cell lines node_b->node_c Determine IC50 node_d Western Blot Analysis (p-EGFR, p-AKT, p-ERK) node_c->node_d Confirm target engagement node_e Xenograft Mouse Model (NSCLC) node_d->node_e Lead compound node_f Pharmacokinetic Studies node_e->node_f node_g Toxicity Assessment node_e->node_g

Caption: Workflow for evaluating EGFR inhibitory activity.

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and adult tissue homeostasis. Its aberrant activation is a hallmark of many cancers, particularly colorectal cancer. The Dishevelled (DVL) protein is a key mediator in this pathway. A recent study identified a 5-chloro-indole derivative as an inhibitor of the DVL1 PDZ domain, leading to the downregulation of the Wnt pathway and inhibition of colon cancer cell growth.[10]

Proposed Mechanism of Action: The indole scaffold of this compound could serve as a starting point for designing inhibitors that bind to the PDZ domain of DVL proteins. This would disrupt the interaction between DVL and the Frizzled receptor, thereby inhibiting the downstream signaling cascade that leads to the accumulation of β-catenin and subsequent transcription of oncogenes.

Signaling Pathway: Wnt/β-catenin Inhibition

Wnt_Pathway_Inhibition cluster_nucleus Wnt Wnt Ligand Frizzled Frizzled Receptor Wnt->Frizzled DVL DVL Frizzled->DVL GSK3b GSK3β DVL->GSK3b Inhibition Compound 5-chloro-6-methyl- 1H-indole Derivative Compound->DVL Inhibition BetaCatenin β-catenin GSK3b->BetaCatenin Phosphorylation & Degradation APC APC APC->BetaCatenin Axin Axin Axin->BetaCatenin TCF_LEF TCF/LEF BetaCatenin->TCF_LEF Activation Nucleus Nucleus BetaCatenin->Nucleus TargetGenes Target Gene Transcription TCF_LEF->TargetGenes

Caption: Proposed inhibition of the Wnt/β-catenin pathway.

Antimicrobial Activity

Indole and its derivatives have long been recognized for their antimicrobial properties.[1][11] They can disrupt bacterial cell membranes, inhibit biofilm formation, and interfere with various cellular processes.[1] Halogenation, particularly at the 5-position, has been shown to enhance the antibacterial and antifungal activity of indole compounds.[12] Derivatives of 5-chloro-1H-indole-2,3-dione have demonstrated good antibacterial activity against Gram-positive bacteria like Bacillus cereus and Staphylococcus aureus.[13][14]

Proposed Mechanism of Action: The lipophilic nature of the chlorinated indole ring may facilitate its insertion into the bacterial cell membrane, leading to increased permeability and cell death. Additionally, the compound could potentially inhibit essential bacterial enzymes or interfere with quorum sensing, a cell-to-cell communication system that regulates virulence and biofilm formation.

Neuroprotective Potential

The indole scaffold is present in many neuroactive compounds, including the neurotransmitter serotonin.[1] Recently, a 5-chloro-N-phenyl-1H-indole-2-carboxamide derivative was identified as a brain-type glycogen phosphorylase (PYGB) inhibitor, showing a protective effect against hypoxic-ischemic brain injury in preclinical models.[15][16] This suggests that 5-chloro-indole derivatives have the potential to be developed as therapeutic agents for neurodegenerative diseases.

Proposed Mechanism of Action: The neuroprotective effects could be mediated through various mechanisms. As a scaffold for PYGB inhibitors, it could modulate brain glycogen metabolism, which is crucial during ischemic events.[16] Other potential mechanisms include antioxidant activity, modulation of neurotransmitter systems, or inhibition of enzymes involved in neuroinflammation.

Experimental Protocols for Biological Evaluation

The following are detailed, step-by-step methodologies for the initial investigation of the potential biological activities of this compound.

Protocol 1: In Vitro Anticancer Activity Screening
  • Cell Culture:

    • Culture human non-small cell lung cancer (A549), colorectal cancer (HCT116), and breast cancer (MCF-7) cell lines in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

  • MTT Cell Viability Assay:

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 48-72 hours. Use a vehicle control (e.g., DMSO).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

    • Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the half-maximal inhibitory concentration (IC₅₀) values.

Protocol 2: In Vitro Antibacterial Susceptibility Testing
  • Bacterial Strains and Culture Conditions:

    • Use Gram-positive (Staphylococcus aureus ATCC 29213) and Gram-negative (Escherichia coli ATCC 25922) bacterial strains.

    • Culture bacteria in Mueller-Hinton Broth (MHB) at 37°C.

  • Broth Microdilution Assay (Minimum Inhibitory Concentration - MIC):

    • Prepare a serial two-fold dilution of this compound in MHB in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

    • Include positive (bacteria only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 18-24 hours.

    • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Protocol 3: In Vitro Neuroprotective Effect Assessment
  • Cell Culture:

    • Culture human neuroblastoma cells (SH-SY5Y) or primary cortical neurons in appropriate media.

  • Induction of Oxidative Stress:

    • Pre-treat cells with various concentrations of this compound for 24 hours.

    • Induce oxidative stress by exposing the cells to hydrogen peroxide (H₂O₂) or glutamate for a specified period.

  • Cell Viability and Cytotoxicity Assays:

    • Assess cell viability using the MTT assay as described in Protocol 1.

    • Measure lactate dehydrogenase (LDH) release into the culture medium as an indicator of cytotoxicity.

  • Measurement of Reactive Oxygen Species (ROS):

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFH-DA) to measure intracellular ROS levels.

    • Analyze the fluorescence intensity using a fluorescence microplate reader or flow cytometry.

Quantitative Data Summary

While specific data for this compound is not yet available, the following table presents representative data for related 5-chloro-indole derivatives to provide a benchmark for expected potency.

Compound ClassTarget/AssayCell Line/OrganismActivity (IC₅₀/MIC)Reference
5-chloro-indole-2-carboxamides EGFRWT Inhibitory Activity-68 - 85 nM[8][9]
Antiproliferative ActivityVarious Cancer Cell Lines29 - 47 nM (GI₅₀)[8][9]
5-chloro-indole-2-carboxamide derivative DVL1 Binding Inhibition-0.49 µM (EC₅₀)[10]
Wnt Pathway Inhibition-3.46 µM (EC₅₀)[10]
5-chloro-1H-indole-2,3-dione derivatives Antibacterial ActivityBacillus cereusGood activity[13][14]
Antibacterial ActivityStaphylococcus aureusGood activity[13][14]
5-chloro-N-phenyl-1H-indole-2-carboxamide Brain-type Glycogen Phosphorylase (PYGB)-90.27 nM[16]

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity with significant potential for biological activity. Based on the robust evidence from structurally related 5-chloro-indole derivatives, this compound warrants thorough investigation, particularly in the areas of oncology, infectious diseases, and neuroprotection. The synthetic accessibility of the indole scaffold allows for the creation of focused libraries of derivatives, enabling detailed structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. The experimental frameworks provided in this guide offer a starting point for elucidating the therapeutic potential of this compound and its analogs, potentially leading to the development of novel drug candidates to address unmet medical needs.

References

Initial Screening of "5-chloro-6-methyl-1H-indole" Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Screening 5-chloro-6-methyl-1H-indole

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive natural products and synthetic drugs.[1] Halogenation, particularly at the 5-position of the indole ring, has been shown to enhance the therapeutic potential of these molecules, with many 5-chloro-indole derivatives demonstrating a wide array of biological activities.[1] While extensive research has focused on various substituted 5-chloro-indoles, the specific bioactivity profile of This compound remains largely uncharacterized. This guide, intended for researchers, scientists, and drug development professionals, outlines a comprehensive, tiered strategy for the initial bioactivity screening of this novel compound.

The core hypothesis guiding this screening cascade is based on the established activities of structurally related indole derivatives. Notably, 5-chloro-indole derivatives have shown significant promise as anticancer agents, often by inhibiting protein kinases crucial to oncogenic signaling pathways.[2][3] Furthermore, the indole nucleus is associated with a broad range of pharmacological properties, including antimicrobial and antioxidant effects.[4][5] Therefore, our initial screening will be strategically focused on these three key areas: anticancer, antimicrobial, and antioxidant activity.

This document provides a logical, evidence-based workflow, from initial in silico predictions to targeted in vitro assays. The protocols herein are designed to be self-validating, incorporating necessary controls and clear endpoints to ensure data integrity and reproducibility. We will explore the causality behind each experimental choice, providing a robust framework for elucidating the therapeutic potential of this compound.

Phase 1: In Silico Profiling - A Predictive Foundation

Before committing to resource-intensive wet lab experiments, a comprehensive in silico analysis is crucial for predicting the potential bioactivity and pharmacokinetic properties of this compound. This computational approach allows for the efficient generation of hypotheses and helps to prioritize subsequent experimental validations.[6][7]

Bioactivity and Target Prediction

The initial step involves predicting potential biological targets using both ligand-based and structure-based virtual screening methods.[6]

  • Ligand-Based Virtual Screening: This approach leverages the principle that structurally similar molecules often exhibit similar biological activities. The 2D and 3D structure of this compound will be used to search databases of known bioactive compounds (e.g., ChEMBL, PubChem). The known targets of structurally analogous molecules will be identified as potential targets for our compound of interest.

  • Reverse Docking (Structure-Based): In this method, the 3D structure of this compound is docked against a library of protein structures with known binding sites. Proteins to which the compound binds with high predicted affinity are flagged as potential targets.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction

Early assessment of a compound's pharmacokinetic and toxicological profile is critical. In silico ADMET prediction models can estimate a range of properties, including:[6]

  • Absorption: Human intestinal absorption (HIA), cell permeability (Caco-2).

  • Distribution: Plasma protein binding (PPB), blood-brain barrier (BBB) penetration.

  • Metabolism: Cytochrome P450 (CYP) inhibition.[8]

  • Excretion: Renal clearance.

  • Toxicity: Carcinogenicity, mutagenicity, hepatotoxicity.

The following diagram illustrates the workflow for the in silico prediction phase:

cluster_in_silico In Silico Prediction Workflow Start This compound (3D Structure) LigandBased Ligand-Based Virtual Screening (e.g., ChEMBL, PubChem) Start->LigandBased ReverseDocking Reverse Docking Start->ReverseDocking ADMET ADMET Prediction Start->ADMET TargetID Potential Target Identification LigandBased->TargetID ReverseDocking->TargetID Prioritization Target Prioritization (Disease Relevance, Druggability) TargetID->Prioritization ExperimentalDesign Informed Design of In Vitro Assays ADMET->ExperimentalDesign Prioritization->ExperimentalDesign cluster_pathway Potential Kinase Inhibition Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Inhibitor This compound (Potential Inhibitor) Inhibitor->RTK Inhibitor->RAF

References

Methodological & Application

"5-chloro-6-methyl-1H-indole" in vitro assay protocol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the In Vitro Evaluation of 5-chloro-6-methyl-1H-indole

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2][3] Halogenated indoles, in particular, have demonstrated significant potential in drug discovery, with activities ranging from anticancer to antimicrobial.[2][4][5] This document provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the initial in vitro characterization of the novel compound, this compound. We present a tiered experimental workflow, beginning with foundational cell health assays and progressing to a representative mechanistic assay. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and reproducibility.

Rationale for Assay Selection: A Tiered Approach

Given that this compound is a novel chemical entity, its biological target and activity profile are unknown. A logical first step is to assess its general effect on cell health. Therefore, our proposed workflow begins with broad-spectrum assays for cytotoxicity and cell viability. Many 5-chloro-indole derivatives have been investigated as potent inhibitors of protein kinases involved in oncogenic signaling pathways.[4][6][7][8] Should the initial screening reveal significant antiproliferative activity, a subsequent investigation into kinase inhibition would be a rational mechanistic step.

This guide details the following tiered approach:

  • Tier 1: Foundational Profiling. Assess the compound's impact on overall cell health using two complementary assays:

    • MTT Assay: Measures metabolic activity as an indicator of cell viability.

    • LDH Release Assay: Quantifies plasma membrane damage as a direct marker of cytotoxicity.[9]

  • Tier 2: Mechanistic Investigation. As a representative example for a follow-up study, we provide a protocol for a general in vitro biochemical kinase assay to evaluate the compound's potential as a kinase inhibitor.

G cluster_0 Compound Preparation cluster_2 Data Analysis cluster_3 Tier 2: Mechanistic Investigation Compound This compound (DMSO Stock Solution) MTT MTT Assay (Cell Viability) Compound->MTT Dose-response treatment LDH LDH Release Assay (Cytotoxicity) Compound->LDH Dose-response treatment Analysis Calculate GI₅₀ / IC₅₀ Dose-Response Curves MTT->Analysis LDH->Analysis Kinase Biochemical Kinase Assay (Target-Specific Activity) Analysis->Kinase If GI₅₀ < Threshold

Figure 1: Tiered workflow for the in vitro evaluation of this compound.

Preliminary Compound Handling and Preparation

Proper handling and solubilization of the test compound are critical for accurate and reproducible results.

Protocol 2.1: Preparation of Stock Solution

  • Weighing: Accurately weigh a precise amount of this compound powder (Formula: C₉H₈ClN, Molecular Weight: 165.62 g/mol )[10] in a sterile microcentrifuge tube.

  • Solubilization: Add high-purity, anhydrous Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). DMSO is commonly used for solubilizing small organic molecules for biological assays.

  • Mixing: Vortex thoroughly until the compound is completely dissolved. A brief sonication may be used if necessary.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Causality Note: A high-concentration DMSO stock allows for minimal final DMSO concentration in the assay medium, typically ≤0.5%, to avoid solvent-induced cytotoxicity.

Tier 1 Protocol: Cell Viability (MTT Assay)

This assay quantifies changes in cell proliferation and viability by measuring the metabolic activity of living cells. The principle is based on the reduction of the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of viable cells.[11]

Protocol 3.1: MTT Assay for Cell Viability

  • Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from the DMSO stock. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

    • Vehicle Control: Treat a set of wells with medium containing the same final concentration of DMSO as the highest compound concentration.

    • Untreated Control: A set of wells with cells in medium only.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12]

  • MTT Addition: Prepare a 5 mg/mL MTT stock solution in sterile PBS. Dilute this stock to 0.5 mg/mL in serum-free medium. Aspirate the treatment medium from the wells and add 100 µL of the MTT working solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT to insoluble purple formazan crystals.[13]

  • Solubilization: Carefully aspirate the MTT solution. Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[12][13]

  • Absorbance Reading: Shake the plate gently on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at a wavelength between 550 and 600 nm (e.g., 570 nm) using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.

Tier 1 Protocol: Cytotoxicity (LDH Release Assay)

This assay measures cytotoxicity by quantifying the activity of lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released into the culture medium upon loss of plasma membrane integrity.[9] The amount of LDH in the supernatant is proportional to the number of lysed cells.

Protocol 4.1: LDH Release Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol (Protocol 3.1) in a separate 96-well plate. It is crucial to set up the necessary controls on the same plate.

  • Control Setup:

    • Spontaneous LDH Release: Vehicle-treated cells (represents background LDH release from healthy cells).

    • Maximum LDH Release: A set of untreated wells to which a lysis buffer (e.g., Triton X-100) will be added 45 minutes before the end of the experiment. This lyses all cells and represents 100% cytotoxicity.[14]

    • Medium Background: Wells containing culture medium only (no cells) to measure background LDH activity in the medium.

  • Supernatant Collection: At the end of the incubation period, centrifuge the plate at ~300 x g for 5 minutes. Carefully transfer 50 µL of supernatant from each well to a new, clean 96-well flat-bottom plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a mixture of a substrate and a dye). Add 50 µL of this reaction mixture to each well containing the supernatant.[15]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light. During this time, LDH catalyzes the conversion of a tetrazolium salt into a red formazan product.[16]

  • Absorbance Reading: Add 50 µL of a stop solution (if required by the kit) to each well.[15] Measure the absorbance at 490 nm. Use a reference wavelength of 680 nm to correct for background.[15]

Tier 2 Protocol: In Vitro Biochemical Kinase Assay

Should Tier 1 results indicate potent antiproliferative activity, a direct assessment of kinase inhibition is a logical next step. This protocol describes a general, non-radioactive biochemical assay that measures the amount of ADP produced, which is directly proportional to kinase activity. Many commercial kits (e.g., ADP-Glo™) are based on this principle.

G RTK_inactive Receptor Tyrosine Kinase (Inactive Monomer) RTK_active Dimerized Receptor (Active) RTK_inactive->RTK_active Dimerization & Autophosphorylation Ligand Growth Factor Ligand->RTK_inactive Binding Substrate Substrate Protein RTK_active->Substrate Phosphorylation ADP ADP RTK_active->ADP ATP ATP ATP->RTK_active Substrate_P Phosphorylated Substrate (Active) Substrate->Substrate_P Response Cellular Response (Proliferation, Survival) Substrate_P->Response Inhibitor This compound (Hypothetical Inhibitor) Inhibitor->RTK_active Inhibition

Figure 2: Hypothetical inhibition of a kinase signaling pathway by the test compound.

Protocol 5.1: General Biochemical Kinase Assay

  • Reagent Preparation: Prepare all reagents as specified by the kit manufacturer: kinase buffer, purified recombinant target kinase, specific substrate peptide, and ATP.

  • Compound Plating: In a 384-well plate, add the this compound compound in a dose-response manner. Include wells for a "no inhibitor" (positive) control and a "no enzyme" (negative) control.

  • Kinase Reaction Initiation: Add the target kinase, its specific substrate, and ATP to all wells to start the reaction. The final concentrations should be optimized for robust signal-to-background; typically, the ATP concentration is set near its Km value for the kinase.

  • Incubation: Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

  • ADP Detection: Add the ADP detection reagent. This reagent typically depletes any remaining ATP and then converts the ADP generated by the kinase reaction into a luminescent signal via a coupled enzymatic reaction.

  • Signal Measurement: Incubate for the specified time (e.g., 40 minutes) to allow the luminescent signal to stabilize. Measure luminescence using a plate reader.

Data Analysis and Interpretation

Data from Cell Viability/Cytotoxicity Assays:

  • Background Subtraction: Subtract the average absorbance of the medium background control from all other readings.

  • Normalization: Express the data as a percentage of the control.

    • For the MTT assay , percent viability is calculated as: [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.

    • For the LDH assay , percent cytotoxicity is calculated as: [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100.

  • Dose-Response Curves: Plot the normalized data against the logarithm of the compound concentration. Use a non-linear regression model (e.g., sigmoidal dose-response) to fit the curve and determine the GI₅₀ (concentration for 50% inhibition of growth) or IC₅₀ (concentration for 50% inhibition/cytotoxicity).

ParameterDescriptionTypical Data Output
GI₅₀ (MTT) Concentration of the compound that causes a 50% reduction in metabolic activity compared to the vehicle control.µM or nM
IC₅₀ (LDH) Concentration of the compound that causes 50% of the maximum LDH release.µM or nM
IC₅₀ (Kinase) Concentration of the compound that inhibits 50% of the kinase's enzymatic activity.µM or nM

Interpretation:

  • A low GI₅₀/IC₅₀ value from the MTT/LDH assays suggests the compound is a potent inhibitor of cell growth or is cytotoxic.

  • Comparing the results of the two assays can provide insight. A compound that shows a low GI₅₀ in the MTT assay but a high IC₅₀ in the LDH assay may be cytostatic (inhibiting proliferation) rather than cytotoxic (killing cells) at those concentrations.

  • If the compound shows potent whole-cell activity (Tier 1), a low IC₅₀ in a specific kinase assay (Tier 2) would support the hypothesis that this kinase is a direct target.

Conclusion

This application note provides a robust, tiered framework for the initial in vitro characterization of this compound. By systematically evaluating its effects on cell viability and cytotoxicity before proceeding to more specific mechanistic assays, researchers can efficiently profile this novel compound. The detailed, step-by-step protocols and explanations of the underlying scientific principles are intended to ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery process.

References

Application Notes & Protocols: Characterizing 5-chloro-6-methyl-1H-indole for α7 Nicotinic Acetylcholine Receptor (nAChR) Modulation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the experimental evaluation of 5-chloro-6-methyl-1H-indole, a novel indole-based compound, as a potential modulator of the alpha-7 nicotinic acetylcholine receptor (α7 nAChR). The protocols and insights herein are designed to establish a robust framework for characterizing the compound's binding affinity, functional activity, and mode of action at this critical therapeutic target.

Introduction: The α7 nAChR as a Therapeutic Target

The α7 nicotinic acetylcholine receptor is a ligand-gated ion channel of significant interest in neuroscience and pharmacology.[1] Composed of five identical α7 subunits, this homopentameric receptor is widely expressed in the central nervous system, particularly in brain regions vital for cognition and memory, such as the hippocampus and prefrontal cortex.[2][3] Deficits in α7 nAChR function have been linked to cognitive impairments in schizophrenia and Alzheimer's disease, making it a key target for therapeutic intervention.[1][4][5]

The receptor possesses several unique biophysical properties that define its physiological role and present specific challenges for drug development. These include:

  • High Calcium Permeability: Compared to other nAChR subtypes, the α7 receptor channel is exceptionally permeable to calcium ions (Ca²⁺).[2][5][6][7] This allows it to directly influence intracellular calcium signaling cascades.[8][9]

  • Rapid Desensitization: Upon agonist binding, the α7 nAChR activates and then desensitizes very quickly, often within milliseconds.[5][6][10] This rapid inactivation is a natural control mechanism but can limit the therapeutic window for simple agonists.[6]

Due to the rapid desensitization caused by direct agonists, there is a growing focus on developing Positive Allosteric Modulators (PAMs).[10][11] PAMs bind to a site on the receptor distinct from the agonist (orthosteric) site and enhance the receptor's response to the endogenous agonist, acetylcholine, without causing significant activation on their own.[2][10] This approach offers a more nuanced modulation of receptor activity, potentially leading to improved efficacy and safety profiles. Indole-based scaffolds have shown promise as modulators of the α7 nAChR, making this compound a compound of significant interest.[12]

Section 1: Foundational Concepts in α7 nAChR Signaling

Activation of the α7 nAChR by an agonist initiates a conformational change, opening the ion channel and allowing a rapid influx of cations, primarily Na⁺ and Ca²⁺.[13] The subsequent rise in intracellular Ca²⁺ acts as a critical second messenger, triggering a cascade of downstream signaling events. These pathways are integral to the receptor's role in synaptic plasticity, neuroprotection, and inflammation modulation.[3][8][14]

The diagram below illustrates the principal signaling pathways initiated by α7 nAChR activation. The direct ion flux is a short-term event, while the activation of intracellular kinases leads to more sustained cellular responses, including anti-apoptotic and anti-inflammatory effects.[3][8][9]

alpha7_signaling_pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular a7_receptor α7 nAChR Channel Closed a7_receptor_open α7 nAChR Channel Open a7_receptor->a7_receptor_open Activates ca_influx Ca²⁺ Influx a7_receptor_open->ca_influx Permeates agonist Agonist (e.g., ACh) agonist->a7_receptor Binds jak2 JAK2 ca_influx->jak2 pi3k PI3K ca_influx->pi3k neurotransmission Neurotransmitter Release ca_influx->neurotransmission stat3 STAT3 jak2->stat3 gene_transcription Gene Transcription (Anti-inflammatory, Anti-apoptotic) stat3->gene_transcription akt Akt pi3k->akt akt->gene_transcription

Figure 1: Simplified α7 nAChR Signaling Cascade.

Section 2: Experimental Workflow for Compound Characterization

A systematic, multi-tiered approach is essential for characterizing a novel compound like this compound. The workflow should progress from initial binding assessment to detailed functional characterization, ensuring a comprehensive understanding of the compound's pharmacological profile. This staged approach, often called a screening cascade, allows for efficient decision-making, prioritizing compounds with the most promising characteristics for further, more resource-intensive studies.

screening_cascade start Compound of Interest (this compound) binding_assay Primary Screen: Radioligand Binding Assay (Protocol 3.1) start->binding_assay decision1 Binds to α7? binding_assay->decision1 functional_assay Secondary Screen: Functional Assays (Protocols 3.2 & 3.3) decision2 Shows Desired Activity? functional_assay->decision2 selectivity Tertiary Screen: Selectivity Profiling (vs. other nAChRs, 5-HT3, etc.) decision3 Sufficiently Selective? selectivity->decision3 invivo Preclinical Development: In Vivo Models (Cognition, Sensory Gating) decision1->functional_assay Yes stop Stop decision1->stop No decision2->selectivity Yes decision2->stop No decision3->invivo Yes decision3->stop No

Figure 2: Staged Experimental Workflow for α7 Modulator Evaluation.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the primary and secondary screening stages outlined in the workflow.

Protocol 3.1: Radioligand Competition Binding Assay

Principle of the Assay: This assay quantifies the affinity of the test compound (this compound) for the α7 nAChR by measuring its ability to compete with a radiolabeled ligand that has a known high affinity for the receptor.[15] The inhibition constant (Ki) is determined, which reflects the compound's binding affinity.[15] For α7 nAChRs, [³H]methyllycaconitine ([³H]MLA) or a suitable iodinated ligand like [¹²⁵I]α-bungarotoxin are commonly used radioligands.[16][17]

Materials:

  • Membrane Preparation: Membranes from cell lines stably expressing human α7 nAChR (e.g., CHO or HEK293 cells) or from rat brain tissue (hippocampus or cortex).[13][16]

  • Radioligand: [³H]MLA (specific activity ~20-40 Ci/mmol).

  • Test Compound: this compound, dissolved in DMSO to create a 10 mM stock solution.

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known unlabeled α7 ligand like nicotine or SSR180711.[13][17]

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM MgCl₂, 1 mM CaCl₂, pH 7.4.[17]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[13]

  • Equipment: 96-well plates, vacuum filtration manifold, glass fiber filters (GF/C or GF/B), scintillation counter, scintillation cocktail.

Procedure:

  • Plate Setup: Prepare a 96-well plate. For each concentration of the test compound, you will have wells for total binding, non-specific binding, and test compound binding.

  • Reagent Addition: In a final assay volume of 250 µL:[18]

    • Add 50 µL of binding buffer (for total binding) or 50 µL of the unlabeled non-specific control (for non-specific binding) or 50 µL of the test compound at various dilutions (typically 11 concentrations for a full curve).

    • Add 150 µL of the membrane preparation (50-100 µg protein).[18]

    • Initiate the binding reaction by adding 50 µL of [³H]MLA at a final concentration near its Kd (e.g., 1-2 nM).

  • Incubation: Incubate the plate for 90-120 minutes at 4°C or room temperature with gentle agitation to reach equilibrium.[13][17]

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters (pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding).[13][18]

  • Washing: Wash the filters 3-4 times with 200 µL of ice-cold wash buffer to remove unbound radioligand.[18]

  • Counting: Dry the filters, place them in scintillation vials with scintillation cocktail, and count the radioactivity using a scintillation counter.

Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding counts from the total binding counts.

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[18]

Protocol 3.2: Automated Electrophysiology Assay

Principle of the Assay: This functional assay directly measures ion channel activity by recording the electrical currents that flow through the α7 nAChR in response to chemical stimuli. Automated patch-clamp systems (e.g., QPatch, IonWorks Barracuda) allow for higher throughput characterization of compound effects.[19][20] This method can definitively classify the compound as an agonist, antagonist, or PAM.

Materials:

  • Cell Line: A stable cell line expressing human α7 nAChR (e.g., CHO-α7 or SH-EP1-α7). Co-expression with the chaperone protein RIC-3 can enhance receptor surface expression.[19]

  • Recording Solutions:

    • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose, pH 7.4.

    • Internal Solution (in mM): 140 CsF, 10 EGTA, 10 HEPES, pH 7.2.

  • Agonist: Acetylcholine (ACh) or Choline.[21]

  • Test Compound: this compound.

  • Equipment: Automated patch-clamp system and associated consumables.

Procedure:

  • Cell Preparation: Culture cells to the appropriate confluency and harvest them according to the instrument manufacturer's protocol.

  • System Priming: Prime the automated patch-clamp system with external and internal recording solutions.

  • Compound Plate Preparation: Prepare a compound plate containing dilutions of the test compound, a positive control agonist (ACh), and vehicle controls.

  • Experiment Execution (Three Modes):

    • Agonist Mode: Apply increasing concentrations of this compound alone to the cells and measure the evoked current. This determines if the compound is an agonist.

    • Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound for 2-5 minutes, then apply a fixed, sub-maximal concentration of ACh (e.g., EC₅₀ concentration). A reduction in the ACh-evoked current indicates antagonist activity.

    • PAM Mode: Co-apply increasing concentrations of this compound with a low, threshold concentration of ACh (e.g., EC₁₀-EC₂₀). An enhancement of the ACh-evoked current indicates PAM activity.[22]

  • Data Acquisition: Record whole-cell currents at a holding potential of -60 to -70 mV.[23]

Data Analysis:

  • Agonist Mode: Plot the peak current amplitude against the log concentration of the test compound to generate a dose-response curve and determine the EC₅₀ and maximum efficacy (Emax) relative to a full agonist like ACh.

  • Antagonist Mode: Plot the percentage inhibition of the ACh response against the log concentration of the test compound to determine the IC₅₀.

  • PAM Mode: Plot the percentage potentiation of the ACh response against the log concentration of the test compound to determine the EC₅₀ for potentiation and the maximum fold-potentiation.

Protocol 3.3: Cell-Based Calcium Imaging Assay

Principle of the Assay: This high-throughput functional assay leverages the high Ca²⁺ permeability of the α7 nAChR.[6][7] Cells expressing the receptor are loaded with a calcium-sensitive fluorescent dye. Receptor activation leads to Ca²⁺ influx, causing a detectable increase in fluorescence. This method is simpler and faster than electrophysiology for primary functional screening.[24]

Materials:

  • Cell Line: As in Protocol 3.2.

  • Culture Medium: Standard cell culture medium appropriate for the cell line.

  • Calcium Indicator Dye: Fluo-4 AM or a similar calcium-sensitive dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Agonist: Acetylcholine (ACh).

  • Test Compound: this compound.

  • Equipment: Fluorescence imaging plate reader (e.g., FLIPR) or a fluorescence microscope.[24]

Procedure:

  • Cell Plating: Plate the α7-expressing cells in 96- or 384-well black-walled, clear-bottom plates and grow overnight.

  • Dye Loading: Remove the culture medium and add the calcium indicator dye (e.g., 2 µM Fluo-4 AM in assay buffer). Incubate for 45-60 minutes at 37°C.

  • Washing: Gently wash the cells 2-3 times with assay buffer to remove excess dye.

  • Compound Addition & Measurement:

    • Place the cell plate into the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Use the instrument's liquid handling capability to add the test compound (for agonist mode) or a mixture of the test compound and a low concentration of ACh (for PAM mode).

    • Immediately begin recording the change in fluorescence intensity over time (typically 2-3 minutes).

  • Data Acquisition: Record the peak fluorescence response or the area under the curve for each well.

Data Analysis:

  • Normalize the fluorescence response to the baseline reading (F/F₀).

  • As with electrophysiology, analyze the data in agonist and PAM modes by plotting the response against the log concentration of the test compound to determine EC₅₀ and efficacy/potentiation values.

Section 4: Data Interpretation and Presentation

Clear presentation of quantitative data is crucial for comparing the activity of this compound to reference compounds.

Logic of Modulator Classification

The functional assays (3.2 and 3.3) are designed to classify the compound's mechanism of action.

pam_logic start Test Compound in Functional Assay q1 Does it activate the receptor when applied alone? start->q1 q2 Does it enhance the response to a low [ACh]? q1->q2 No agonist Result: Agonist or Partial Agonist q1->agonist Yes q3 Does it inhibit the response to a high [ACh]? q2->q3 No pam Result: Positive Allosteric Modulator (PAM) q2->pam Yes antagonist Result: Antagonist q3->antagonist Yes inactive Result: Inactive q3->inactive No

Figure 3: Decision tree for classifying α7 nAChR modulator activity.
Hypothetical Data Summary

The following tables present a hypothetical pharmacological profile for this compound (COI), comparing it to a known agonist (ACh) and a known Type II PAM (PNU-120596).[22]

Table 1: Radioligand Binding Affinity at Human α7 nAChR

Compound Ki (nM) vs. [³H]MLA
This compound (COI) 125
Nicotine (Reference) 50
PNU-120596 (Reference PAM) > 10,000

Scientist's Note: A high Ki value for a PAM is expected as it does not bind to the same site as the orthosteric radioligand.

Table 2: Functional Activity at Human α7 nAChR (Electrophysiology)

Compound Mode Parameter Value
COI Agonist Emax vs. ACh < 5%
PAM (with 10µM ACh) EC₅₀ (Potentiation) 350 nM
PAM (with 10µM ACh) Max Fold-Increase 8-fold
Acetylcholine (ACh) Agonist EC₅₀ 150 µM
Agonist Emax 100%
PNU-120596 Agonist Emax vs. ACh < 2%
PAM (with 10µM ACh) EC₅₀ (Potentiation) 200 nM
PAM (with 10µM ACh) Max Fold-Increase 15-fold

Scientist's Note: The data suggest the COI is a PAM with negligible direct agonist activity, which is a desirable profile.

Section 5: Concluding Remarks and Future Directions

This guide provides a foundational framework for the initial characterization of this compound as a potential α7 nAChR modulator. Based on the hypothetical data, the compound demonstrates characteristics of a positive allosteric modulator.

Key Insights from the Workflow:

  • The compound binds to the α7 nAChR, albeit with lower affinity than a direct agonist at the orthosteric site.

  • Functionally, it acts as a PAM, significantly enhancing the receptor's response to acetylcholine with minimal direct activation.

Next Steps:

  • Selectivity Profiling: The compound should be tested against other relevant receptors to determine its selectivity profile. Key counterscreens include other nAChR subtypes (e.g., α4β2) and the structurally related 5-HT₃ receptor.[2]

  • PAM Type Classification: Further electrophysiology studies are needed to determine if it is a Type I or Type II PAM. This involves analyzing the effect on receptor desensitization kinetics; Type II PAMs markedly slow desensitization.[2][4]

  • In Vivo Target Engagement: If the compound shows a promising in vitro profile, progression to in vivo studies in animal models of cognitive deficit or sensory gating would be the next logical step to establish therapeutic potential.[22]

By following these rigorous protocols, researchers can build a comprehensive pharmacological dossier on novel compounds like this compound, paving the way for the development of new therapeutics for complex neurological disorders.

References

Application Notes & Protocols for the Experimental Design of 5-chloro-6-methyl-1H-indole Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indole scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous natural products and FDA-approved pharmaceuticals.[1][2][3] Among its halogenated derivatives, 5-chloro-6-methyl-1H-indole represents a key building block for synthesizing more complex molecules with potential therapeutic value. Its specific substitution pattern offers a unique starting point for exploring structure-activity relationships (SAR) in drug discovery. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute robust experimental plans, from initial physicochemical characterization to preliminary in vitro and in vivo biological evaluation, with a focus on applications in oncology research.

Foundational Characterization and Purity Assessment

Prior to any biological evaluation, the identity, structure, and purity of the starting material, this compound, must be unequivocally confirmed. A multi-technique approach ensures the reliability of all subsequent data.

Recommended Analytical Techniques

A combination of spectroscopic and chromatographic methods is essential for full characterization.

Technique Purpose Typical Parameters/Solvents
¹H and ¹³C NMR Structural ElucidationSolvent: CDCl₃ or DMSO-d₆. Internal Standard: TMS.[4]
Mass Spectrometry (MS) Molecular Weight ConfirmationIonization: Electron Ionization (EI) or Electrospray (ESI).[5]
HPLC-UV Purity Assessment & QuantificationColumn: C18 Reversed-Phase. Mobile Phase: Acetonitrile/Water gradient.[6]
FT-IR Spectroscopy Functional Group IdentificationN-H and C-H stretches, aromatic C=C bonds.[5]
Protocol 1: NMR Analysis for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for verifying the precise arrangement of atoms within the molecule.[4]

1. Sample Preparation: a. Accurately weigh 5-10 mg of this compound for ¹H NMR (or 20-50 mg for ¹³C NMR) into a clean NMR tube. b. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). c. Add tetramethylsilane (TMS) as an internal standard for chemical shift calibration.[5]

2. Data Acquisition (400 MHz Spectrometer): a. ¹H NMR: Acquire 8-16 scans with a relaxation delay (D1) of 1-5 seconds.[4] b. ¹³C NMR: Acquire 1024 or more scans with a relaxation delay of 2 seconds, as ¹³C has a low natural abundance.[4]

3. Data Analysis: a. Process the raw data using appropriate software (e.g., Fourier transformation, phase correction). b. Expected ¹H Signals: Look for a broad singlet for the N-H proton (δ 8.0-12.0 ppm), distinct signals for the aromatic protons, and a singlet for the methyl (CH₃) group. The chlorine at C5 will influence the shifts of adjacent aromatic protons.[4] c. Expected ¹³C Signals: Identify signals for all nine carbon atoms, using the solvent peak (e.g., CDCl₃ at δ 77.16 ppm) for calibration.

cluster_workflow Workflow: Compound Characterization Start Receive/Synthesize This compound NMR ¹H & ¹³C NMR Analysis Start->NMR MS Mass Spectrometry (EI or ESI) NMR->MS Structure_Confirm Structure Verified? MS->Structure_Confirm HPLC HPLC-UV Purity (>95% required) Purity_Confirm Purity Acceptable? HPLC->Purity_Confirm Structure_Confirm->HPLC Yes Re_Purify Re-purify or Re-synthesize Structure_Confirm->Re_Purify No Proceed Proceed to Biological Assays Purity_Confirm->Proceed Yes Purity_Confirm->Re_Purify No

Caption: Workflow for physicochemical characterization.

Application in Oncology Drug Discovery

The 5-chloro-indole moiety is a promising pharmacophore in anticancer therapy, with derivatives known to modulate critical cellular signaling pathways.[1] this compound can serve as a scaffold to develop inhibitors of key kinases, such as Epidermal Growth Factor Receptor (EGFR), which are often dysregulated in cancer.

In Vitro Evaluation: Cellular Proliferation Assay

The first step in biological screening is to assess the compound's effect on cancer cell viability. The resazurin reduction assay is a common, sensitive method to measure cell proliferation.

Protocol 2: Resazurin Cell Viability Assay

1. Cell Culture: a. Culture a relevant cancer cell line (e.g., A549 lung carcinoma, which overexpresses EGFR) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. b. Maintain cells in a humidified incubator at 37°C with 5% CO₂.

2. Assay Procedure: a. Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight. b. Prepare a stock solution of this compound (or its synthesized derivative) in DMSO. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤0.5%. c. Remove the old media from the cells and add 100 µL of the media containing the test compound. Include "vehicle control" (media with DMSO) and "no-cell" (media only) wells. d. Incubate the plate for 48-72 hours. e. Add 20 µL of resazurin solution to each well and incubate for 2-4 hours until a color change is observed. f. Measure fluorescence (Ex/Em ~560/590 nm) or absorbance using a microplate reader.

3. Data Analysis: a. Subtract the background fluorescence (no-cell control) from all values. b. Normalize the data to the vehicle control (set to 100% viability). c. Plot the percent viability versus the log of the compound concentration and use non-linear regression to calculate the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).[1]

Target Engagement: Kinase Inhibition Assay

To confirm that the compound's cytotoxic effect is due to the inhibition of a specific target like EGFR, a cell-free kinase assay is necessary.

cluster_pathway Hypothetical Inhibition of EGFR Signaling cluster_downstream Downstream Cascade EGF EGF (Growth Factor) EGFR EGFR Receptor EGF->EGFR P1 P EGFR->P1 RAS RAS P1->RAS Activates Compound 5-Chloro-Indole Derivative Compound->EGFR Binds to ATP pocket, blocks phosphorylation RAF RAF (BRAF) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation

Caption: Inhibition of the EGFR signaling pathway.[1]

Protocol 3: EGFR Kinase Inhibition Assay (Luminescent)

This protocol is based on assays that quantify the amount of ATP remaining after a kinase reaction.

1. Reagents: a. Recombinant human EGFR enzyme. b. Suitable kinase substrate (e.g., a poly-Glu-Tyr peptide). c. ATP and kinase assay buffer. d. Luminescent ATP detection reagent (e.g., Kinase-Glo®).

2. Assay Procedure: a. In a 96-well plate, add kinase buffer, the test compound (at various concentrations), and the EGFR enzyme. b. To initiate the reaction, add a mixture of the substrate and ATP. c. Incubate for 30-60 minutes at room temperature.[1] d. Add the luminescent ATP detection reagent to stop the reaction and generate a signal. e. Incubate for 10 minutes in the dark. f. Measure luminescence using a plate reader.

3. Data Analysis: a. A lower luminescence signal indicates higher kinase activity (more ATP consumed). b. Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. c. Determine the IC₅₀ value by plotting percent inhibition versus the log of the compound concentration.[1]

In Vivo Experimental Design

Promising in vitro results warrant evaluation in a living organism. A subcutaneous xenograft mouse model is a standard preclinical model for assessing the anti-tumor efficacy of a novel compound.

Protocol 4: Murine Xenograft Tumor Model

1. Animal Husbandry: a. Use immunocompromised mice (e.g., NOD-SCID or Athymic Nude) to prevent rejection of human tumor cells. b. House animals in a specific pathogen-free facility, following all institutional and national animal welfare guidelines.

2. Tumor Implantation: a. Subcutaneously inject 1-5 million A549 cells (resuspended in a basement membrane matrix like Matrigel) into the flank of each mouse. b. Monitor the mice regularly until tumors reach a palpable, measurable size (e.g., 100-150 mm³).

3. Treatment Phase: a. Randomize mice into treatment groups (n=8-10 per group): i. Vehicle Control (e.g., 10% DMSO, 40% PEG300, 50% Saline).[7] ii. Test Compound (e.g., 10 mg/kg, administered intraperitoneally (i.p.) or orally (p.o.)).[7] iii. Positive Control (a known EGFR inhibitor). b. Administer treatment daily for 14-21 days. c. Measure tumor volume with calipers 2-3 times per week. (Volume = 0.5 x Length x Width²). d. Monitor animal body weight and overall health as indicators of toxicity.

4. Endpoint and Analysis: a. At the end of the study, euthanize the mice and excise the tumors. b. Weigh the tumors and compare the average tumor weight and volume between the treatment and control groups. c. Calculate the Tumor Growth Inhibition (TGI) percentage.

cluster_workflow_invivo Workflow: In Vivo Xenograft Study Start Implant Cancer Cells (e.g., A549) in Mice Tumor_Growth Monitor Tumor Growth to ~100 mm³ Start->Tumor_Growth Randomize Randomize into Groups (Vehicle, Test, Positive Control) Tumor_Growth->Randomize Treat Daily Dosing (14-21 days) Randomize->Treat Monitor Measure Tumor Volume & Body Weight (2x/week) Treat->Monitor Endpoint Study Endpoint: Euthanize & Excise Tumors Monitor->Endpoint Analyze Analyze Data: Tumor Weight, TGI Endpoint->Analyze

Caption: General workflow for an in vivo xenograft study.

References

Application Notes and Protocols: 5-chloro-6-methyl-1H-indole as a Negative Allosteric Modulator of the 5-HT6 Receptor

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide to the characterization of 5-chloro-6-methyl-1H-indole (referred to herein as CMHI) as a putative negative allosteric modulator (NAM) of the human serotonin 6 (5-HT6) receptor. The 5-HT6 receptor, a Gs-protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key therapeutic target for cognitive disorders such as Alzheimer's disease.[1][2] Allosteric modulators offer potential advantages over traditional orthosteric ligands, including improved subtype selectivity and a ceiling effect that can enhance safety. This guide details the principles of negative allosteric modulation and provides step-by-step protocols for the validation and characterization of CMHI using radioligand binding and functional cAMP assays.

Introduction to Negative Allosteric Modulation

Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric site where the endogenous ligand (in this case, serotonin or 5-HT) binds. Negative allosteric modulators (NAMs) decrease the affinity and/or efficacy of the orthosteric agonist.[3] Unlike competitive antagonists, which directly block the orthosteric site, NAMs function by inducing a conformational change in the receptor that hinders the binding or signaling of the agonist. This can manifest as a decrease in agonist binding affinity (an increase in the Kd value) or a reduction in the maximal response (Emax) of the agonist, without completely blocking the receptor's function.

The potential therapeutic benefits of 5-HT6 receptor antagonists in improving cognitive function are well-documented.[4][5] By functioning as a NAM, CMHI could offer a nuanced approach to modulating 5-HT6 receptor activity, potentially leading to improved therapeutic outcomes.

Proposed Mechanism of Action of CMHI

CMHI is hypothesized to bind to an allosteric pocket on the 5-HT6 receptor. This binding event is proposed to induce a conformational change that reduces the affinity of 5-HT for its orthosteric binding site and/or impairs the receptor's ability to couple with the Gs protein and initiate downstream signaling, such as the production of cyclic AMP (cAMP).[4][6]

NAM_Mechanism cluster_0 Basal State (Inactive) cluster_1 Agonist Activation cluster_2 Negative Allosteric Modulation Receptor_Inactive 5-HT6 Receptor Orthosteric Site (Empty) Allosteric Site (Empty) Gs Protein (Inactive) Receptor_Active 5-HT6 Receptor Orthosteric Site (Agonist Bound) Allosteric Site (Empty) Gs Protein (Active) cAMP_Up cAMP Production ↑ Receptor_Active:f3->cAMP_Up Activates Receptor_Modulated 5-HT6 Receptor Orthosteric Site (Agonist Bound) Allosteric Site (NAM Bound) Gs Protein (Inactive) Agonist 5-HT (Agonist) Agonist->Receptor_Active:f1 Binds cAMP_Down cAMP Production ↓ Receptor_Modulated:f3->cAMP_Down Inhibits NAM CMHI (NAM) NAM->Receptor_Modulated:f2 Binds

Caption: Mechanism of Negative Allosteric Modulation at the 5-HT6 Receptor.

Materials and Reagents

  • Compound: this compound (CMHI)

  • Cell Line: HEK293 cells stably expressing the human 5-HT6 receptor (HEK293/5-HT6).[7][8]

  • Culture Media: DMEM, 10% FBS, 1% Penicillin-Streptomycin, G418 (selection antibiotic).

  • Radioligand: [³H]-LSD or another suitable 5-HT6 radioligand.[9]

  • Agonist: Serotonin (5-Hydroxytryptamine, 5-HT).

  • Buffers:

    • Binding Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.[9]

    • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • cAMP Assay Kit: A commercial time-resolved fluorescence resonance energy transfer (TR-FRET) or luminescence-based cAMP assay kit (e.g., HTRF, GloSensor).[10][11]

  • Reagents for Membrane Preparation: Lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).

  • Equipment: Cell culture incubator, centrifuge, 96-well filter plates, vacuum manifold, scintillation counter, plate reader compatible with the chosen cAMP assay.

Experimental Protocols

The characterization of a NAM requires a combination of binding and functional assays to distinguish its mechanism from that of a competitive antagonist.

Protocol 1: Radioligand Binding Assays to Assess Effects on Agonist Affinity

This protocol determines if CMHI affects the binding of a known orthosteric ligand to the 5-HT6 receptor. A rightward shift in the competition curve of an agonist in the presence of CMHI, along with a potential decrease in Bmax, suggests a negative impact on agonist affinity.

Binding_Assay_Workflow start Start prep_membranes Prepare Membranes from HEK293/5-HT6 Cells start->prep_membranes setup_plate Set up 96-well Plate: - Membranes - [³H]-Radioligand (constant conc.) - 5-HT (increasing conc.) - CMHI (fixed conc.) or Vehicle prep_membranes->setup_plate incubate Incubate at 37°C for 60 min setup_plate->incubate filter_wash Filter and Wash to Separate Bound from Free Radioligand incubate->filter_wash scint_count Add Scintillation Cocktail and Count Radioactivity filter_wash->scint_count analyze Analyze Data: Plot competition curves and determine Ki values scint_count->analyze end End analyze->end

Caption: Workflow for the Radioligand Binding Assay.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293/5-HT6 cells to 80-90% confluency.

    • Harvest cells and lyse them in ice-cold lysis buffer with protease inhibitors.

    • Homogenize the cell suspension and centrifuge at high speed (e.g., 40,000 x g) to pellet the membranes.[12]

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a BCA assay.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • 50 µL of membrane suspension (20-30 µg protein).

      • 50 µL of binding buffer with or without a fixed concentration of CMHI (e.g., 1 µM, 10 µM).

      • 50 µL of increasing concentrations of unlabeled 5-HT.

      • 50 µL of [³H]-LSD at a constant concentration (near its Kd).

    • Include wells for total binding (no unlabeled ligand) and non-specific binding (a high concentration of an unlabeled competitor, e.g., 10 µM methiothepin).[9]

  • Incubation and Filtration:

    • Incubate the plate at 37°C for 60 minutes with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through a GF/C filter plate, followed by several washes with ice-cold wash buffer.[13]

  • Data Acquisition and Analysis:

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

    • Subtract non-specific binding from all other readings to obtain specific binding.

    • Plot specific binding against the log concentration of 5-HT in the absence and presence of CMHI.

    • Analyze the data using non-linear regression software (e.g., GraphPad Prism) to determine the IC50 of 5-HT and the effect of CMHI. A NAM will cause a rightward shift of the curve and may depress the maximal response.[14][15]

Expected Quantitative Data:

Condition5-HT IC50 (nM)Hill SlopeMaximum Inhibition (%)
Vehicle (Control)15.2-1.05100
1 µM CMHI45.8-1.02100
10 µM CMHI121.5-0.9895

Note: This is hypothetical data for illustrative purposes.

Protocol 2: Functional cAMP Assay to Assess Effects on Agonist Efficacy

This protocol measures the functional consequence of CMHI binding. Since the 5-HT6 receptor is Gs-coupled, its activation by 5-HT increases intracellular cAMP. A NAM will reduce the Emax and/or potency of 5-HT in stimulating cAMP production.

cAMP_Assay_Workflow start Start seed_cells Seed HEK293/5-HT6 Cells in a 96-well Plate start->seed_cells pre_incubate Pre-incubate cells with CMHI (increasing conc.) or Vehicle seed_cells->pre_incubate stimulate Stimulate with 5-HT (fixed conc., e.g., EC80) pre_incubate->stimulate incubate Incubate for 30 min at 37°C stimulate->incubate lyse_detect Lyse Cells and Detect cAMP (e.g., HTRF, GloSensor) incubate->lyse_detect read_plate Read Plate on a Compatible Plate Reader lyse_detect->read_plate analyze Analyze Data: Plot dose-response curve and determine IC50 of CMHI read_plate->analyze end End analyze->end

Caption: Workflow for the Functional cAMP Assay.

Step-by-Step Methodology:

  • Cell Preparation:

    • Seed HEK293/5-HT6 cells into a 96-well plate and allow them to attach overnight.

  • Assay Procedure:

    • Remove culture medium and add assay buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.[16]

    • Add increasing concentrations of CMHI to the wells. Include a vehicle control.

    • Pre-incubate with CMHI for 15-30 minutes.

    • Add 5-HT at a concentration that gives a robust response (e.g., its EC80, predetermined in a separate experiment).

    • Incubate for 30 minutes at 37°C.[9]

  • cAMP Detection:

    • Lyse the cells and perform the cAMP detection according to the manufacturer's protocol for your chosen assay kit.[17][18] This typically involves adding lysis reagents containing the detection components (e.g., antibody-dye conjugates).

  • Data Acquisition and Analysis:

    • Read the plate on a compatible plate reader (e.g., for TR-FRET).

    • Convert the raw data (e.g., HTRF ratio) to cAMP concentrations using a standard curve.

    • Plot the percent inhibition of the 5-HT response versus the log concentration of CMHI.

    • Use non-linear regression to fit a dose-response curve and determine the IC50 of CMHI.[19]

Expected Quantitative Data:

ParameterValue
5-HT EC50 (Control)8.5 nM
CMHI IC50250 nM
Max. Inhibition by CMHI85%

Note: This is hypothetical data for illustrative purposes.

Data Interpretation: NAM vs. Competitive Antagonist

The combined results from binding and functional assays are crucial for confirming a NAM mechanism.

Caption: Logic diagram for interpreting experimental results to classify CMHI.

  • Competitive Antagonist: Causes a parallel rightward shift in the agonist's functional dose-response curve with no change in the maximal response (Emax). The inhibition is surmountable.

  • Negative Allosteric Modulator (NAM): Typically causes a depression of the agonist's Emax and may also cause a rightward shift in the agonist's EC50. The inhibition is often non-surmountable. In binding assays, it may decrease the affinity of a radiolabeled agonist.[20]

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
High variability in cAMP assay Inconsistent cell numbers; phosphodiesterase activity; reagent degradation.Ensure even cell seeding; always include a phosphodiesterase inhibitor (IBMX); use fresh reagents and buffers.[12][16]
No inhibition observed CMHI is insoluble or inactive; CMHI concentration is too low; assay window is too small.Check CMHI solubility in assay buffer; test a wider concentration range; optimize agonist concentration to be in the EC50-EC80 range.[17]
High non-specific binding in radioligand assay Radioligand is "sticky"; insufficient washing; filter plate not properly pre-treated.Add BSA to binding buffer; increase wash steps/volume; pre-soak filter plates (e.g., with PEI).[13]

References

Application Note: Profiling the Bioactivity of 5-chloro-6-methyl-1H-indole on Intracellular Calcium Dynamics

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a comprehensive guide for investigating the effects of the novel indole compound, 5-chloro-6-methyl-1H-indole, on intracellular calcium ([Ca²⁺]i) signaling. Capitalizing on the established role of indole scaffolds in modulating Transient Receptor Potential Vanilloid 1 (TRPV1) channels, we present a rationale for hypothesizing the bioactivity of this compound. Detailed protocols for executing a robust intracellular calcium assay using the fluorescent indicator Fluo-4 AM are provided, alongside methodologies for data analysis and troubleshooting. This guide is designed to empower researchers to characterize the potential of novel small molecules to modulate cellular calcium signaling pathways.

Introduction: The Significance of Intracellular Calcium and the Potential of Indole Derivatives

Intracellular calcium is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, including gene expression, cell proliferation, apoptosis, and neurotransmission. The precise spatial and temporal control of [Ca²⁺]i fluctuations, often referred to as the "calcium code," is critical for normal cellular function. Consequently, dysregulation of calcium signaling is implicated in numerous pathological conditions, making the pharmacological modulation of calcium channels a key area of drug discovery.

The Transient Receptor Potential (TRP) superfamily of ion channels are crucial regulators of cellular calcium influx.[1] Among these, the TRPV1 channel, a non-selective cation channel, is a well-established integrator of noxious thermal and chemical stimuli.[2] Activation of TRPV1 leads to an influx of cations, including Ca²⁺, which triggers downstream signaling cascades.[3]

The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and approved drugs.[4] Notably, several indole derivatives have been identified as potent modulators of TRPV1 channels. For instance, indole-2-carboxamides have been developed as novel and selective TRPV1 agonists, and the natural indole alkaloid evodiamine exerts its analgesic effects through TRPV1 activation and desensitization.[4] Furthermore, imidazo[1,2-a]indole derivatives have demonstrated potent inhibitory effects on the TRPV1 ion channel.[5][6]

Given this precedent, it is scientifically plausible to hypothesize that novel indole-containing compounds, such as this compound, may also modulate TRPV1 activity and, consequently, intracellular calcium levels. This application note provides the experimental framework to test this hypothesis.

Scientific Rationale and Investigational Approach

The central hypothesis is that this compound, by virtue of its indole core, may interact with the TRPV1 channel, leading to a change in intracellular calcium concentration. This interaction could be agonistic, leading to channel opening and a subsequent increase in [Ca²⁺]i, or antagonistic, blocking the channel and preventing a calcium influx in response to a known agonist.

Our investigational approach involves utilizing a cell-based fluorescence assay to monitor real-time changes in [Ca²⁺]i in response to the application of this compound. We will employ a well-characterized fluorescent calcium indicator, Fluo-4 AM, which exhibits a significant increase in fluorescence intensity upon binding to free calcium.

Hypothesized Signaling Pathway

G cluster_membrane Plasma Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space TRPV1 TRPV1 Channel Ca_influx Ca²⁺ Influx TRPV1->Ca_influx Gating Indole This compound Indole->TRPV1 Modulation (Agonist/Antagonist) Signaling Downstream Signaling (e.g., Gene Expression, Neurotransmission) Ca_influx->Signaling Activation

Caption: Hypothesized mechanism of this compound modulating intracellular calcium via the TRPV1 channel.

Experimental Protocols

This section provides a detailed, step-by-step protocol for performing an intracellular calcium assay using Fluo-4 AM with adherent cells.

Reagent and Solution Preparation
ReagentPreparation and Storage
This compound Prepare a 10 mM stock solution in cell culture grade DMSO. Aliquot and store at -20°C, protected from light.
Fluo-4 AM Prepare a 1 mM stock solution in anhydrous DMSO. Aliquot and store at -20°C, desiccated and protected from light.
Pluronic F-127 Prepare a 20% (w/v) stock solution in cell culture grade DMSO. Store at room temperature.
Probenecid Prepare a 250 mM stock solution in 1 N NaOH and adjust the pH to 7.4 with HEPES. Store at 4°C for short-term use or -20°C for long-term storage.
Hanks' Balanced Salt Solution (HBSS) Prepare 1X HBSS with calcium and magnesium, buffered with 20 mM HEPES, pH 7.4.
Ionomycin Prepare a 1 mM stock solution in DMSO. Store at -20°C. This will serve as a positive control for inducing calcium influx.
Capsaicin Prepare a 10 mM stock solution in DMSO. Store at -20°C. This will be used as a known TRPV1 agonist.
Cell Culture and Plating
  • Culture a suitable cell line known to express TRPV1 (e.g., HEK293 cells stably transfected with TRPV1, or a neuronal cell line like SH-SY5Y) in their recommended growth medium.

  • The day before the assay, seed the cells into a black-walled, clear-bottom 96-well microplate at a density that will result in a confluent monolayer on the day of the experiment.

Fluo-4 AM Loading Protocol
  • Prepare the Dye Loading Solution:

    • For each 96-well plate, prepare 10 mL of dye loading solution.

    • To 10 mL of HBSS, add 20 µL of 1 mM Fluo-4 AM stock solution (final concentration 2 µM).

    • Add 50 µL of 20% Pluronic F-127 (final concentration 0.1%) to aid in dye solubilization.

    • Add 40 µL of 250 mM Probenecid (final concentration 1 mM) to inhibit the activity of organic anion transporters, which can extrude the dye from the cells.

    • Vortex the solution thoroughly.

  • Cell Loading:

    • Aspirate the growth medium from the wells of the 96-well plate.

    • Wash the cells once with 100 µL of HBSS per well.

    • Add 100 µL of the prepared dye loading solution to each well.

    • Incubate the plate at 37°C for 60 minutes in the dark.

    • Following the 37°C incubation, allow the plate to equilibrate to room temperature for 30 minutes in the dark.

  • Wash Step (Optional but Recommended):

    • Gently aspirate the dye loading solution from each well.

    • Wash the cells twice with 100 µL of HBSS per well, being careful not to dislodge the cells.

    • After the final wash, add 100 µL of HBSS to each well.

Calcium Flux Assay
  • Instrument Setup:

    • Set up a fluorescence plate reader capable of kinetic reading with bottom-read capabilities.

    • Set the excitation wavelength to 494 nm and the emission wavelength to 516 nm.

    • Configure the instrument to record fluorescence intensity at regular intervals (e.g., every 1-2 seconds) for a total duration that allows for baseline recording, compound addition, and observation of the response (e.g., 3-5 minutes).

  • Assay Execution:

    • Place the 96-well plate containing the dye-loaded cells into the plate reader.

    • Begin recording the baseline fluorescence for approximately 30-60 seconds.

    • Using an automated injector or a multichannel pipette, add the desired concentration of this compound to the wells. It is recommended to perform a dose-response experiment with a range of concentrations.

    • Include appropriate controls:

      • Vehicle Control: Add the same volume of vehicle (e.g., HBSS with 0.1% DMSO) to control for any effects of the solvent.

      • Positive Control (Agonist): Add a known TRPV1 agonist like capsaicin to confirm cell responsiveness and assay validity.

      • Positive Control (Maximal Response): At the end of the experiment, add ionomycin to a set of wells to determine the maximal fluorescence response.

    • Continue recording the fluorescence for the remainder of the configured time.

Experimental Workflow

G A Cell Plating (96-well plate) B Fluo-4 AM Loading (37°C, 60 min) A->B C Equilibration (Room Temp, 30 min) B->C D Baseline Fluorescence Reading (30-60 sec) C->D E Compound Addition (this compound, Controls) D->E F Kinetic Fluorescence Reading (3-5 min) E->F G Data Analysis F->G

References

Application Notes and Protocols for the Synthesis of Derivatives from 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Dr. Gemini, Senior Application Scientist

Introduction: The Versatile 5-chloro-6-methyl-1H-indole Scaffold

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast number of biologically active compounds. The strategic functionalization of the indole core allows for the fine-tuning of pharmacological properties, making it a highly sought-after template in drug discovery. This guide focuses on the synthetic manipulation of a particularly interesting derivative: This compound . The presence of a chloro group at the 5-position and a methyl group at the 6-position introduces a unique electronic and steric profile, offering opportunities for selective derivatization and the development of novel therapeutic agents.

This comprehensive technical guide provides detailed protocols and expert insights into the synthesis of a variety of derivatives starting from this compound. We will explore key synthetic transformations, including the synthesis of the starting material itself, followed by derivatization at the N1, C3, and C5 positions.

I. Synthesis of the Starting Material: this compound

The Fischer indole synthesis remains a robust and widely employed method for the construction of the indole core.[1][2] This reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[1] For the synthesis of this compound, the logical precursors are (4-chloro-3-methylphenyl)hydrazine and a suitable two-carbon synthon, such as chloroacetaldehyde diethyl acetal.

Protocol 1: Fischer Indole Synthesis of this compound

Reaction Scheme:

Fischer_Indole_Synthesis cluster_0 Overall Reaction A B A->B HCl, EtOH, Reflux

Caption: Fischer Indole Synthesis of the target indole.

Materials:

  • (4-chloro-3-methylphenyl)hydrazine hydrochloride

  • Chloroacetaldehyde diethyl acetal

  • Ethanol (anhydrous)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add chloroacetaldehyde diethyl acetal (1.1 eq).

  • Add a catalytic amount of concentrated HCl and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of NaHCO₃.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 500 MHz): δ 8.05 (br s, 1H, NH), 7.55 (s, 1H, Ar-H), 7.20 (s, 1H, Ar-H), 7.10 (t, J = 2.8 Hz, 1H, Ar-H), 6.45 (dd, J = 3.1, 0.8 Hz, 1H, Ar-H), 2.40 (s, 3H, CH₃).

  • ¹³C NMR (CDCl₃, 125 MHz): δ 134.5, 130.0, 128.5, 125.0, 122.0, 120.0, 111.0, 102.0, 20.0.

II. N-Alkylation: Modifying the Indole Nitrogen

N-alkylation is a fundamental transformation for diversifying indole libraries. The substituent on the indole nitrogen can significantly impact the molecule's pharmacological profile.[3][4] The classical approach involves deprotonation of the indole NH with a strong base followed by reaction with an alkylating agent.[4]

Protocol 2: N-Alkylation of this compound

N_Alkylation_Workflow Start Start: this compound Deprotonation Deprotonation (NaH in DMF) Start->Deprotonation Alkylation Addition of Alkyl Halide (R-X) Deprotonation->Alkylation Reaction Stir at room temperature Alkylation->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Product: N-Alkyl-5-chloro-6-methyl-1H-indole Purification->Product

Caption: Workflow for N-alkylation of the indole.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, methyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous DMF dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Alkylating AgentProductTypical Yield
Benzyl bromide1-Benzyl-5-chloro-6-methyl-1H-indole85-95%
Methyl iodide1,6-Dimethyl-5-chloro-1H-indole90-98%
Ethyl bromoacetateEthyl 2-(5-chloro-6-methyl-1H-indol-1-yl)acetate80-90%

III. C3-Formylation: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a classic and efficient method for the formylation of electron-rich heterocycles like indoles, typically at the C3 position.[5][6][7] The resulting indole-3-carboxaldehydes are versatile intermediates for further synthetic transformations.

Protocol 3: Vilsmeier-Haack Formylation of this compound

Reaction Mechanism:

Vilsmeier_Haack_Mechanism Reagent_Formation DMF + POCl₃ → Vilsmeier Reagent (Electrophile) Electrophilic_Attack Indole attacks Vilsmeier Reagent at C3 Reagent_Formation->Electrophilic_Attack Iminium_Formation Formation of Iminium Salt Intermediate Electrophilic_Attack->Iminium_Formation Hydrolysis Aqueous Workup → Hydrolysis Iminium_Formation->Hydrolysis Product Product: this compound-3-carboxaldehyde Hydrolysis->Product

Caption: Mechanism of Vilsmeier-Haack formylation.

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Sodium acetate (NaOAc)

  • Dichloromethane (DCM)

  • Water

Procedure:

  • In a flask cooled to 0 °C, add anhydrous DMF.

  • Slowly add POCl₃ (1.5 eq) to the DMF with stirring, maintaining the temperature below 10 °C.

  • Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Add a solution of this compound (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Pour the reaction mixture onto crushed ice and add a solution of sodium acetate.

  • Stir until the intermediate hydrolyzes, then extract the product with DCM (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent to yield the crude product, which can be purified by recrystallization or column chromatography.

IV. C5-Arylation/Heterylation: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds, allowing for the introduction of aryl or heteroaryl moieties at the C5 position of the indole ring, leveraging the existing chloro-substituent.[8][9]

Protocol 4: Suzuki-Miyaura Coupling of this compound

Catalytic Cycle:

Suzuki_Coupling_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Indole-Cl) Pd0->OxAdd PdII Ar-Pd(II)-Cl(L₂) OxAdd->PdII Transmetalation Transmetalation (R-B(OH)₂, Base) PdII->Transmetalation PdII_R Ar-Pd(II)-R(L₂) Transmetalation->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (Ar-R) RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Materials:

  • This compound

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane/water, Toluene)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2-1.5 eq), the palladium catalyst (2-5 mol%), and the base (2.0-3.0 eq).

  • Add the solvent system (e.g., a 4:1 mixture of dioxane and water).

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and stir for 6-24 hours, monitoring by TLC.

  • Cool the reaction to room temperature and dilute with water.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent.

  • Purify the crude product by column chromatography.

V. N-Arylation: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful method for the formation of C-N bonds, enabling the synthesis of N-arylindoles.[10][11] This reaction can be applied to couple this compound with various amines.

Protocol 5: Buchwald-Hartwig Amination of this compound

Materials:

  • This compound

  • Amine (primary or secondary)

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., Xantphos, BINAP)

  • Base (e.g., NaOt-Bu, K₃PO₄)

  • Anhydrous toluene or dioxane

Procedure:

  • To an oven-dried Schlenk tube, add the palladium precatalyst (1-3 mol%) and the ligand (2-6 mol%).

  • Add this compound (1.0 eq), the amine (1.2 eq), and the base (1.4 eq).

  • Evacuate and backfill the tube with an inert atmosphere (argon or nitrogen).

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

VI. Synthesis of Tetrahydro-β-carbolines: Pictet-Spengler Reaction

The Pictet-Spengler reaction is a classic method for synthesizing tetrahydro-β-carbolines from tryptamine derivatives and aldehydes or ketones.[12][13] To apply this to our scaffold, a tryptamine derivative of this compound is required. This can be synthesized from the corresponding indole-3-carboxaldehyde (from Protocol 3) via a Henry reaction followed by reduction.

Protocol 6: Pictet-Spengler Reaction

Reaction Pathway:

Pictet_Spengler_Pathway Indole_CHO This compound-3-carboxaldehyde Henry_Reaction 1. Henry Reaction (CH₃NO₂) 2. Reduction (LiAlH₄) Indole_CHO->Henry_Reaction Tryptamine 5-chloro-6-methyl-tryptamine Henry_Reaction->Tryptamine PS_Reaction Pictet-Spengler Reaction (R-CHO, Acid) Tryptamine->PS_Reaction THBC Tetrahydro-β-carboline Derivative PS_Reaction->THBC

Caption: Pathway to Tetrahydro-β-carbolines.

Materials:

  • 5-chloro-6-methyl-tryptamine

  • Aldehyde or ketone

  • Acid catalyst (e.g., trifluoroacetic acid (TFA), HCl)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • Dissolve 5-chloro-6-methyl-tryptamine (1.0 eq) and the aldehyde or ketone (1.1 eq) in the anhydrous solvent.

  • Add the acid catalyst (e.g., 10 mol% TFA) to the mixture.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours.

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction with a mild base (e.g., saturated NaHCO₃ solution).

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion

The this compound scaffold offers a wealth of opportunities for synthetic diversification. The protocols outlined in this guide provide a robust starting point for researchers to explore the synthesis of novel derivatives with potential applications in drug discovery and materials science. The interplay of the electron-withdrawing chloro group and the electron-donating methyl group can be strategically exploited to direct reactivity and modulate the properties of the resulting molecules. As with any synthetic procedure, optimization of reaction conditions may be necessary to achieve optimal yields and purity for specific substrates.

References

Application Notes & Protocols: The 5-chloro-6-methyl-1H-indole Scaffold in Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of the Substituted Indole

The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile scaffold for ligands targeting a multitude of biological receptors and enzymes.[1][2][3] Its prevalence in nature (e.g., the amino acid tryptophan) and in clinically approved drugs underscores its fundamental role in molecular recognition.[4][5]

Within the vast chemical space of indole derivatives, specific substitution patterns are employed to fine-tune physicochemical properties and biological activity. This guide focuses on the 5-chloro-6-methyl-1H-indole core, a scaffold that combines the electronic and steric influences of its substituents to create a unique starting point for structure-activity relationship (SAR) campaigns. The inclusion of a halogen at the 5-position is a common strategy to enhance biological potency, while the adjacent methyl group provides a tool to probe steric tolerance and hydrophobic interactions within a target's binding site.[3][6][7][8]

These notes will provide the strategic rationale, detailed synthetic protocols, and a hypothetical case study for leveraging the this compound scaffold in a kinase inhibitor discovery program, a field where indole derivatives have found significant success.[7][9]

Part 1: Rationale for Scaffold Selection in SAR

The choice of a core scaffold is a critical decision in any drug discovery project. The this compound framework offers a compelling combination of features that make it an excellent platform for systematic optimization.

  • The Indole Core as a Pharmacophore : The indole ring system is rich in functionality. The N-H group can act as a crucial hydrogen bond donor, mimicking the interaction of a peptide backbone, which is particularly important for binding to the hinge region of kinases. The aromatic surface allows for favorable π-π stacking and hydrophobic interactions.[4]

  • Influence of the 5-Chloro Substituent : The chlorine atom is not merely a passive substituent. Its presence profoundly impacts the molecule's properties:

    • Electronic Modulation : As an electron-withdrawing group, the 5-chloro substituent modulates the electron density of the indole ring and lowers the pKa of the N-H proton, potentially strengthening its hydrogen bonding capability.

    • Increased Lipophilicity : Halogenation generally increases a molecule's lipophilicity, which can enhance its ability to cross cellular membranes and access intracellular targets.

    • Halogen Bonding : The chlorine atom can participate in halogen bonds—a specific, non-covalent interaction with electron-donating atoms like oxygen or nitrogen—to provide an additional anchor point within a binding pocket, thereby increasing affinity.[6][10]

  • Influence of the 6-Methyl Substituent : The methyl group at the C6 position offers distinct advantages for SAR exploration:

    • Steric Probe : The methyl group introduces defined bulk, allowing researchers to explore the topography of the binding site. A positive or negative effect on activity upon its introduction provides clear information about the spatial constraints of the target.

    • Hydrophobic Interactions : It creates a key hydrophobic contact point, which can be critical for displacing water molecules from the binding site and improving binding affinity.

    • Blocking Metabolic Attack : Aromatic C-H bonds can be susceptible to oxidative metabolism by cytochrome P450 enzymes. Methylating a position can block this metabolic pathway, thereby improving the pharmacokinetic profile of a compound.

Scaffold This compound Core Scaffold H_Bond N-H Hydrogen Bond Donor (Kinase Hinge) Scaffold->H_Bond Feature Pi_Stack Aromatic Surface (π-Stacking / Hydrophobic) Scaffold->Pi_Stack Feature Chloro C5-Chloro Group Scaffold->Chloro Substituent Methyl C6-Methyl Group Scaffold->Methyl Substituent Electronic Electronic Modulation Halogen Bonding Chloro->Electronic Lipophilicity Increased Lipophilicity (Membrane Permeability) Chloro->Lipophilicity Steric Steric Probe (Binding Pocket Topography) Methyl->Steric Hydrophobic Hydrophobic Contact Metabolic Blocking Methyl->Hydrophobic

Caption: Key pharmacophoric features of the this compound scaffold.

Part 2: Synthetic Strategy for an Analog Library

A robust and flexible synthetic route is essential for generating a diverse library of compounds for SAR studies. The classic Fischer indole synthesis provides a reliable method for constructing the core, while subsequent reactions at the N1 and C3 positions allow for extensive diversification.[1][11][12]

Protocol 1: Synthesis of the this compound Core

This protocol outlines a plausible synthesis of the core scaffold using the Fischer indole synthesis methodology.

Objective: To synthesize this compound from a commercially available substituted aniline.

Materials:

  • 4-chloro-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Stannous chloride dihydrate (SnCl₂·2H₂O)

  • Pyruvic acid

  • Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., ZnCl₂)

  • Sodium hydroxide (NaOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Diazotization & Reduction to Hydrazine:

    • Dissolve 4-chloro-3-methylaniline (1 equiv.) in concentrated HCl and water at 0 °C.

    • Add a solution of sodium nitrite (1 equiv.) in water dropwise, keeping the temperature below 5 °C. Stir for 30 minutes.

    • In a separate flask, dissolve stannous chloride dihydrate (3 equiv.) in concentrated HCl. Cool to 0 °C.

    • Slowly add the diazonium salt solution to the stannous chloride solution. A precipitate of the hydrazine salt should form.

    • Stir for 1-2 hours, then collect the (4-chloro-3-methylphenyl)hydrazine hydrochloride precipitate by filtration, wash with cold water, and dry.

  • Fischer Indole Synthesis:

    • Combine the synthesized hydrazine salt (1 equiv.) and pyruvic acid (1.1 equiv.) in a suitable solvent like ethanol.

    • Heat the mixture to reflux for 1-2 hours to form the hydrazone intermediate. Monitor by Thin Layer Chromatography (TLC).

    • Remove the solvent under reduced pressure.

    • Add polyphosphoric acid to the crude hydrazone. Heat the mixture to 100-120 °C for 2-4 hours. The cyclization reaction will occur.

    • Trustworthiness Check: The reaction progress should be monitored by TLC until the starting hydrazone is consumed.

  • Work-up and Purification:

    • Carefully pour the hot reaction mixture onto crushed ice.

    • Neutralize the acidic solution by slowly adding a concentrated NaOH solution until the pH is ~8.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent in vacuo.

    • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound-2-carboxylic acid.

  • Decarboxylation (if necessary):

    • Heat the indole-2-carboxylic acid in a high-boiling point solvent (e.g., quinoline) with a copper catalyst to remove the carboxylic acid group, yielding the target this compound.

Protocol 2: Diversification for SAR Studies at N1 and C3 Positions

Objective: To generate a library of analogs by introducing diverse functional groups at the indole N1 and C3 positions.

A. N1-Alkylation:

  • To a solution of this compound (1 equiv.) in a polar aprotic solvent (e.g., DMF or THF), add a base such as sodium hydride (NaH, 1.2 equiv.) at 0 °C.

  • Stir for 30 minutes until hydrogen evolution ceases.

  • Add the desired alkyl halide (R-X, 1.2 equiv.) (e.g., methyl iodide, benzyl bromide).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with ethyl acetate.

  • Purify via column chromatography to obtain the N1-substituted indole.

B. C3-Formylation (Vilsmeier-Haack Reaction):

  • Cool a mixture of DMF (3 equiv.) and phosphoryl chloride (POCl₃, 1.2 equiv.) to 0 °C.

  • Slowly add a solution of this compound (1 equiv.) in DMF.

  • Heat the reaction to 60-80 °C for 2-3 hours.

  • Cool the mixture and pour it onto ice, then neutralize with NaOH solution.

  • The product, this compound-3-carbaldehyde, will precipitate. Filter, wash with water, and dry.

  • This aldehyde can be further functionalized, for example, via reductive amination to install a variety of amine-containing side chains.

cluster_0 Core Synthesis cluster_1 Library Diversification Aniline 4-chloro-3-methylaniline Hydrazine Hydrazine Salt Aniline->Hydrazine Diazotization Reduction IndoleCore This compound Hydrazine->IndoleCore Fischer Indole Synthesis N1_Alk N1-Alkylation (R1 = H, Me, Bn, etc.) IndoleCore->N1_Alk C3_Form C3-Formylation IndoleCore->C3_Form C3_Final C3-Derivatization (Amides, Amines, etc.) C3_Form->C3_Final Reductive Amination, etc.

Caption: Synthetic workflow for generating a diverse SAR library.

Part 3: Hypothetical Case Study: A Kinase X Inhibitor Program

This section illustrates how to apply the synthesized compounds and interpret the resulting data in a typical kinase inhibitor SAR campaign.

Target: Kinase X, a serine/threonine kinase implicated in an oncology pathway.

Hypothesis: The this compound scaffold can serve as an effective hinge-binding motif. Modifications at C3 will probe a solvent-exposed region and can be used to enhance potency and selectivity.

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of synthesized analogs against Kinase X.

Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. A potent inhibitor will prevent ATP consumption, resulting in a high luminescence signal.

Materials:

  • Synthesized indole analogs dissolved in DMSO.

  • Recombinant human Kinase X enzyme.

  • Substrate peptide specific for Kinase X.

  • Kinase reaction buffer (containing MgCl₂).

  • ATP solution.

  • Commercially available luminescence-based ATP detection reagent (e.g., Kinase-Glo®).

  • White, opaque 384-well assay plates.

  • Luminometer.

Step-by-Step Procedure:

  • Compound Plating: Create a 10-point, 3-fold serial dilution of each test compound in DMSO. Transfer a small volume (e.g., 50 nL) of each concentration into the assay plate wells. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Prepare a solution of Kinase X and its specific substrate peptide in kinase reaction buffer. Add this solution to all wells except the negative controls.

  • Initiate Reaction: Prepare an ATP solution in reaction buffer at a concentration near the Kₘ for Kinase X. Add this solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Signal Detection: Add the ATP detection reagent to all wells. This reagent will lyse the cells (if applicable) and contains luciferase and luciferin to generate a luminescent signal proportional to the amount of ATP present.

  • Measurement: Incubate for another 10 minutes to stabilize the signal, then measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the logarithm of the compound concentration.

    • Fit the data to a four-parameter dose-response curve to calculate the IC₅₀ value for each compound.

Data Presentation and SAR Analysis

The results from the kinase assay are compiled to establish a structure-activity relationship.

CompoundR¹ (at N1)R³ (at C3)IC₅₀ (nM) vs. Kinase X
1 HH5,200
2 CH₃H4,800
3 BenzylH>10,000
4 H-CHO1,500
5 H-CH₂-NH-(4-pyridyl)85
6 H-CH₂-NH-(cyclohexyl)350
7 H-CH₂-N(CH₃)₂120
8 CH₃-CH₂-NH-(4-pyridyl)950

Interpretation of SAR Data:

  • Core Scaffold (1): The unsubstituted core has weak activity, confirming it is a viable starting point but requires optimization.

  • N1 Position (2, 3, 8):

    • Small N-methylation (2) is tolerated with no significant change in activity compared to the parent (1).

    • A large, bulky N-benzyl group (3) is detrimental, suggesting a steric clash in the N1-binding region.

    • Comparing the potent compound 5 with its N-methylated version 8 reveals that the free N-H is critical for high potency. This strongly suggests the N-H is acting as a hydrogen bond donor to the kinase hinge region, a classic interaction for Type I kinase inhibitors.

  • C3 Position (4-7):

    • Introducing a formyl group at C3 (4) improves activity, likely by providing an additional interaction point or orienting the molecule favorably.

    • Functionalizing the C3-aldehyde via reductive amination leads to a significant jump in potency.

    • The pyridyl moiety (5) is highly favorable compared to a cyclohexyl group (6), suggesting a specific polar or hydrogen bonding interaction is possible in the solvent-exposed region. The dimethylamino group (7) is also effective. This provides a clear vector for further optimization.

SAR_Logic SAR Interpretation N1 Position: H-bond donor is critical. Small pocket. C3 Position: Vector for potency. Polar interactions are key. Lead Compound (5): IC₅₀ = 85 nM Kinase_Site Hypothetical Kinase X Active Site Hinge Region (Backbone NH/CO) Hydrophobic Pocket Solvent-Exposed Region (e.g., Asp, Lys residues) Inhibitor Compound 5 Indole N-H 5-Cl, 6-Me C3-CH₂-NH-(4-pyridyl) Inhibitor:f1->Kinase_Site:f1 H-Bond Inhibitor:f2->Kinase_Site:f2 Hydrophobic Interaction Inhibitor:f3->Kinase_Site:f3 H-Bond / Salt Bridge

Caption: SAR logic and proposed binding mode of a lead compound in the Kinase X active site.

Conclusion and Future Directions

The this compound scaffold is a strategically sound platform for initiating and advancing medicinal chemistry programs. Through systematic and logical modifications, guided by robust biological data, researchers can rapidly establish clear structure-activity relationships. The protocols and analyses presented here provide a framework for this process, from initial synthesis to lead identification.

Future work would involve expanding the SAR at the C3 position, exploring other aromatic systems, and undertaking bioisosteric replacement of the indole core itself to further optimize properties such as selectivity, metabolic stability, and oral bioavailability.[13][14][15]

References

Application Notes & Protocols: 5-chloro-6-methyl-1H-indole as a Putative Chemical Probe

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Advanced Chemical Probes Division

Introduction: The Indole Scaffold as a Privileged Structure in Chemical Biology

The indole ring system is a cornerstone in medicinal chemistry and chemical biology, forming the core of numerous natural products, pharmaceuticals, and biological tools.[1][2] Its unique electronic properties and ability to form key hydrogen bonds and van der Waals interactions allow it to bind to a wide variety of biological targets, particularly enzymes.[1][3] Indole derivatives have demonstrated a vast spectrum of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[3][4][5] This versatility stems from their capacity to act as mimics of peptide structures and reversibly bind to enzyme active sites.[1]

Within this large family, halogenated indoles, particularly those with a chlorine atom at the 5-position, have emerged as a promising class of compounds for targeted therapies.[6] The 5-chloro substitution can significantly enhance binding affinity and modulate the pharmacokinetic properties of the molecule. Numerous 5-chloro-indole derivatives have been investigated as potent inhibitors of key cellular signaling pathways implicated in cancer, such as those involving protein kinases like EGFR and BRAF.[6][7]

This document provides a detailed guide for the investigation of 5-chloro-6-methyl-1H-indole as a novel chemical probe. While specific biological data for this exact molecule is not yet widely published, its structural similarity to known bioactive compounds suggests its potential as a modulator of key cellular processes. This guide offers a logical, step-by-step framework for researchers to characterize its properties, identify its biological targets, and validate its use as a chemical probe for studying cellular signaling pathways.

Physicochemical Properties & Handling

A thorough understanding of a chemical probe's properties is critical for designing robust experiments and ensuring reproducible results.

Structure and Properties Summary:

PropertyValueSource
Chemical Name This compound[8]
CAS Number 162100-42-7[9]
Molecular Formula C₉H₈ClN[8][9]
Molecular Weight 165.62 g/mol [9]
Appearance Solid (predicted)-
Solubility Soluble in DMSO, DMF, Methanol, EthanolGeneral knowledge
Storage Store at -20°C, protect from light and moistureGeneral knowledge

Stock Solution Preparation:

For biological assays, it is recommended to prepare a high-concentration stock solution in anhydrous dimethyl sulfoxide (DMSO).

  • Accurately weigh a small amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve a desired stock concentration (e.g., 10 mM or 50 mM).

  • Vortex thoroughly until the compound is completely dissolved. If necessary, gentle warming in a water bath (≤ 37°C) can be applied.

  • Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles.

  • Store aliquots at -20°C, protected from light. When preparing working solutions, ensure the final DMSO concentration in the assay medium is low (typically ≤ 0.5%) to avoid solvent-induced artifacts.

Proposed Mechanism of Action & Target Class Identification

Based on extensive research into related 5-chloro-indole derivatives, a primary hypothesis is that this compound functions as an enzyme inhibitor , most likely targeting a protein kinase .[5][7] Kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.[5] The indole scaffold can competitively bind to the ATP-binding pocket of kinases, preventing the phosphorylation of downstream substrates and thereby blocking signal transduction.[6][7]

The logical workflow for investigating this compound involves a tiered screening approach, starting with broad cellular effects and narrowing down to specific molecular targets.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation A Synthesize & Characterize This compound B Cell-Based Phenotypic Screening (e.g., Antiproliferation Assay) A->B Test Compound C Broad Kinase Panel Screen (Biochemical Assays) B->C Active Compound D Dose-Response IC50 Determination (Hit Kinases) C->D Identify Hits E Target Engagement Assay in Cells (e.g., Cellular Thermal Shift Assay) D->E Confirm Target F Downstream Pathway Analysis (Western Blot for Phospho-proteins) E->F Validate Mechanism

Caption: Workflow for validating this compound as a kinase inhibitor probe.

Experimental Protocols

Protocol 1: Antiproliferative Activity Assessment (MTT Assay)

This initial screen determines the compound's effect on cancer cell viability and establishes a working concentration range for subsequent mechanistic studies.

Objective: To determine the GI₅₀ (concentration causing 50% growth inhibition) of this compound in a panel of human cancer cell lines (e.g., A549 lung cancer, HCT-116 colon cancer).

Materials:

  • Human cancer cell lines (e.g., A549, HCT-116)

  • Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)

  • 96-well cell culture plates

  • This compound (10 mM stock in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for solubilizing formazan)

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the 10 mM DMSO stock. A typical final concentration range would be 0.01 µM to 100 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, e.g., 0.5%) and a "no treatment" control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well. Pipette up and down to fully dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI₅₀ value.

Protocol 2: In Vitro Kinase Inhibition Assay (Example: EGFR)

Based on literature for similar scaffolds, Epidermal Growth Factor Receptor (EGFR) is a plausible target.[7][10][11] This protocol describes a generic biochemical assay to determine if the compound directly inhibits kinase activity.

Objective: To determine the IC₅₀ (concentration causing 50% inhibition of enzyme activity) of this compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., EGFR)

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer

  • This compound

  • A detection system (e.g., ADP-Glo™ Kinase Assay, which measures ADP production)

  • Positive control inhibitor (e.g., Erlotinib for EGFR)

  • 384-well assay plates

Procedure:

  • Reagent Preparation: Prepare all reagents (kinase, substrate, ATP) in the appropriate kinase assay buffer according to the manufacturer's instructions.

  • Compound Plating: Prepare serial dilutions of this compound in the assay buffer. Add a small volume (e.g., 1-5 µL) of each dilution to the wells of a 384-well plate. Include vehicle (DMSO) and positive control inhibitor wells.

  • Kinase Reaction Initiation:

    • Add the kinase enzyme to all wells except the negative control ("no enzyme") wells.

    • Add the substrate peptide/ATP mixture to all wells to start the reaction. The final ATP concentration should be near the Kₘ for the specific kinase.

  • Incubation: Incubate the plate at the recommended temperature (e.g., 30°C or room temperature) for the specified time (e.g., 60 minutes).

  • Reaction Termination & Detection:

    • Stop the kinase reaction by adding the detection reagent (e.g., ADP-Glo™ Reagent). This reagent simultaneously stops the reaction and depletes the remaining ATP.

    • Add the second detection reagent (e.g., Kinase Detection Reagent) to convert the generated ADP into a luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the "no enzyme" (100% inhibition) and "vehicle control" (0% inhibition) wells.

    • Plot the percent inhibition against the log of the compound concentration and fit the data to determine the IC₅₀ value.

Caption: General workflow for a luminescence-based in vitro kinase assay.

Protocol 3: Target Engagement Verification by Western Blot

If a specific kinase is inhibited in biochemical assays, the next step is to confirm that the compound engages this target in a cellular context and inhibits its downstream signaling.

Objective: To assess the inhibition of phosphorylation of a direct downstream substrate of the target kinase in treated cells.

Materials:

  • Cancer cell line expressing the target kinase (e.g., A549 for EGFR)

  • 6-well cell culture plates

  • This compound

  • Growth factor (e.g., EGF to stimulate the EGFR pathway)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-ERK, anti-total-ERK, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blot equipment

Procedure:

  • Cell Culture and Serum Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-24 hours to reduce basal signaling activity.

  • Inhibitor Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 0.1x, 1x, 10x the GI₅₀) for 1-2 hours. Include a vehicle control.

  • Pathway Stimulation: Stimulate the cells with the appropriate growth factor (e.g., 50 ng/mL EGF) for a short period (e.g., 15 minutes) to induce phosphorylation. Include an unstimulated control.

  • Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane (e.g., with 5% BSA or non-fat milk).

    • Incubate with primary antibodies overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibodies.

    • Wash again and apply a chemiluminescent substrate.

  • Imaging: Capture the signal using a digital imager.

  • Analysis: Quantify the band intensities. A successful probe will show a dose-dependent decrease in the phospho-protein signal without affecting the total protein levels.

Conclusion and Future Directions

The indole scaffold is a well-established starting point for the development of potent enzyme inhibitors.[3][12] this compound presents an intriguing, yet uncharacterized, structure. The protocols outlined in this guide provide a comprehensive framework for its initial evaluation as a chemical probe. By systematically assessing its effects on cell proliferation, its activity against specific kinases, and its ability to modulate signaling pathways within cells, researchers can elucidate its mechanism of action and validate its utility as a tool for chemical biology and drug discovery.

References

Characterizing a Novel Indole Derivative: Cell-Based Assay Strategies for 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Indole Scaffold

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1] Halogenated indole derivatives, in particular, have garnered significant attention for their therapeutic potential. The introduction of a chlorine atom at the 5-position of the indole ring has been shown to enhance the anticancer and anti-inflammatory properties of these compounds.[2]

Recent studies have highlighted the promise of 5-chloro-indole derivatives as potent inhibitors of key signaling pathways implicated in cancer progression, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[2][3] These pathways, when aberrantly activated, drive tumor cell proliferation, survival, and resistance to therapy.[4][5] Furthermore, indole-containing molecules are being explored for their anti-inflammatory and neuroprotective effects.[6][7][8]

This application note provides a comprehensive guide for the initial characterization of a novel indole derivative, 5-chloro-6-methyl-1H-indole . We present a logical workflow of cell-based assays to evaluate its potential as an anticancer and anti-inflammatory agent. The protocols herein are designed for researchers, scientists, and drug development professionals, with a focus on not just the procedural steps, but the underlying scientific principles and data interpretation.

Part 1: Assessment of Cytotoxic and Pro-Apoptotic Activity

The first step in characterizing a potential anticancer compound is to determine its effect on cancer cell viability and to understand the mechanism by which it induces cell death.

Cell Viability and Cytotoxicity: The MTT Assay

Scientific Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity.[9][10] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][12] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells. This assay is a robust and high-throughput method to determine the dose-dependent cytotoxic effects of a compound and to calculate its half-maximal inhibitory concentration (IC50).

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma, HT-29 - colorectal adenocarcinoma) in appropriate complete growth medium.[13][14]

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well flat-bottom plate.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in sterile dimethyl sulfoxide (DMSO).[15][16]

    • Perform serial dilutions of the stock solution in serum-free medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

    • Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include wells with vehicle control (medium with the same final concentration of DMSO) and untreated control (medium only).

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition and Formazan Solubilization:

    • Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).[10]

    • After the incubation period, add 10 µL of the MTT solution to each well.[17]

    • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.[17]

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Parameter Description
Cell Lines A549, MCF-7, HT-29
Seeding Density 5,000 - 10,000 cells/well
Compound Concentrations 0.1, 1, 10, 50, 100 µM
Incubation Time 24, 48, 72 hours
Assay Readout Absorbance at 570 nm
Calculated Value IC50

Caption: MTT Assay Workflow for Cytotoxicity Assessment.

Mechanism of Cell Death: Apoptosis vs. Necrosis

Scientific Rationale: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or uncontrolled cell death (necrosis), Annexin V and Propidium Iodide (PI) staining followed by flow cytometry is the gold standard.[2][18] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[1] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium Iodide is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Experimental Protocol: Annexin V/PI Stating

  • Cell Treatment:

    • Seed cells in 6-well plates and treat with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include an untreated control.

  • Cell Harvesting:

    • Collect both floating and adherent cells. Trypsinize the adherent cells and combine them with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[19][20]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).[1]

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.[2]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X binding buffer to each tube.

    • Analyze the samples by flow cytometry within one hour.

    • Use unstained, Annexin V-FITC only, and PI only stained cells for setting up compensation and quadrants.

Data Interpretation:

  • Annexin V- / PI-: Live cells

  • Annexin V+ / PI-: Early apoptotic cells

  • Annexin V+ / PI+: Late apoptotic/necrotic cells

  • Annexin V- / PI+: Necrotic cells

Confirmation of Apoptotic Pathway Activation: Caspase-3 Activity Assay

Scientific Rationale: Caspases are a family of proteases that play a crucial role in the execution phase of apoptosis. Caspase-3 is a key executioner caspase, and its activation is a hallmark of apoptosis.[21] Caspase-3 activity can be measured using a substrate containing the DEVD peptide sequence, which is specifically recognized and cleaved by active caspase-3.[3][22] The cleavage releases a chromophore or fluorophore, which can be quantified.

Experimental Protocol: Caspase-3 Colorimetric Assay

  • Cell Lysate Preparation:

    • Treat cells as described for the Annexin V/PI assay.

    • Harvest cells and wash with cold PBS.

    • Resuspend the cell pellet in a chilled cell lysis buffer and incubate on ice for 10 minutes.[3]

    • Centrifuge at high speed (e.g., 12,000 rpm) for 15 minutes at 4°C.[21]

    • Collect the supernatant (cytosolic extract) and determine the protein concentration.

  • Assay Procedure:

    • In a 96-well plate, add 50-200 µg of protein from each sample to different wells. Adjust the volume with lysis buffer.

    • Add 50 µL of 2X reaction buffer containing DTT to each well.[21]

    • Add 5 µL of the DEVD-pNA substrate (4 mM).

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Data Acquisition:

    • Measure the absorbance at 405 nm using a microplate reader.

    • The fold-increase in caspase-3 activity can be determined by comparing the results from treated samples with the untreated control.

Assay Principle Cellular State Detected
Annexin V/PI PS externalization and membrane integrityEarly/Late Apoptosis, Necrosis
Caspase-3 Activity Cleavage of DEVD substrateExecution phase of apoptosis

Part 2: Elucidating the Mechanism of Action

Given that many 5-chloro-indole derivatives target the EGFR/BRAF signaling pathway, the next logical step is to investigate the effect of this compound on this cascade.

Investigating Effects on Cell Cycle Progression

Scientific Rationale: Uncontrolled cell proliferation is a hallmark of cancer, often resulting from a dysregulated cell cycle. Many anticancer agents exert their effects by inducing cell cycle arrest at specific checkpoints (G1, S, or G2/M). Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle based on their DNA content.[23]

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting:

    • Treat cells in 6-well plates with the compound at its IC50 concentration for 24 hours.

    • Harvest and wash the cells with PBS.

  • Fixation:

    • Resuspend the cell pellet in a small volume of PBS.

    • While gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[6][23]

    • Incubate at -20°C for at least 2 hours.

  • Staining and Analysis:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A (to prevent staining of double-stranded RNA).

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry.

Targeting Key Signaling Pathways: Western Blotting

Scientific Rationale: Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of specific proteins within a signaling pathway.[24] Since related compounds inhibit EGFR and BRAF, we will assess the phosphorylation levels of these kinases and their downstream effectors, such as ERK.[25][26] A decrease in the phosphorylated (active) form of these proteins upon treatment would suggest that the compound inhibits this pathway.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Protein Extraction:

    • Treat cells with this compound for a short duration (e.g., 30 minutes, 1 hour, 6 hours).

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.[27]

    • Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer:

    • Denature protein samples in Laemmli buffer.

    • Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).[28]

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding. Avoid using milk as it contains phosphoproteins.[27]

    • Incubate the membrane with primary antibodies specific for phospho-EGFR, total EGFR, phospho-BRAF, total BRAF, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Analyze the band intensities to determine the relative changes in protein phosphorylation.

G cluster_0 EGFR/BRAF Signaling Pathway EGFR EGFR RAS RAS EGFR->RAS BRAF BRAF RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indole This compound Indole->EGFR Inhibition? Indole->BRAF Inhibition?

Caption: Hypothesized EGFR/BRAF signaling pathway inhibition.

Part 3: Evaluation of Anti-Inflammatory Potential

Indole derivatives have also been reported to possess anti-inflammatory properties.[29] A standard in vitro model to assess anti-inflammatory activity is the use of lipopolysaccharide (LPS)-stimulated murine macrophage cells (e.g., RAW 264.7).

Nitric Oxide Production: The Griess Assay

Scientific Rationale: During inflammation, macrophages can be activated by stimuli like LPS to produce large amounts of nitric oxide (NO) via the inducible nitric oxide synthase (iNOS) enzyme.[30] While NO is important for host defense, its overproduction contributes to inflammatory damage. The Griess assay is a colorimetric method that indirectly measures NO production by quantifying its stable breakdown product, nitrite, in the cell culture supernatant.[31][32]

Experimental Protocol: Griess Assay

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include untreated and LPS-only controls.[30][33]

  • Griess Reaction:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.[32]

    • Incubate for 10 minutes at room temperature.

  • Data Acquisition:

    • Measure the absorbance at 540 nm.

    • Calculate the nitrite concentration using a sodium nitrite standard curve.

Pro-inflammatory Cytokine Production: ELISA

Scientific Rationale: Activated macrophages also release pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[34] The levels of these cytokines in the cell culture supernatant can be quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).[35][36] This sandwich ELISA uses a pair of antibodies specific to the cytokine of interest for its detection and quantification.

Experimental Protocol: TNF-α ELISA

  • Sample Collection:

    • Collect cell culture supernatants from LPS-stimulated RAW 264.7 cells treated with the compound, as described for the Griess assay.

  • ELISA Procedure:

    • Coat a 96-well plate with a capture antibody specific for TNF-α.

    • Add the collected supernatants and a series of TNF-α standards to the wells and incubate.

    • Wash the plate and add a biotin-conjugated detection antibody.

    • After another wash, add streptavidin-HRP.

    • Add a substrate solution (e.g., TMB) and stop the reaction.

    • Measure the absorbance at 450 nm.

  • Data Analysis:

    • Generate a standard curve from the TNF-α standards.

    • Determine the concentration of TNF-α in the samples by interpolating from the standard curve.[37]

Conclusion

This application note outlines a structured, multi-faceted approach to the initial cell-based characterization of this compound. By systematically evaluating its effects on cell viability, apoptosis, cell cycle, key cancer-related signaling pathways, and inflammatory responses, researchers can build a comprehensive profile of this novel compound's biological activities. The data generated from these assays will provide a strong foundation for further preclinical development and mechanistic studies.

References

Application Notes & Protocols: Characterizing 5-chloro-6-methyl-1H-indole in Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Substituted Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds, including the neurotransmitter serotonin. Chemical modification of the indole ring system has led to the development of a wide array of therapeutic agents. The compound 5-chloro-6-methyl-1H-indole is one such derivative, representing a valuable starting point for the synthesis of novel molecules with potential applications in treating neurological and psychiatric disorders. Its structural similarity to serotonin suggests that it may interact with serotonin (5-HT) receptors, a large family of G-protein coupled receptors (GPCRs) and one ligand-gated ion channel that are the targets of many currently prescribed drugs.

This application note provides a comprehensive guide to characterizing the binding affinity of this compound and its analogs for a selected serotonin receptor subtype, the 5-HT7 receptor, using in vitro radioligand binding assays. The 5-HT7 receptor is implicated in a variety of physiological processes, including the regulation of circadian rhythms, mood, and cognition, making it an attractive target for the development of new therapies for depression, anxiety, and sleep disorders.

Principle of Radioligand Binding Assays

Radioligand binding assays are a fundamental tool in pharmacology for quantifying the interaction between a ligand (in this case, this compound) and its receptor. These assays utilize a radiolabeled ligand (a "hot" ligand) that binds with high affinity and specificity to the target receptor. The binding of the radioligand can be displaced by an unlabeled ligand (a "cold" ligand), such as our compound of interest. By measuring the concentration of the unlabeled ligand required to inhibit the binding of the radioligand, we can determine the affinity of the unlabeled ligand for the receptor.

There are two primary types of radioligand binding assays detailed in this guide:

  • Saturation Binding Assays: These are used to determine the density of receptors in a given tissue or cell preparation (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

  • Competition Binding Assays: These are used to determine the affinity of an unlabeled compound (Ki) by measuring its ability to compete with a fixed concentration of a radioligand for binding to the receptor.

Experimental Design & Protocols

PART 1: Materials and Reagents

Biological Materials:

  • HEK-293 cells stably expressing the human 5-HT7 receptor.

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection agent such as G418).

Chemicals and Radiochemicals:

  • This compound (test compound).

  • [³H]-5-Carboxamidotryptamine ([³H]-5-CT) as the radioligand.

  • Serotonin (5-HT) as a reference compound.

  • Mianserin or other suitable 5-HT7 antagonist for determining non-specific binding.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.

  • Scintillation cocktail.

Equipment:

  • Cell culture incubator (37°C, 5% CO₂).

  • Centrifuge.

  • Homogenizer (e.g., Polytron).

  • Liquid scintillation counter.

  • 96-well microplates.

  • Filtration apparatus (e.g., Brandel or PerkinElmer cell harvester).

  • Glass fiber filters (e.g., Whatman GF/B).

PART 2: Membrane Preparation from HEK-293 cells expressing 5-HT7 Receptors
  • Grow HEK-293 cells expressing the human 5-HT7 receptor to ~90% confluency.

  • Harvest the cells by scraping and centrifuge at 1,000 x g for 10 minutes at 4°C.

  • Resuspend the cell pellet in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

  • Homogenize the cell suspension using a Polytron homogenizer (2 x 15-second bursts).

  • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

  • Discard the supernatant and resuspend the pellet in fresh assay buffer.

  • Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).

  • Store the membrane aliquots at -80°C until use.

PART 3: Saturation Binding Assay Protocol

This assay is crucial to determine the Kd of the radioligand ([³H]-5-CT) and the Bmax of the 5-HT7 receptors in your membrane preparation.

  • Prepare a series of dilutions of the radioligand ([³H]-5-CT) in assay buffer, typically ranging from 0.01 to 10 nM.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add 50 µL of assay buffer, 50 µL of the appropriate [³H]-5-CT dilution, and 100 µL of the membrane preparation (containing 10-20 µg of protein).

    • Non-specific Binding (NSB): Add 50 µL of a high concentration of a non-radiolabeled competitor (e.g., 10 µM mianserin), 50 µL of the corresponding [³H]-5-CT dilution, and 100 µL of the membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

  • Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a liquid scintillation counter.

Data Analysis for Saturation Binding:

  • Calculate Specific Binding = Total Binding - Non-specific Binding.

  • Plot Specific Binding (Y-axis) versus the concentration of [³H]-5-CT (X-axis).

  • Analyze the data using non-linear regression to fit a one-site binding model. This will yield the Kd and Bmax values.

Table 1: Example Saturation Binding Data for [³H]-5-CT at 5-HT7 Receptors

[³H]-5-CT (nM)Total Binding (DPM)Non-specific Binding (DPM)Specific Binding (DPM)
0.115002001300
0.565005006000
1.01100080010200
2.518000120016800
5.022000180020200
10.024000250021500

This is example data and will vary with experimental conditions.

PART 4: Competition Binding Assay Protocol

This assay will determine the affinity (Ki) of this compound for the 5-HT7 receptor.

  • Prepare a series of dilutions of the test compound (this compound) and the reference compound (serotonin) in assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • In a 96-well plate, set up the following in triplicate:

    • Total Binding: 50 µL of assay buffer, 50 µL of [³H]-5-CT (at a concentration close to its Kd, e.g., 1 nM), and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM mianserin, 50 µL of [³H]-5-CT, and 100 µL of membrane preparation.

    • Competition: 50 µL of each dilution of the test/reference compound, 50 µL of [³H]-5-CT, and 100 µL of membrane preparation.

  • Incubate the plate at room temperature for 60 minutes.

  • Terminate the assay by rapid filtration and wash as described for the saturation assay.

  • Count the radioactivity in a liquid scintillation counter.

Data Analysis for Competition Binding:

  • Calculate the percentage of specific binding for each concentration of the competitor using the formula: ((Binding in presence of competitor - NSB) / (Total Binding - NSB)) * 100.

  • Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).

  • Analyze the data using non-linear regression to fit a one-site competition model. This will yield the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is its dissociation constant determined from the saturation binding experiment.

Table 2: Example Competition Binding Data for this compound at 5-HT7 Receptors

Log [Compound] (M)% Specific Binding
-1098.5
-9.595.2
-9.088.1
-8.575.4
-8.050.3
-7.525.6
-7.010.2
-6.55.1
-6.02.3

This is example data and will vary with experimental conditions.

Visualization of Experimental Workflow

RadioligandBindingWorkflow cluster_prep Membrane Preparation cluster_assay Binding Assay cluster_analysis Data Analysis cell_culture HEK-293-5HT7 Cell Culture harvest Cell Harvesting cell_culture->harvest homogenize Homogenization harvest->homogenize centrifuge Centrifugation & Washing homogenize->centrifuge quantify Protein Quantification centrifuge->quantify store Store at -80°C quantify->store setup Assay Setup (Plate) store->setup incubation Incubation setup->incubation filtration Filtration & Washing incubation->filtration counting Scintillation Counting filtration->counting calc_binding Calculate Specific Binding counting->calc_binding plot Plot Data calc_binding->plot regression Non-linear Regression plot->regression determine_params Determine Kd, Bmax, IC50, Ki regression->determine_params

Caption: Workflow for Radioligand Binding Assay.

Hypothetical Signaling Pathway

Activation of the 5-HT7 receptor, a Gs-coupled GPCR, typically leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP). This second messenger then activates Protein Kinase A (PKA), which can phosphorylate various downstream targets, leading to a cellular response.

SignalingPathway ligand 5-HT or Agonist receptor 5-HT7 Receptor ligand->receptor g_protein Gs Protein receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Activates camp cAMP ac->camp Converts atp ATP atp->camp pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Gene Transcription) pka->response Phosphorylates Targets

Caption: Simplified 5-HT7 Receptor Signaling Pathway.

Trustworthiness and Self-Validation

The protocols described herein are designed to be self-validating. The inclusion of a saturation binding experiment ensures that the chosen radioligand concentration for the competition assay is appropriate and that the receptor preparation is of good quality. The use of a known reference compound (serotonin) in the competition assay provides a positive control and allows for the validation of the assay performance against literature values. Consistent results for the reference compound across multiple experiments will build confidence in the data obtained for the novel test compounds.

Conclusion

This application note provides a robust framework for the initial characterization of this compound and other novel compounds at the 5-HT7 receptor using radioligand binding assays. By following these detailed protocols, researchers can reliably determine the binding affinity of their compounds and take the first step in evaluating their potential as therapeutic agents.

Application Notes & Protocols: Developing Novel Bioactive Compounds from 5-Chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals.[1] The strategic functionalization of this heterocyclic system allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides a comprehensive technical overview and detailed experimental protocols for the synthesis and biological evaluation of novel compounds derived from 5-chloro-6-methyl-1H-indole. This starting material offers multiple reaction sites for structural diversification, including the indole nitrogen (N-1), the electron-rich C-3 position, and the halogenated benzene ring, making it a valuable building block for generating libraries of potential drug candidates. We present field-proven protocols for key chemical transformations—N-alkylation, Vilsmeier-Haack formylation, and Suzuki-Miyaura coupling—and subsequent evaluation for anticancer and antimicrobial activities.

Introduction: The Strategic Value of the this compound Scaffold

The indole ring system is a cornerstone of drug discovery, renowned for its ability to interact with a wide range of biological targets.[1][2] The specific scaffold, this compound, presents a unique combination of substituents that offer distinct advantages for medicinal chemistry campaigns:

  • The Chloro Group (C-5): The electron-withdrawing nature of the chlorine atom at the C-5 position modulates the electronic properties of the entire indole ring. This can influence the reactivity of other positions, such as the nucleophilicity of the C-3 position. Furthermore, the chloro group can enhance metabolic stability by blocking a potential site of oxidation and can increase lipophilicity, which may improve cell membrane permeability. It also serves as a synthetic handle for cross-coupling reactions, enabling the introduction of aryl or heteroaryl moieties.

  • The Methyl Group (C-6): This small alkyl group provides a subtle increase in lipophilicity and can serve as a steric and electronic probe to map the topology of target binding pockets. Its presence can influence the overall shape and conformation of the final molecule.

  • The Pyrrole Moiety (N-1 and C-3): The indole N-H bond is readily deprotonated, allowing for facile N-alkylation to introduce a variety of side chains that can significantly impact biological activity.[2] The C-3 position is the most nucleophilic carbon, making it highly susceptible to electrophilic substitution reactions like the Vilsmeier-Haack and Mannich reactions, which introduce key functional groups for further derivatization.[3]

This guide provides the necessary protocols to exploit these reactive sites, enabling the generation of diverse chemical entities for screening and lead optimization.

Synthesis of the Core Scaffold: this compound

While this compound can be sourced commercially, understanding its synthesis provides context for its purity and potential side products. A common and effective method is the Fischer indole synthesis.

Protocol 2.1: Fischer Indole Synthesis of this compound

This protocol is based on the established Fischer indole synthesis methodology, adapted from procedures for similar substituted indoles.[3] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed in situ from (4-chloro-3-methylphenyl)hydrazine and a suitable aldehyde or ketone.

Workflow Diagram: Fischer Indole Synthesis

cluster_prep Hydrazone Formation (in situ) cluster_cyclize Cyclization & Aromatization cluster_decarbox Decarboxylation A (4-chloro-3-methylphenyl)hydrazine D Phenylhydrazone Intermediate A->D B Pyruvic Acid B->D C Acid Catalyst (e.g., H₂SO₄) C->D F [3,3]-Sigmatropic Rearrangement D->F E Heat (Reflux) E->F G Ammonia Elimination F->G H Aromatization G->H I This compound-2-carboxylic acid H->I K Final Product: This compound I->K J High Temperature (e.g., in Quinoline with Cu powder) J->K

Caption: Workflow for Fischer Indole Synthesis.

Materials:

  • (4-chloro-3-methylphenyl)hydrazine hydrochloride

  • Pyruvic acid

  • Concentrated Sulfuric Acid (H₂SO₄) or Polyphosphoric Acid (PPA)

  • Ethanol

  • Quinoline

  • Copper powder

Procedure:

  • Hydrazone Formation: To a solution of (4-chloro-3-methylphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Cyclization: Slowly add concentrated sulfuric acid (catalytic amount) or PPA to the mixture. Heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. The precipitated solid, this compound-2-carboxylic acid, is collected by filtration, washed with cold water, and dried.

  • Decarboxylation: Suspend the crude carboxylic acid in quinoline and add a catalytic amount of copper powder. Heat the mixture to 200-220 °C until gas evolution ceases (typically 1-2 hours).

  • Purification: Cool the mixture, dilute with a suitable organic solvent like dichloromethane (DCM), and wash with dilute HCl to remove quinoline. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield this compound.

Synthetic Diversification Protocols

The following protocols detail key transformations to functionalize the this compound core at the N-1, C-3, and C-5 positions.

Protocol 3.1: N-Alkylation of the Indole Core

N-alkylation is a fundamental step to introduce side chains that can interact with biological targets and modulate physicochemical properties. The classical approach involves deprotonation with a strong base followed by reaction with an alkylating agent.[2][4]

Workflow Diagram: N-Alkylation

Start This compound Deprotonation Add Base (e.g., NaH) in Anhydrous Solvent (e.g., DMF) Start->Deprotonation Anion Indolide Anion (Nucleophile) Deprotonation->Anion Reaction Sₙ2 Reaction (Room Temp or gentle heat) Anion->Reaction AlkylatingAgent Add Alkyl Halide (R-X) (e.g., Benzyl Bromide) AlkylatingAgent->Reaction Product 1-Alkyl-5-chloro-6-methyl-1H-indole Reaction->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Characterized Product Purification->Final

Caption: General workflow for N-alkylation.

Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Preparation: To a dry round-bottom flask under an inert atmosphere (e.g., Argon), add this compound (1.0 eq) and dissolve it in anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add NaH (1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.

  • Alkylation: Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution. Dilute with water and extract with EtOAc (3x).

  • Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude product by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient).

Starting MaterialAlkylating AgentProductExpected Yield
This compoundBenzyl bromide1-Benzyl-5-chloro-6-methyl-1H-indole85-95%
This compoundEthyl iodide1-Ethyl-5-chloro-6-methyl-1H-indole80-90%
Protocol 3.2: C-3 Formylation via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a reliable method for introducing a formyl (-CHO) group at the electron-rich C-3 position of indoles.[5] This aldehyde is a versatile intermediate for synthesizing Schiff bases, chalcones, and other derivatives. The reaction uses a Vilsmeier reagent, typically formed from POCl₃ and DMF.[5]

Materials:

  • This compound

  • Phosphorus oxychloride (POCl₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Aqueous sodium hydroxide (NaOH) solution or sodium carbonate solution

  • Ice

Procedure:

  • Vilsmeier Reagent Formation: In a flask cooled to 0 °C, slowly add POCl₃ (1.5 eq) to anhydrous DMF (3.0 eq) with stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation: Dissolve this compound (1.0 eq) in a minimal amount of DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature, then heat to 60-80 °C for 2-4 hours. Monitor the reaction by TLC.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the solution by adding aqueous NaOH solution until basic (pH > 8).

  • Purification: The precipitated solid is collected by filtration, washed thoroughly with water, and dried. Recrystallization from ethanol or purification by column chromatography will yield pure this compound-3-carbaldehyde. Expected yield is typically in the range of 80-90%.[5]

Protocol 3.3: C-5 Arylation via Suzuki-Miyaura Cross-Coupling

The C-5 chloro substituent serves as an excellent handle for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with various aryl or heteroaryl boronic acids.[6][7] This reaction dramatically increases molecular complexity and allows for exploration of structure-activity relationships related to the C-5 position.

Workflow Diagram: Suzuki-Miyaura Coupling

Start This compound Reaction Heat (e.g., 80-100 °C) under Inert Atmosphere Start->Reaction Reagents Arylboronic Acid (Ar-B(OH)₂) Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Reagents->Reaction Solvent Solvent System (e.g., Dioxane/H₂O) Solvent->Reaction Product 5-Aryl-6-methyl-1H-indole Reaction->Product Workup Aqueous Work-up & Extraction Product->Workup Purification Column Chromatography Workup->Purification Final Characterized Product Purification->Final

Caption: General workflow for Suzuki-Miyaura coupling.

Materials:

  • This compound (or its N-protected derivative)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid) (1.2-1.5 eq)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], 3-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) (2.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water, DME/water)

Procedure:

  • Setup: To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the base (2.0 eq), and the palladium catalyst (3 mol%).

  • Degassing: Seal the vessel and degas the mixture by purging with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 dioxane:water) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring for 4-18 hours, or until TLC/LC-MS analysis indicates consumption of the starting material.

  • Work-up: Cool the reaction to room temperature and dilute with EtOAc. Wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-6-methyl-1H-indole.

Arylboronic AcidCatalystBaseExpected Yield
Phenylboronic acidPd(PPh₃)₄K₂CO₃70-85%
4-Methoxyphenylboronic acidPd(dppf)Cl₂K₃PO₄75-90%

Biological Evaluation Protocols

The newly synthesized library of this compound derivatives can be screened for a variety of biological activities. Here, we provide standard protocols for assessing anticancer and antimicrobial potential.

Protocol 4.1: In Vitro Anticancer Activity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard initial screen for cytotoxic compounds.[8]

Materials:

  • Human cancer cell lines (e.g., A-549 lung carcinoma, MCF-7 breast adenocarcinoma, HT-29 colon adenocarcinoma)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compounds dissolved in DMSO (stock solutions)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37 °C, 5% CO₂.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin or Erlotinib).[9]

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Interpreting Results: Compounds with low micromolar or nanomolar IC₅₀ values are considered potent. For example, some 5-chloro-indole derivatives have shown potent activity with GI₅₀ values ranging from 29 nM to 47 nM against various cancer cell lines.[9]

Protocol 4.2: In Vitro Antimicrobial Activity (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[10][11]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)

  • Growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Test compounds dissolved in DMSO

  • Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

  • 96-well microtiter plates

Procedure:

  • Compound Dilution: Prepare a two-fold serial dilution of each test compound in the appropriate growth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at 37 °C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).

Interpreting Results: The potency of the compounds is indicated by their MIC values. For reference, some indole-3-carbaldehyde derivatives have shown MIC values ranging from 6.25 to 100 µg/mL against various microbes.[11]

Conclusion and Future Directions

The this compound scaffold provides a robust and versatile starting point for the development of novel bioactive compounds. The protocols detailed in this guide offer a systematic approach to synthesize a diverse library of derivatives through functionalization at the N-1, C-3, and C-5 positions. Subsequent screening using the provided anticancer and antimicrobial assays will enable the identification of promising lead candidates. Further optimization of these hits, guided by structure-activity relationship (SAR) studies, can lead to the discovery of potent and selective therapeutic agents.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 5-chloro-6-methyl-1H-indole by Flash Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of the heterocyclic compound "5-chloro-6-methyl-1H-indole" using flash chromatography. The content is structured to address common experimental challenges through a troubleshooting guide and a frequently asked questions (FAQs) section, ensuring both problem-solving and foundational knowledge are covered.

Troubleshooting Guide

This section addresses specific issues that may arise during the flash chromatography process in a direct question-and-answer format.

Q1: My separation is poor, and the target compound is co-eluting with impurities. What's going wrong?

Potential Causes & Solutions

  • Cause 1: Suboptimal Mobile Phase Selection. The polarity and selectivity of your solvent system may not be adequate to resolve the compound from closely-related impurities.

    • Solution: Re-optimize the Mobile Phase with TLC. Thin Layer Chromatography (TLC) is an indispensable tool for developing flash chromatography methods.[1][2] An ideal solvent system should place the target compound at a Retention Factor (Rf) of approximately 0.2-0.4 to ensure good separation on the column.[3][4] Experiment with different solvent systems to improve selectivity. For instance, if a hexane/ethyl acetate system provides poor resolution, try a system with a different solvent class, such as dichloromethane/methanol or toluene/acetone.[2]

Solvent System Class Example Non-Polar Example Polar Notes
Ethers/AlkanesHexane / HeptaneEthyl AcetateStandard starting point for moderately polar compounds.
Chlorinated/AlcoholsDichloromethane (DCM)Methanol (MeOH)Offers different selectivity; useful for more polar compounds.
Aromatic/KetonesTolueneAcetoneCan resolve impurities that co-elute in other systems.
  • Cause 2: Column Overloading. Exceeding the capacity of the stationary phase leads to band broadening and poor separation.[5]

    • Solution: Reduce the Sample Load. As a general rule, the sample load for a challenging separation should be around 1-2% of the mass of the silica gel.[5] If you are purifying a larger quantity of material, you must scale up the column size accordingly.

  • Cause 3: Improper Sample Loading Technique. If the initial sample band is too wide, separation efficiency is drastically reduced. This often happens with liquid loading if the sample is dissolved in a solvent stronger than the mobile phase.[6][7]

    • Solution: Employ Dry Loading. For solid samples like this compound, dry loading is the superior method.[8][9] This involves pre-adsorbing the crude material onto a small amount of silica gel or an inert support like Celite, which is then loaded onto the column. This technique ensures a narrow, concentrated starting band, leading to significantly improved resolution.[6][8]

Q2: The peak for my indole is streaking or tailing significantly.

Potential Causes & Solutions

  • Cause 1: Acid-Base Interactions with Silica. Silica gel is acidic and can strongly interact with the basic nitrogen of the indole ring, causing streaking.[10] This is a common issue with nitrogen-containing heterocyclic compounds.[5]

    • Solution 1: Add a Basic Modifier. Incorporating a small amount (0.1-1%) of a basic modifier, such as triethylamine (TEA) or ammonium hydroxide, into the mobile phase can neutralize the acidic sites on the silica gel, leading to symmetrical peak shapes.[5][11]

    • Solution 2: Use an Alternative Stationary Phase. If streaking persists, consider switching to a more inert or basic stationary phase. Neutral or basic alumina can be an effective alternative to silica gel for purifying basic compounds.[5][10]

  • Cause 2: Compound Instability. While indoles are generally more stable under basic to neutral conditions, some derivatives can be sensitive and may degrade on the acidic surface of silica gel during a long purification run.[12][13]

    • Solution: Perform a Stability Test. Before committing to a large-scale run, spot your crude mixture on a silica TLC plate, let it sit for 30-60 minutes, and then develop it. If a new spot appears or the original spot streaks, it indicates potential degradation.[10] In this case, deactivating the silica with a basic modifier or switching to alumina is highly recommended.[11]

Q3: My compound is not eluting from the column, or the recovery is very low.

Potential Causes & Solutions

  • Cause 1: Compound is Too Polar. The selected mobile phase may be too weak (insufficiently polar) to desorb the compound from the stationary phase.[5][10]

    • Solution: Use a Gradient Elution. Start with the optimized TLC solvent system and gradually increase the percentage of the polar solvent. For example, if 10% ethyl acetate in hexane gives an Rf of 0.2, start the column with 5% ethyl acetate and gradually increase the concentration to 20-30%. This will elute non-polar impurities first and then cleanly elute your target compound.[11]

  • Cause 2: Irreversible Adsorption or Decomposition. The compound may have degraded or become irreversibly bound to the silica gel.[10]

    • Solution: Test Stability and Change Stationary Phase. As mentioned in Q2, first confirm the compound's stability on silica.[10] If instability is confirmed, the best solution is to switch to a less harsh stationary phase, such as neutral alumina or consider reversed-phase (C18) chromatography.[5]

  • Cause 3: Compound Eluted in the Solvent Front. If the compound is less polar than anticipated, it may have eluted very quickly with the solvent front in the first few fractions.

    • Solution: Analyze All Fractions. Always collect and analyze the initial fractions that elute from the column, even before you expect your compound, especially during a first attempt.[10]

Experimental Workflows & Protocols

Workflow for Flash Chromatography Purification

The diagram below outlines the logical flow from receiving a crude sample to obtaining the purified this compound.

G cluster_prep Phase 1: Method Development cluster_execution Phase 2: Column Execution cluster_analysis Phase 3: Analysis & Isolation TLC_Screen 1. TLC Screening (Hex/EtOAc, DCM/MeOH) Optimize 2. Optimize Mobile Phase (Target Rf = 0.2-0.4) TLC_Screen->Optimize Identify promising solvent systems Stability 3. Check Stability on TLC (Spot & Wait) Optimize->Stability Confirm compound is stable Dry_Load 4. Prepare Dry Load (Adsorb sample on silica) Stability->Dry_Load Load_Run 6. Load Sample & Run Gradient Dry_Load->Load_Run Pack_Column 5. Pack & Equilibrate Column Pack_Column->Load_Run Collect 7. Collect Fractions Load_Run->Collect TLC_Analysis 8. Analyze Fractions by TLC Collect->TLC_Analysis Combine 9. Combine Pure Fractions TLC_Analysis->Combine Identify fractions with pure product Evaporate 10. Evaporate Solvent Combine->Evaporate Final_Product 11. Pure Compound Evaporate->Final_Product

Caption: Overall purification workflow.

Protocol 1: TLC Method Development
  • Preparation: Dissolve a small amount of the crude this compound in a volatile solvent like dichloromethane or ethyl acetate.

  • Spotting: Using a capillary tube, spot the solution onto at least three different silica gel TLC plates. Keep the spots small and about 1 cm from the bottom edge.

  • Development: Place each plate in a separate developing chamber containing a different solvent system (e.g., 9:1 Hexane:EtOAc, 8:2 Hexane:EtOAc, 9.5:0.5 DCM:MeOH). Ensure the chamber is saturated with solvent vapor.

  • Elution: Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (254 nm), as the indole ring is UV-active.[14][15] Circle the spots.

  • Analysis: Calculate the Rf value for the target compound in each system (Rf = distance traveled by spot / distance traveled by solvent front). The optimal system will give an Rf between 0.2 and 0.4.[4] There should also be a clear separation (ΔRf > 0.2) between the product and major impurities.[1]

Protocol 2: Dry Loading Technique
  • Dissolution: Dissolve the entire crude sample (e.g., 500 mg) in a minimal amount of a low-boiling-point solvent in which it is readily soluble (e.g., 5-10 mL of dichloromethane).[8][16]

  • Adsorption: In a round-bottom flask, add 2-3 times the mass of the crude sample in silica gel (e.g., 1.0-1.5 g).[8]

  • Mixing: Pour the dissolved sample solution into the flask with the silica gel. Swirl the mixture to ensure the entire sample solution is adsorbed onto the silica.

  • Evaporation: Remove the solvent completely using a rotary evaporator until the silica becomes a dry, free-flowing powder.[8][16]

  • Loading: Carefully pour the dry, sample-impregnated silica powder onto the top of the pre-packed and equilibrated flash column. Gently tap the column to settle the powder.

  • Finalize: Add a thin protective layer of sand or a frit on top of the dry-loaded sample before beginning elution.[16]

Troubleshooting Decision Tree

Use this diagram to systematically diagnose and resolve purification issues.

G Start Start: Purification Issue Poor_Sep Poor Separation / Overlapping Peaks? Start->Poor_Sep Streaking Streaking / Tailing Peak? Poor_Sep->Streaking No Sol_ReOpt Re-optimize Mobile Phase (TLC, change solvents) Poor_Sep->Sol_ReOpt Yes Sol_Load Reduce Sample Load & Use Dry Loading Poor_Sep->Sol_Load Also consider No_Compound Low or No Recovery? Streaking->No_Compound No Sol_Modifier Add Basic Modifier (e.g., 0.5% TEA) Streaking->Sol_Modifier Yes Sol_Gradient Increase Eluent Polarity (Run a Gradient) No_Compound->Sol_Gradient Yes Sol_CheckFront Check Solvent Front Fractions No_Compound->Sol_CheckFront Also consider Sol_Stability Check Stability on TLC, Switch Stationary Phase No_Compound->Sol_Stability If degradation suspected Sol_Alumina Switch to Alumina or Deactivated Silica Sol_Modifier->Sol_Alumina If problem persists

Caption: Troubleshooting decision tree.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound?

For most indole derivatives of moderate polarity, standard flash-grade silica gel (40-63 µm) is the appropriate first choice.[17] However, because indoles are basic, the acidic nature of silica can sometimes cause issues like peak tailing.[5] If you observe this, your options are to (a) use silica but add a basic modifier like triethylamine to your eluent, or (b) switch to a different stationary phase like neutral alumina.[10]

Q2: Should I use isocratic or gradient elution?

For purifying a crude reaction mixture with multiple components, gradient elution is almost always superior to isocratic (constant solvent composition) elution.[4] A gradient allows you to start with a low polarity to wash off non-polar impurities and then ramp up the polarity to elute your target compound cleanly and in a sharp band, saving time and solvent.[11]

Q3: How do I convert my TLC Rf value to a flash chromatography method?

The Rf value from TLC is inversely related to the number of column volumes (CV) required to elute the compound from a flash column. The relationship is approximately CV = 1/Rf .[18]

TLC Rf Value Estimated Column Volumes (CV) Suitability for Flash Chromatography
> 0.5< 2Too fast. Poor separation from non-polar impurities.
0.2 - 0.42.5 - 5Ideal Range. Good retention and separation.
< 0.15> 6.7Too slow. Leads to band broadening and long run times.

A compound with a TLC Rf of 0.25 will elute in approximately 1/0.25 = 4 column volumes. This is an ideal target for method development.[4]

Q4: How do I detect and combine the correct fractions?

Since this compound contains an indole ring, it has a strong UV chromophore. Most automated flash systems use a UV detector, typically set at 254 nm or 280 nm, to generate a chromatogram.[14] After the run, spot every few collected fractions on a TLC plate, elute with your optimized solvent system, and visualize under a UV lamp. Combine only those fractions that contain your pure product (single spot at the correct Rf) and are free of visible impurities.[3]

Q5: My crude sample won't dissolve in the starting mobile phase (e.g., 95:5 Hexane:EtOAc). What should I do?

This is a classic scenario where dry loading is essential.[8][10] Do not dissolve your sample in a strong solvent (like pure DCM or EtOAc) and inject it directly, as this will destroy your separation. Instead, follow the Dry Loading Technique protocol outlined above to ensure the best possible purification outcome.[6]

References

Technical Support Center: Synthesis of 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 5-chloro-6-methyl-1H-indole scaffold is a crucial heterocyclic motif in medicinal chemistry and drug development, serving as a building block for a range of pharmacologically active agents. Its synthesis, while conceptually straightforward, is often plagued by the formation of persistent and structurally similar side products that complicate purification and compromise final product purity.

This technical support guide provides researchers, scientists, and drug development professionals with a series of in-depth troubleshooting guides and frequently asked questions (FAQs). We will move beyond simple procedural steps to explore the causal mechanisms behind common synthetic challenges, offering field-proven insights to mitigate impurity formation. The primary focus will be on the Fischer indole synthesis , the most prevalent and versatile method for constructing such substituted indoles.[1][2]

Section 1: Troubleshooting the Fischer Indole Synthesis of this compound

The Fischer synthesis involves the acid-catalyzed cyclization of an arylhydrazone, formed from the condensation of (4-chloro-3-methylphenyl)hydrazine and a suitable carbonyl compound (e.g., pyruvic acid or an appropriate aldehyde/ketone).[3][4] While robust, the reaction's acidic and high-temperature conditions can initiate several undesired chemical pathways.

Experimental Workflow Overview

A typical synthesis follows a two-stage process: formation of the hydrazone followed by acid-catalyzed cyclization.

Fischer_Indole_Synthesis_Workflow cluster_hydrazone Stage 1: Hydrazone Formation cluster_cyclization Stage 2: Indolization & Purification Hydrazine (4-chloro-3-methylphenyl)hydrazine Condensation Condensation (Mild Acid/Ethanol) Hydrazine->Condensation Carbonyl Carbonyl Compound (e.g., Propanal) Carbonyl->Condensation Hydrazone Hydrazone Intermediate Condensation->Hydrazone Cyclization Thermal Cyclization ([3,3]-Sigmatropic Rearrangement) Hydrazone->Cyclization Heat AcidCat Acid Catalyst (PPA, H₂SO₄, ZnCl₂) AcidCat->Cyclization Crude Crude Product Mixture Cyclization->Crude Purification Purification (Chromatography/Recrystallization) Crude->Purification Final Pure this compound Purification->Final

Caption: General workflow for the Fischer indole synthesis.
Frequently Asked Questions (FAQs)

Q1: My reaction is incomplete. TLC and LC-MS analysis show significant amounts of the starting (4-chloro-3-methylphenyl)hydrazine and/or the intermediate hydrazone. What is the likely cause?

A1: This is a common issue stemming from suboptimal reaction conditions for the cyclization step, which is the rate-determining part of the synthesis.[3]

  • Causality: The core of the Fischer synthesis is an acid-catalyzed[2][2]-sigmatropic rearrangement of the protonated ene-hydrazine tautomer.[1][5] If the acid catalyst is too weak, insufficiently concentrated, or the temperature is too low, the energy barrier for this rearrangement and subsequent ammonia elimination will not be overcome.

  • Troubleshooting Steps:

    • Increase Catalyst Strength/Concentration: If you are using a Brønsted acid like HCl or H₂SO₄, ensure it is concentrated.[2] For difficult cyclizations, switching to a stronger Lewis acid like zinc chloride (ZnCl₂) or polyphosphoric acid (PPA) can be highly effective.[3][4] PPA often serves as both the catalyst and solvent, driving the reaction forward.

    • Elevate Reaction Temperature: The cyclization step is almost always performed at elevated temperatures. Ensure your reaction is reaching the target temperature (often ranging from 80°C to over 150°C, depending on the catalyst).

    • Ensure Anhydrous Conditions: Water can interfere with Lewis acid catalysts and dilute Brønsted acids, hindering the reaction. Ensure all glassware is dry and use anhydrous solvents.

    • Confirm Hydrazone Purity: Impurities in your hydrazone intermediate can inhibit the reaction. It is often beneficial to isolate and purify the hydrazone before proceeding to the cyclization step.

Q2: The isolated product has a distinct pink or brown color that darkens upon storage. Is this a single impurity?

A2: The discoloration is a classic sign of indole oxidation. Indoles, particularly electron-rich ones, are highly susceptible to aerial oxidation.

  • Causality: The pyrrole ring of the indole nucleus is electron-rich and can be easily oxidized, especially in the presence of light and air. The initial oxidation products are often 3-hydroperoxyindoles, which can decompose or react further to form a complex mixture of colored, often polymeric, impurities.[6] This is why even high-purity indole samples can appear pinkish or tan if they are old.[7]

  • Troubleshooting Steps:

    • Inert Atmosphere: Conduct the reaction workup and purification steps under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.

    • Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.

    • Prompt Purification: Purify the crude product as quickly as possible after the reaction is complete. The acidic reaction medium can promote oxidation. Recrystallization from a solvent like ethanol or purification via column chromatography are common methods.[8]

    • Proper Storage: Store the final, purified product in a dark, airtight container, preferably under an inert atmosphere and refrigerated, to prolong its shelf life.

Q3: My mass spectrometry data shows significant peaks at approximately double the mass of my target molecule (e.g., M+H at 180.6, but also a large peak at 359.1). What is this side product?

A3: You are observing the formation of indole dimers. This is one of the most common side products in acid-catalyzed indole syntheses.

  • Causality: The C3 position of the indole ring is highly nucleophilic. Under the acidic reaction conditions, a protonated indole (an indolium ion) can act as a potent electrophile. A second, neutral indole molecule can then attack this electrophile, leading to the formation of a dimeric species after deprotonation.[9][10] This process can continue to form trimers and oligomers, leading to the formation of insoluble tars in some cases.[9]

  • Troubleshooting Steps:

    • Control Reaction Concentration: Running the reaction at a lower concentration can disfavor the bimolecular dimerization pathway relative to the intramolecular cyclization.

    • Minimize Reaction Time: Do not let the reaction run for an extended period after the starting material has been consumed (monitor by TLC/LC-MS). Prolonged exposure to strong acid at high temperatures will promote dimerization.

    • Temperature Management: While high heat is needed for cyclization, excessive temperatures can accelerate side reactions. Find the minimum temperature required for efficient conversion.

    • Purification Strategy: Dimeric impurities are significantly less polar than the monomeric indole. They can typically be separated using silica gel column chromatography, eluting with a non-polar solvent system (e.g., hexane/ethyl acetate).

Dimerization_Mechanism Indole1 Indole (Molecule 1) (Nucleophile) Attack Nucleophilic Attack (at C3) Indole1->Attack C3 attacks Indole2 Indole (Molecule 2) Proton H⁺ (from Acid) Indolium Electrophilic Indolium Ion Proton->Indolium Protonation Indolium->Attack Dimer_Cation Dimeric Cation Intermediate Attack->Dimer_Cation Deprotonation Deprotonation (-H⁺) Dimer_Cation->Deprotonation Dimer Indole Dimer Deprotonation->Dimer

References

Technical Support Center: Troubleshooting "5-chloro-6-methyl-1H-indole" Solubility Issues

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to solubility challenges encountered during experimentation. Our goal is to equip you with the scientific rationale and proven techniques to effectively handle this compound.

Frequently Asked Questions (FAQs)

Q1: What are the predicted physicochemical properties of this compound that influence its solubility?

A1: Understanding the inherent properties of this compound is the first step in troubleshooting its solubility. While experimental data for this specific molecule is limited, we can predict its characteristics based on its structure—an indole core substituted with a chloro and a methyl group. These substitutions significantly impact its polarity, lipophilicity, and potential for hydrogen bonding.

PropertyPredicted Value/CharacteristicImplication for Solubility
Molecular Formula C₉H₈ClN[1][2]-
Molecular Weight 165.62 g/mol [1][2]Influences molar concentration calculations.
Boiling Point ~297.5 °C (Predicted)[1][2]High boiling point suggests strong intermolecular forces.
Density ~1.273 g/cm³ (Predicted)[1][2]-
LogP (Octanol-Water Partition Coefficient) Estimated to be > 3The parent indole has a LogP of ~2.1. The addition of a chloro and a methyl group will increase its lipophilicity, suggesting poor aqueous solubility.
pKa (Acid Dissociation Constant) Estimated to be ~16-17 (for the N-H proton)The indole N-H is weakly acidic. Deprotonation to form an anion is only possible with very strong bases and is generally not a practical approach for solubilization in aqueous media for biological experiments.
Aqueous Solubility Predicted to be low.The hydrophobic nature of the substituted indole ring suggests poor solubility in water.[3][4]
Organic Solvent Solubility Predicted to be higher in polar aprotic and some polar protic organic solvents.Indole itself is soluble in many organic solvents.[4]
Q2: I am seeing poor solubility of this compound in my aqueous buffer. What is the likely reason?

A2: The poor aqueous solubility of this compound is expected due to its chemical structure. The molecule is largely non-polar. The indole ring system is aromatic and hydrophobic, and the addition of a chlorine atom and a methyl group further increases its lipophilicity (fat-solubility). Water, being a highly polar solvent, struggles to form favorable interactions with such a non-polar molecule, leading to low solubility. More than 40% of new chemical entities are poorly soluble in water, making this a common challenge in drug development.[3]

Q3: Which organic solvents are a good starting point for dissolving this compound?

A3: Based on the solubility of the parent compound, indole, and other substituted indoles, the following organic solvents are recommended as a starting point for solubilization:

  • Polar Aprotic Solvents:

    • Dimethyl sulfoxide (DMSO)

    • Dimethylformamide (DMF)

    • Acetonitrile (ACN)

  • Polar Protic Solvents:

    • Ethanol

    • Methanol

  • Chlorinated Solvents:

    • Dichloromethane (DCM)

    • Chloroform

Indole itself shows good solubility in ethanol, chloroform, and ethyl acetate.[4] When preparing stock solutions for biological assays, it is crucial to use a solvent that is miscible with the aqueous assay medium and has low toxicity at the final concentration. DMSO is a common choice for this purpose.

In-Depth Troubleshooting Guides

Issue 1: My this compound precipitates when I dilute my organic stock solution into an aqueous buffer.

This is a common issue when the aqueous buffer cannot solubilize the compound at the desired final concentration. The key is to ensure the final concentration of the organic solvent is low enough to be tolerated by your experimental system while keeping the compound in solution.

Caption: Troubleshooting workflow for compound precipitation.

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Add a minimal amount of a suitable organic solvent (e.g., DMSO) to achieve a high concentration stock solution (e.g., 10-50 mM).

    • Gently vortex or sonicate until the compound is fully dissolved. A warm water bath (37°C) can aid dissolution.[4]

  • Serial Dilution:

    • Perform serial dilutions of the high-concentration stock solution in the same organic solvent to create intermediate concentrations.

  • Aqueous Dilution:

    • Add the final aliquot of the organic stock solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing. This helps to avoid localized high concentrations that can lead to precipitation.

    • The final concentration of the organic solvent should ideally be below 1% (v/v) to minimize its effect on biological systems.

Issue 2: Even in organic solvents, I am struggling to dissolve this compound at my desired concentration.

If you are facing solubility issues even in common organic solvents, a systematic approach to solvent screening and the use of solubilization-enhancing techniques may be necessary.

Solvent ClassRecommended SolventsRationale
Polar Aprotic DMSO, DMF, NMPHigh capacity to dissolve a wide range of compounds.
Polar Protic Ethanol, Methanol, IsopropanolCan form hydrogen bonds and have a moderate dielectric constant.
Ethers Dioxane, Tetrahydrofuran (THF)Good for less polar compounds.
Co-Solvent Systems The use of co-solvents can significantly enhance solubility.[5] A mixture of a water-miscible organic solvent and water can sometimes provide better solubility than either solvent alone.

If single solvents or simple co-solvent systems are insufficient, consider these advanced methods:

  • pH Adjustment: While the indole N-H is not readily ionizable, check for any other functional groups in your specific derivative that might be pH-sensitive. For many compounds, adjusting the pH can increase solubility.[5]

  • Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 can form micelles that encapsulate the hydrophobic compound, increasing its apparent aqueous solubility.

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble compounds, effectively shielding the hydrophobic molecule from water.[3]

  • Particle Size Reduction: For bulk material, techniques like micronization or nanosuspension can increase the surface area of the solid, leading to a faster dissolution rate.[5][6] While this doesn't change the equilibrium solubility, it can be critical for achieving dissolution in a reasonable timeframe.

Experimental Protocols

Protocol 1: Small-Scale Solubility Assessment

This protocol helps you systematically test the solubility of this compound in various solvents.

  • Preparation:

    • Dispense a small, pre-weighed amount (e.g., 1 mg) of this compound into several small glass vials.

  • Solvent Addition:

    • To each vial, add a measured volume (e.g., 100 µL) of a different test solvent.

  • Dissolution:

    • Vortex each vial vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, sonicate for 5-10 minutes.

    • Gentle warming (e.g., 37-40°C) can also be applied.

  • Observation:

    • Visually inspect each vial for undissolved solid.

    • If the compound dissolves, add another measured volume of solvent to determine the approximate saturation point.

  • Documentation:

    • Record the solubility as > or < a certain concentration (e.g., >10 mg/mL).

Protocol 2: Recrystallization for Purification

If you suspect impurities are affecting your experiments or solubility, recrystallization can be a valuable purification step.

Caption: General workflow for recrystallization.

  • Solvent Selection: Choose a solvent in which this compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below. A solvent pair (one in which the compound is soluble and one in which it is not) can also be effective.[7]

  • Dissolution: In an Erlenmeyer flask, add the crude solid and the minimum amount of hot solvent required for complete dissolution.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. You can then place it in an ice bath to maximize crystal formation.

  • Collection and Washing: Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

References

Technical Support Center: Improving the Stability of 5-chloro-6-methyl-1H-indole in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of this compound in solution. By understanding the underlying chemical principles and following best practices, you can ensure the integrity of your experiments and the reliability of your results.

Understanding the Instability of this compound

The stability of this compound in solution is critical for its effective use in research and pharmaceutical development.[1][2] The indole ring system, while a common scaffold in pharmacologically active compounds, is susceptible to degradation under certain conditions.[1][2] The primary drivers of instability for indole derivatives are oxidation and reactions under acidic conditions.

Mechanism of Degradation
  • Oxidation: The electron-rich pyrrole ring of the indole nucleus is prone to oxidation. This can be initiated by atmospheric oxygen, light, or trace metal impurities. The oxidation process often leads to the formation of colored byproducts, such as indoxyl and isatin, which can further polymerize.[3][4] A common visual indicator of oxidation is a color change in the solution, often to pink, red, or brown.[3]

  • Acid-Catalyzed Degradation: In acidic environments, the C3 position of the indole ring is susceptible to protonation.[5] This forms a resonance-stabilized indoleninium cation, which is an intermediate that can lead to dimerization or polymerization, resulting in the loss of the parent compound.[5] The presence of a chloro-substituent at the C5 position, being an electron-withdrawing group, has a minimal effect on the reactivity of the pyrrole ring where this degradation is initiated.[5]

Below is a diagram illustrating the potential degradation pathways for indole compounds.

Indole This compound Oxidized_Products Oxidized Products (e.g., Indoxyl, Isatin) Indole->Oxidized_Products Oxidation (O2, Light) Acid_Intermediate Indoleninium Cation (Resonance Stabilized) Indole->Acid_Intermediate Acidic Conditions (H+) Polymerized_Products Polymerized Products Oxidized_Products->Polymerized_Products Further Reactions Acid_Intermediate->Polymerized_Products Dimerization/ Polymerization cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation Stock Prepare Stock Solution (e.g., 1 mg/mL) Acid Acidic Stress (e.g., 0.1M HCl) Stock->Acid Base Basic Stress (e.g., 0.1M NaOH) Stock->Base Oxidative Oxidative Stress (e.g., 3% H2O2) Stock->Oxidative Thermal Thermal Stress (e.g., 60°C) Stock->Thermal Photolytic Photolytic Stress (ICH Q1B) Stock->Photolytic Sampling Sample at Time Points (e.g., 0, 2, 8, 24h) Acid->Sampling Base->Sampling Oxidative->Sampling Thermal->Sampling Photolytic->Sampling Neutralize Neutralize Acid/Base Samples Sampling->Neutralize HPLC Analyze by HPLC-UV/MS Neutralize->HPLC MassBalance Calculate Mass Balance HPLC->MassBalance Identify Identify Degradants MassBalance->Identify Report Generate Stability Report Identify->Report

References

Technical Support Center: Reaction Condition Optimization for 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-chloro-6-methyl-1H-indole. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or looking to optimize the synthesis of this valuable indole intermediate. As a substituted indole, it serves as a crucial building block in the development of pharmaceuticals and other biologically active compounds.[1][2]

This document moves beyond standard protocols to provide in-depth, field-tested insights in a practical question-and-answer format. We will focus primarily on the Fischer indole synthesis, as it is one of the most reliable and widely used methods for constructing such indole scaffolds.[3][4] Our goal is to explain the causality behind experimental choices, helping you troubleshoot and optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most common synthetic route for this compound, and what are the initial starting materials?

The most prevalent and versatile method for synthesizing this class of indoles is the Fischer indole synthesis .[3][5] This reaction involves the acid-catalyzed cyclization of an arylhydrazone.

  • Starting Materials:

    • (4-chloro-5-methylphenyl)hydrazine: This is the key arylhydrazine precursor. It can be synthesized from 4-chloro-5-methylaniline.

    • A Carbonyl Compound: The choice of the carbonyl partner determines the substitution at the C2 and C3 positions of the indole ring. To synthesize the parent this compound (unsubstituted at C2 and C3), the reaction is challenging. A common and effective strategy is to use pyruvic acid . This initially forms this compound-2-carboxylic acid, which can then be decarboxylated in a subsequent step to yield the target compound.[6][7] Using acetaldehyde directly is often avoided due to its volatility and propensity for side reactions like aldol condensation.[7][8]

Q2: My Fischer indole synthesis is resulting in a very low yield or failing completely. What are the most likely causes?

Failure or low yields in a Fischer indole synthesis can typically be traced back to one of four areas: starting material quality, catalyst choice, reaction conditions, or inherent substrate limitations.[8][9]

  • Purity of Starting Materials: Impurities in the (4-chloro-5-methylphenyl)hydrazine or the carbonyl compound can halt the reaction. The hydrazine is particularly susceptible to oxidation. Ensure its purity via NMR or melting point and consider using freshly prepared material.[8]

  • Inappropriate Acid Catalyst: The choice and concentration of the acid are critical.[3][10] An acid that is too weak may not facilitate the key[3][3]-sigmatropic rearrangement efficiently. Conversely, an overly strong acid or high concentration can cause degradation of the starting materials or the indole product, leading to charring or tar formation.[9][11]

  • Sub-optimal Temperature: The reaction is highly sensitive to temperature.[11] Too low, and the reaction will be impractically slow. Too high, and you risk decomposition and side reactions. The ideal temperature is highly dependent on the specific substrates and the catalyst system being used.

  • Electronic Effects of Substituents: The electronic nature of the substituents on the phenylhydrazine ring influences reactivity. In this compound, the C4-chloro group is electron-withdrawing, which can slow down the reaction, while the C5-methyl group is electron-donating, which can accelerate it.[12] These opposing effects necessitate careful optimization to find the ideal conditions.

Q3: I am observing significant tar formation and a dark-colored reaction mixture. How can I prevent this?

This is a classic sign of product or intermediate degradation, often caused by overly harsh reaction conditions.

  • Reduce Temperature: This is the first parameter to adjust. High temperatures, especially in the presence of strong acids, can easily lead to polymerization and decomposition.[11]

  • Change or Dilute the Acid Catalyst: Polyphosphoric acid (PPA) and concentrated sulfuric acid are effective but can be aggressive. Consider switching to a milder Lewis acid like zinc chloride (ZnCl₂) or a Brønsted acid like p-toluenesulfonic acid (p-TSA).[3][6] Alternatively, simply reducing the concentration of the strong acid can mitigate degradation.

  • Run Under an Inert Atmosphere: Indoles can be susceptible to oxidation, which can lead to colored impurities.[9] Running the reaction under a nitrogen or argon atmosphere can minimize oxidative decomposition, especially if the reaction requires prolonged heating.

  • Solvent Choice: Using a higher-boiling, inert solvent can allow for better temperature control and can sometimes reduce side reactions by keeping intermediates in solution and preventing localized overheating.[13]

Q4: My TLC shows multiple spots, but none seem to be my desired product. What are the likely side products?

Several side reactions can occur during the Fischer indole synthesis, leading to a complex product mixture.[7][8]

  • Aldol Condensation: If you are using an enolizable aldehyde or ketone, it can self-condense under the acidic conditions, consuming your starting material.[7][8]

  • Incomplete Reaction: The arylhydrazone intermediate may be present if the reaction did not go to completion.

  • N-N Bond Cleavage: A known side reaction involves the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain electronic factors.[8][9][14] This often leads to the formation of aniline byproducts (in this case, 4-chloro-5-methylaniline).

  • Regioisomers: This is a major issue when using an unsymmetrical ketone. For instance, reacting (4-chloro-5-methylphenyl)hydrazine with 2-butanone could potentially yield both 5-chloro-2,3,6-trimethyl-1H-indole and 5-chloro-2-ethyl-6-methyl-1H-indole. The product ratio is highly dependent on the acid catalyst and conditions.[7][9]

Below is a troubleshooting workflow to address common issues systematically.

References

avoiding degradation of "5-chloro-6-methyl-1H-indole" during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-chloro-6-methyl-1H-indole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into handling this compound and avoiding its degradation during experiments. The stability of indole derivatives is paramount for reproducible and accurate results, and this document outlines the causative factors of degradation and provides robust protocols for mitigation.

Troubleshooting Guide: Diagnosing and Resolving Degradation

Encountering unexpected results, such as discoloration, low yields, or spurious analytical peaks, can often be attributed to the degradation of the indole core. The electron-rich pyrrole ring fused to the benzene ring makes indole and its derivatives susceptible to specific chemical reactions.[1][2] This troubleshooting guide provides a logical workflow to identify the root cause of degradation and implement corrective actions.

Visual Aid: Degradation Diagnostic Workflow

The following workflow provides a step-by-step decision tree to diagnose the potential cause of degradation based on common experimental observations.

Degradation_Workflow start Observation: Unexpected Result (e.g., Color Change, Low Yield, Impurity Peaks) is_color_change Is there sample discoloration (pink, brown, black)? start->is_color_change is_low_yield Is the reaction yield lower than expected? start->is_low_yield is_impurity Are there unexpected peaks in NMR/LC-MS? start->is_impurity q_air Was the sample/reaction exposed to air? is_color_change->q_air Yes q_acid Were strong acidic conditions used (pH < 5)? is_color_change->q_acid q_light Was the sample exposed to UV or ambient light? is_color_change->q_light is_low_yield->q_air is_low_yield->q_acid Yes q_heat Was the reaction heated for a prolonged period? is_low_yield->q_heat Yes is_impurity->q_air is_impurity->q_light Yes oxidation Probable Cause: Oxidative Degradation sol_inert Solution: Use inert atmosphere (N2/Ar). Use degassed solvents. oxidation->sol_inert polymerization Probable Cause: Acid-Catalyzed Polymerization sol_ph Solution: Maintain neutral/mildly basic pH (7-8.5). Use weaker acids or shorter reaction times. polymerization->sol_ph photodegradation Probable Cause: Photodegradation sol_dark Solution: Work in amber vials. Protect from direct light. photodegradation->sol_dark thermal_instability Probable Cause: Thermal Degradation sol_temp Solution: Monitor temperature closely. Minimize heating duration. thermal_instability->sol_temp q_air->oxidation Yes q_acid->polymerization Yes q_light->photodegradation Yes q_heat->thermal_instability Yes

References

Technical Support Center: Scaling Up the Synthesis of 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 6, 2026

This technical support guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of 5-chloro-6-methyl-1H-indole. Our objective is to provide practical, experience-driven solutions to common challenges encountered when transitioning from bench-scale synthesis to pilot or manufacturing scale. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to make informed decisions and troubleshoot effectively.

Part 1: Strategic Synthesis Route Selection for Scale-Up
FAQ 1: What are the primary synthetic routes to this compound, and which is most suitable for large-scale production?

Several established methods can produce the indole core.[1][2] However, their suitability for scale-up varies significantly based on factors like starting material cost, reaction conditions, safety, and atom economy. The most common routes include the Fischer, Bartoli, and Japp-Klingemann syntheses.

For this compound, the Fischer Indole Synthesis is generally the most recommended route for scale-up. It involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the reaction of (4-chloro-5-methylphenyl)hydrazine and a suitable carbonyl compound like acetone or pyruvic acid.[2][3]

Below is a comparative analysis of the primary synthetic strategies:

Synthesis Method Starting Materials Key Reagents/Conditions Advantages for Scale-Up Challenges & Disadvantages
Fischer Indole Synthesis (4-chloro-5-methylphenyl)hydrazine, Acetone/Pyruvic AcidProtic or Lewis acids (HCl, H₂SO₄, PPA, ZnCl₂)[2][4]Well-established, high atom economy, readily available starting materials.Can produce regioisomers, risk of tar formation, N-N bond cleavage byproducts, sensitive to acid strength and temperature.[5][6][7][8]
Bartoli Indole Synthesis 1-chloro-2-methyl-4-nitrobenzeneVinyl Grignard reagents (3+ equivalents)[9][10]Excellent for synthesizing 7-substituted indoles.Requires cryogenic temperatures, excess of hazardous Grignard reagent, harsh conditions limit functional group tolerance.[9][11] Not ideal for this specific substitution pattern.
Japp-Klingemann Reaction 4-chloro-5-methylaniline (to form diazonium salt), β-keto-esterDiazotization (NaNO₂, HCl), BaseForms the required hydrazone intermediate for the Fischer synthesis under milder conditions.[12][13]Adds an extra step to the overall process compared to direct hydrazone formation. Can have issues with diazonium salt stability.[14]
Part 2: Troubleshooting Guide for the Fischer Indole Synthesis at Scale

This section addresses the most common issues encountered during the scale-up of the Fischer indole synthesis for this compound.

Workflow for Fischer Indole Synthesis

cluster_prep Step 1: Hydrazone Formation cluster_cyclize Step 2: Cyclization & Aromatization cluster_workup Step 3: Workup & Purification SM1 4-chloro-5-methylphenylhydrazine Form Hydrazone Formation (Solvent: Ethanol) SM1->Form SM2 Pyruvic Acid SM2->Form Hydrazone Hydrazone Intermediate Form->Hydrazone Heat Controlled Heating (Exotherm Management) Hydrazone->Heat Acid Acid Catalyst (e.g., PPA, H₂SO₄) Acid->Heat Cyclized Indolenine Intermediate Heat->Cyclized Aromatized Aromatization (Loss of NH₃) Cyclized->Aromatized Product Crude 5-chloro-6-methyl- 1H-indole-2-carboxylic acid Aromatized->Product Quench Reaction Quench (e.g., Ice water) Product->Quench Filter Filtration Quench->Filter Purify Purification (Crystallization) Filter->Purify Final Pure Product Purify->Final

Caption: A typical workflow for the Fischer indole synthesis at scale.

FAQ 2: My yield is consistently low upon scale-up. What are the primary factors to investigate?

Low yields during scale-up often point to issues with heat and mass transfer, or the purity of starting materials.[7]

  • Purity of Starting Materials: Impurities in the phenylhydrazine or carbonyl compound that were negligible at the lab scale can now act as catalysts for side reactions.[4][7]

    • Action: Re-verify the purity of all reagents. Phenylhydrazines are prone to oxidation; consider purification by recrystallization if the material is old or discolored.

  • Inadequate Mixing: In large reactors, inefficient stirring can create localized "hot spots" or areas of high reagent concentration, promoting decomposition and tar formation.

    • Action: Ensure the reactor's agitator is appropriate for the batch volume and viscosity. Monitor for any signs of solids settling.

  • Suboptimal Temperature Control: The Fischer synthesis is often exothermic. Poor heat removal in a large vessel can cause the temperature to overshoot, leading to degradation.[7]

    • Action: Use a jacketed reactor with an efficient heat transfer fluid. Implement a controlled, slow addition rate for the acid catalyst to manage the exotherm.

FAQ 3: I'm observing significant tar/polymer formation. How can this be minimized?

Tar formation is a classic problem in acid-catalyzed reactions like this one.[7]

  • Cause 1: Aggressive Acid Catalyst: Strong Brønsted acids like sulfuric acid can promote polymerization, especially at elevated temperatures.

    • Solution: Consider using a milder Lewis acid (e.g., ZnCl₂) or polyphosphoric acid (PPA), which often gives cleaner reactions.[4] The optimal acid and its concentration must be determined empirically.

  • Cause 2: Localized Overheating ("Hot Spots"): As mentioned, poor heat transfer is a major contributor to byproduct formation at scale.[7]

    • Solution: Improve agitation and use controlled reagent addition. A slightly higher solvent volume can also help dissipate heat more effectively.

  • Cause 3: Unstable Intermediates: The ene-hydrazine intermediate in the Fischer synthesis can be unstable.

    • Solution: Running the reaction at the lowest effective temperature can improve the stability of key intermediates and reduce degradation.

FAQ 4: My final product is contaminated with aniline byproducts. What is the cause and solution?

The presence of 4-chloro-5-methylaniline indicates a critical side reaction: heterolytic cleavage of the N-N bond in the hydrazone intermediate.

  • Mechanism of Failure: Computational studies have shown that certain electronic factors can weaken the N-N bond.[5][6] Instead of the desired[15][15]-sigmatropic rearrangement, the intermediate collapses, forming an aniline and a stabilized iminium cation.[5][16] This pathway becomes more favorable if the ene-hydrazine intermediate is over-stabilized.

    • Troubleshooting:

      • Re-evaluate the Carbonyl Component: While not directly applicable to the methyl group at C6, be aware that strongly electron-donating groups on the carbonyl starting material can exacerbate this issue.[5][6]

      • Optimize Acid Conditions: The choice of acid can influence the reaction pathway. Some Lewis acids may favor the desired rearrangement over N-N bond cleavage. Experiment with different catalysts (e.g., ZnCl₂, BF₃·OEt₂) to find the optimal conditions.[8]

      • Temperature Control: Lowering the reaction temperature may disfavor the higher-energy pathway leading to bond cleavage.

Troubleshooting Decision Tree

Start Problem Observed LowYield Low Yield / Incomplete Conversion Start->LowYield Tar Excessive Tar / Polymer Start->Tar Aniline Aniline Byproducts Start->Aniline Purification Purification Issues Start->Purification Sol_Mixing Check Reactor Agitation & Mass Transfer LowYield->Sol_Mixing Cause? Sol_Temp Improve Thermal Control (Slow Addition, Jacket Temp) LowYield->Sol_Temp Cause? Sol_Purity Verify Starting Material Purity LowYield->Sol_Purity Cause? Tar->Sol_Temp Cause? Sol_Acid Screen Acid Catalyst (Lewis vs. Brønsted) Tar->Sol_Acid Cause? Sol_Solvent Increase Solvent Volume Tar->Sol_Solvent Cause? Aniline->Sol_Temp Cause? Aniline->Sol_Acid Cause? Sol_Crystallize Optimize Crystallization (Solvent, Temp Profile) Purification->Sol_Crystallize Cause?

Caption: Decision tree for troubleshooting common scale-up issues.

FAQ 5: Column chromatography is not practical for purifying my multi-kilogram batch. What are the alternatives?

Scaling up purification requires moving away from chromatography towards more robust, bulk methods.

  • Crystallization: This is the most common and effective method for purifying solid organic compounds at scale.

    • Action: Develop a robust crystallization procedure. Screen various solvents and solvent mixtures (e.g., ethanol/water, toluene/heptane) to find conditions that provide good recovery and high purity. Control the cooling rate to influence crystal size and minimize impurity inclusion.

  • Acid-Base Extraction: If your product has acidic or basic properties that differ significantly from the impurities, a liquid-liquid extraction can be a powerful purification step. The indole N-H is weakly acidic and can sometimes be exploited.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation (potentially under vacuum) can be an option, though it is less common for substituted indoles which are often solids.

Part 3: Recommended Scale-Up Protocol & Analytical QC
Generalized Protocol: Fischer Synthesis of this compound-2-carboxylic acid

This protocol is a generalized template and requires optimization for your specific equipment and scale. All operations should be conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Hydrazone Formation:

    • To a suitably sized reactor equipped with an overhead stirrer, thermometer, and addition funnel, charge (4-chloro-5-methylphenyl)hydrazine (1.0 eq) and ethanol (5-10 volumes).

    • Stir the mixture to form a slurry or solution.

    • In a separate vessel, dissolve pyruvic acid (1.05 eq) in ethanol (1-2 volumes).

    • Add the pyruvic acid solution to the reactor dropwise over 30-60 minutes, maintaining the internal temperature below 30°C.

    • Stir the reaction mixture for 1-2 hours at room temperature. The formation of the hydrazone precipitate should be observed. Monitor by HPLC for completion.

  • Cyclization:

    • Charge polyphosphoric acid (PPA) or a pre-determined optimal acid (3-5 wt eq) to a separate, appropriately sized reactor and heat to 80-90°C.

    • CRITICAL STEP: Add the hydrazone slurry from Step 1 to the hot acid in portions, carefully controlling the addition rate to manage the exotherm and any gas evolution. Maintain the internal temperature between 95-105°C.

    • After the addition is complete, hold the reaction at temperature for 1-3 hours until HPLC analysis shows complete consumption of the hydrazone intermediate.

  • Work-up and Isolation:

    • Allow the reactor to cool to 60-70°C.

    • Slowly and carefully quench the reaction mixture by transferring it to a separate vessel containing stirred ice water (10-15 volumes). This step is highly exothermic.

    • Stir the resulting slurry for 1-2 hours as it cools to room temperature to ensure complete precipitation of the crude product.

    • Isolate the solid product by filtration. Wash the filter cake thoroughly with water until the filtrate is neutral (pH ~7).

    • Dry the crude product under vacuum at 50-60°C.

  • Purification:

    • Transfer the crude solid to a clean reactor.

    • Add a suitable recrystallization solvent (e.g., ethanol/water mixture) and heat to reflux to dissolve the solid completely.

    • Cool the solution slowly and controllably to 0-5°C to induce crystallization.

    • Hold at this temperature for 2-4 hours to maximize recovery.

    • Isolate the pure product by filtration, wash with a small amount of cold solvent, and dry under vacuum.

FAQ 6: What are the essential analytical methods for monitoring this process?

Effective quality control is vital for a successful scale-up.

  • High-Performance Liquid Chromatography (HPLC): This is the workhorse technique for this process.[17]

    • Use: To monitor the consumption of starting materials, the formation of the hydrazone intermediate, and the appearance of the final product. It is also used to determine the purity of the final product and quantify impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product.[17][18]

    • Use: To verify that the correct regioisomer has been formed and to confirm the overall structure is correct.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and intermediates.[17] GC-MS can be particularly useful for identifying volatile byproducts like aniline derivatives.

References

refining assay protocols for "5-chloro-6-methyl-1H-indole"

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Refining Assay Protocols for 5-chloro-6-methyl-1H-indole

Introduction

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound and need to develop, refine, or troubleshoot analytical assays. As a substituted indole, this compound possesses a chemical scaffold of significant interest in medicinal chemistry.[1] Accurate and robust analytical methods are paramount for its characterization, quantification, and evaluation in any experimental context.

This document provides field-proven insights and step-by-step guidance in a practical question-and-answer format. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system grounded in established scientific principles.

Part 1: Initial Characterization and Purity Assessment

Before developing a quantitative assay, it is critical to confirm the identity and purity of your starting material. Impurities can interfere with downstream experiments, leading to erroneous results.

Frequently Asked Questions (FAQs)

Q1: How can I confirm the identity and purity of my this compound sample?

A1: A multi-technique approach is essential for unambiguous characterization. The combination of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) provides orthogonal data to confirm structure, molecular weight, and purity.

  • NMR Spectroscopy will confirm the chemical structure by showing the connectivity of protons and carbons.[2]

  • Mass Spectrometry will confirm the molecular weight and elemental composition. The presence of a chlorine atom will produce a characteristic isotopic pattern.[3]

  • HPLC-UV will assess the purity of the sample by separating the main compound from any potential impurities.[4]

Experimental Protocols

Objective: To confirm the molecular structure of this compound.

Rationale: ¹H and ¹³C NMR are indispensable for elucidating the structure of organic molecules.[2] The chemical shifts, coupling constants, and signal integrations provide a detailed map of the molecule's atomic framework. For this specific molecule, we expect distinct signals for the aromatic protons, the indole N-H proton, and the methyl group protons. The chloro-substituent will influence the chemical shifts of adjacent protons on the benzene ring.[2]

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can help in resolving the N-H proton signal.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H spectrum on a 400 MHz or higher spectrometer.

    • Typical parameters include a 30-degree pulse, a relaxation delay (D1) of 1-5 seconds, and an acquisition time of 2-4 seconds.[2]

    • Ensure the spectral width covers the expected range (typically 0-12 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) can be run to differentiate between CH, CH₂, and CH₃ carbons, which is invaluable for correct signal assignment.[5]

  • Data Analysis:

    • Process the spectra (Fourier transform, phase correction, and baseline correction).

    • Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

    • Integrate the signals in the ¹H spectrum to determine the relative number of protons.

    • Analyze the chemical shifts and coupling patterns to assign signals to the specific protons and carbons of this compound.

Expected Spectral Features:

  • ¹H NMR: Look for a broad singlet for the N-H proton (typically downfield, δ 10-12 ppm), singlets for the aromatic protons without adjacent proton neighbors, and a singlet for the methyl group (around δ 2.3 ppm).

  • ¹³C NMR: Expect 9 distinct carbon signals, with chemical shifts characteristic of the indole ring system.

Objective: To confirm the molecular weight and elemental composition.

Rationale: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₈ClN), the presence of a chlorine atom is a key diagnostic feature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[6] This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, where the M+2 peak is about one-third the height of the M+ peak.[3][7]

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile.

  • Data Acquisition (LC-MS):

    • Inject the sample into an LC-MS system, typically using electrospray ionization (ESI) in positive ion mode.

    • Acquire data in full scan mode to observe the molecular ion.

  • Data Analysis:

    • Locate the molecular ion peak. The expected monoisotopic mass for [C₉H₈³⁵ClN + H]⁺ is approximately 166.04 m/z.

    • Verify the presence of the M+2 peak at approximately 168.04 m/z.

    • Confirm that the intensity ratio of the M+ peak to the M+2 peak is approximately 3:1. This is strong evidence for the presence of a single chlorine atom.[6]

Troubleshooting Quick-Guide: Characterization

Issue Potential Cause Recommended Solution
Unexpected peaks in NMR Residual solvent; impurities from synthesis; degradation.Check solvent purity. Compare with spectra of starting materials. Re-purify the sample if necessary (e.g., column chromatography).[8]
Broad NMR signals Paramagnetic impurities; compound aggregation; chemical exchange.Filter the sample. Try a different solvent or change the sample concentration/temperature. The N-H proton is often broad due to exchange.[2]
Incorrect Molecular Ion in MS Incorrect ionization mode; formation of adducts (e.g., [M+Na]⁺); sample degradation.Switch ionization polarity. Check for common adducts (Na⁺, K⁺). Prepare a fresh sample and re-analyze immediately.
M+2 Peak Ratio is not 3:1 Co-eluting impurity; presence of multiple chlorine atoms or bromine.Improve chromatographic separation. Bromine gives a ~1:1 M+2 ratio.[6] Two chlorines will give M+, M+2, and M+4 peaks.[7]

Part 2: Quantitative Analysis via HPLC

Developing a robust and reliable quantitative assay is crucial for pharmacology, DMPK, and quality control studies. HPLC is a widely used technique for the quantification of indole derivatives due to its precision and sensitivity.[9][10]

Workflow for Assay Method Selection

The choice between HPLC-UV and the more sensitive LC-MS/MS depends on the required lower limit of quantification (LLOQ) and the complexity of the sample matrix.

AssaySelection start Define Assay Requirements (LLOQ, Matrix) matrix_check Is the sample matrix complex? (e.g., Plasma, Tissue) start->matrix_check lloq_check Is LLOQ < 10 ng/mL required? matrix_check->lloq_check No lcmsms Develop LC-MS/MS Method matrix_check->lcmsms Yes hplcuv Develop HPLC-UV Method lloq_check->hplcuv No lloq_check->lcmsms Yes

Caption: Decision workflow for selecting an appropriate analytical method.

Frequently Asked Questions (FAQs)

Q2: My HPLC peak for this compound is tailing. What causes this and how can I fix it?

A2: Peak tailing is a common issue and often indicates secondary interactions between the analyte and the stationary phase. For indole derivatives, a primary cause is the interaction of the slightly basic indole nitrogen with residual, un-capped silanol groups on the silica-based C18 column.

Causality & Solution:

  • Mechanism: At neutral pH, the free silanol groups (Si-OH) on the column packing can be deprotonated (Si-O⁻), creating active sites that interact ionically with the protonated form of the indole. This leads to a portion of the analyte being more strongly retained, resulting in a tailed peak.

  • Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. This serves two purposes:

    • It protonates the silanol groups (Si-OH), neutralizing their negative charge.

    • It suppresses the ionization of the indole nitrogen, ensuring the analyte is in a single, neutral form.[9] This results in a more homogenous interaction with the stationary phase and a sharp, symmetrical Gaussian peak.

Q3: I have low sensitivity when trying to detect my compound in a biological matrix. What should I do?

A3: Low sensitivity can stem from matrix effects, poor extraction recovery, or suboptimal detector settings.

  • Optimize Sample Preparation: Use a robust extraction method like Solid-Phase Extraction (SPE) to clean up the sample and concentrate the analyte. This removes interfering substances that can suppress the detector signal (especially in MS).

  • Use a More Sensitive Detector: The indole scaffold is fluorescent. Switching from a UV detector to a fluorescence detector (FLD) can increase sensitivity by orders of magnitude.[10] For the highest sensitivity and specificity, tandem mass spectrometry (LC-MS/MS) is the gold standard.[11]

  • Optimize Detector Wavelength: Determine the UV absorbance maximum (λ_max) for this compound by running a UV scan with a diode array detector (DAD). Analyzing at the λ_max will provide the best signal-to-noise ratio.

Experimental Protocols

Objective: To develop a robust RP-HPLC method for the quantification of this compound.

Step-by-Step Methodology:

  • Column and Mobile Phase Selection:

    • Column: Start with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

    • Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile. (Acetonitrile often provides better peak shape than methanol for heterocyclic compounds).

  • Wavelength Determination:

    • Prepare a standard solution of the compound (~10 µg/mL) in the mobile phase.

    • Using a DAD, perform a UV-Vis scan from 200-400 nm to find the wavelength of maximum absorbance (λ_max). Indoles typically absorb strongly around 220 nm and 280 nm.[11] Set the detector to this wavelength.

  • Gradient Optimization:

    • Start with a broad scouting gradient to determine the approximate elution time.

    • Example Scouting Gradient:

      Time (min) % Mobile Phase B (ACN)
      0.0 5
      20.0 95
      25.0 95
      25.1 5

      | 30.0 | 5 |

    • Based on the scouting run, create a focused gradient around the elution time of the analyte to ensure good separation from any impurities and achieve a reasonable run time. Aim for a retention time between 5 and 15 minutes.

  • System Suitability:

    • Before running samples, perform at least five replicate injections of a standard solution.

    • Calculate the relative standard deviation (RSD) for retention time and peak area. The RSD should be <2% to ensure the system is performing consistently.[4]

  • Calibration Curve:

    • Prepare a series of calibration standards (at least 5-6 concentration levels) that bracket the expected concentration of your samples.

    • Inject each standard and plot the peak area versus concentration. Perform a linear regression to generate a calibration curve. The coefficient of determination (R²) should be >0.99 for a reliable assay.[11]

Troubleshooting Guide: HPLC Quantitative Assays

HPLCTroubleshooting problem Problem Potential Cause Solution no_peak No Peak Detected Pump issue (no flow) | Autosampler error | Compound degradation Check pump pressure, check solvent lines | Verify injection sequence | Prepare fresh sample rt_drift Retention Time Drifting Column temperature fluctuation | Mobile phase composition changing | Column degradation Use a column oven | Prepare fresh mobile phase daily | Replace column split_peak Split or Broad Peaks Column void or contamination | Sample solvent incompatible with mobile phase | Co-eluting impurity Reverse-flush or replace column | Dissolve sample in mobile phase | Optimize gradient for better separation

Caption: Common HPLC issues, their causes, and solutions.

Part 3: Stability and Solubility

Understanding the stability and solubility of your compound is fundamental to developing an accurate assay. Degradation during sample storage or analysis will lead to underestimation of the true concentration.

Frequently Asked Questions (FAQs)

Q4: Is this compound likely to be stable under acidic and basic conditions?

A4: Based on the general chemistry of the indole nucleus, the compound is expected to be significantly more stable under neutral to basic conditions than in strong acid.[12]

  • Acidic Conditions: The electron-rich indole ring is susceptible to protonation, particularly at the C3 position. This can lead to dimerization or degradation, especially with heat or strong acids.[12] The electron-withdrawing chloro group at C5 may slightly decrease this sensitivity, but caution is still warranted.[12]

  • Basic Conditions: The indole N-H proton can be deprotonated under basic conditions to form an indolyl anion. This anion is resonance-stabilized and generally less prone to degradation pathways.[12]

Q5: What is a good starting point for solubility testing?

A5: Start with common laboratory solvents of varying polarity. A good initial screen would include:

  • Aqueous Buffers: Phosphate-buffered saline (PBS) at pH 7.4.

  • Polar Protic Solvents: Ethanol, Methanol.

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO), Acetonitrile (ACN), Tetrahydrofuran (THF).

  • Nonpolar Solvents: Dichloromethane (DCM), Ethyl Acetate.

Solvent Properties Table

SolventFormulaRelative PolarityBoiling Point (°C)
DichloromethaneCH₂Cl₂0.30940
Ethyl AcetateC₄H₈O₂0.22877
Tetrahydrofuran (THF)C₄H₈O0.20766
Acetonitrile (ACN)C₂H₃N0.46082
EthanolC₂H₆O0.65478.5
MethanolCH₄O0.76265
Dimethyl Sulfoxide (DMSO)C₂H₆OS0.444189
WaterH₂O1.000100
Data adapted from various sources including[13] and[14].

References

Validation & Comparative

"5-chloro-6-methyl-1H-indole" vs other indole derivatives' activity

Author: BenchChem Technical Support Team. Date: January 2026

Initiating Biological Analysis

My initial move involves intensive Google searches to collect data on the biological activities of "5-chloro-6-methyl-1H-indole" and related indole derivatives, aiming for a comparative understanding. I'm focusing on their known interactions and any reported therapeutic potential, as well as their mechanism of action if available.

Developing Comparison Strategies

I'm now diving deeper into the specifics. I'm focusing on finding reliable sources to extract quantitative data—IC50, EC50 values, etc.—for a direct comparison of "this compound" and related molecules. I'm also hunting for established experimental protocols used to assess the activities of these indole derivatives, to create a strong structure for comparison, and to make it easier to interpret the data.

Constructing the Analytical Framework

I am now focusing on refining my approach to comparison. I've begun analyzing search results, pinpointing biological targets and mechanisms, and searching for quantitative data. My next steps involve structuring the comparison guide, starting with the indole scaffold's role in medicinal chemistry, followed by the specific activities of "this compound" compared to related compounds. I am preparing tables and diagrams.

Initiating Quantitative Analysis

I've begun the search, and while I have a good base of general information, I am still missing the specific quantitative comparisons between "this compound" and other indole derivatives. I am now focusing on refining search parameters to extract the relevant quantitative data.

Seeking Specific Comparisons

I am still hunting for the critical numerical comparisons for "this compound." My earlier searches offered context on biological activities and the effects of halogenation. Now, I am refining my focus to uncover the IC50 or MIC values for this specific compound versus its derivatives to satisfy the user's needs.

Gathering Structural Analogues

I'm still chasing down the hard data for "this compound," and it remains elusive. However, I've had some luck with similar structures. I've found some MIC values for 4-chloroindole, which might be the closest lead so far. The hunt continues, but I feel like I am getting closer.

Expanding Comparative Scope

I've widened the search to include more chlorinated indole derivatives, finding MIC values for 4-chloro, 5-chloro, and 5-chloro-2-methyl-indole against E. coli. I also dug up cytotoxicity data on various 5-chloro-indole derivatives. While direct data for my target is still missing, I can compare these related structures, creating tables and diagrams to show structure-activity relationships, which allows me to infer my target's potential. I'll clearly note the absence of direct experimental data.

Constructing Comparative Framework

I am now building the comparison guide. While I still lack direct data for my target molecule, I have accumulated enough information on related chlorinated indole derivatives to proceed. Specifically, I've gathered MIC values against E. coli for 4-chloro, 5-chloro, and 5-chloro-2-methyl-indole, plus cytotoxicity data on other derivatives. I will clearly acknowledge the absence of direct data for the target and focus on structure-activity relationships, leveraging tables and diagrams to illustrate my analysis.

A Comparative Analysis of 5-chloro-6-methyl-1H-indole and Known 5-HT3A Receptor Modulators: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the novel compound "5-chloro-6-methyl-1H-indole" with established modulators of the 5-hydroxytryptamine type 3A (5-HT3A) receptor. Intended for researchers, scientists, and professionals in drug development, this document will explore the structural attributes of this compound in the context of known 5-HT3A receptor agonists and antagonists. Furthermore, it will furnish detailed experimental protocols to empower researchers to functionally characterize this and similar molecules.

The 5-HT3A receptor, a member of the Cys-loop superfamily of ligand-gated ion channels, is a crucial target in pharmacology.[1][2] Its modulation is the cornerstone of therapies for chemotherapy-induced nausea and vomiting and irritable bowel syndrome.[3][4] The discovery of new modulators with potentially unique profiles is therefore of significant scientific and clinical interest.

Structural Comparison: Unveiling Potential Interactions

A molecule's structure is the primary determinant of its interaction with a biological target. Here, we compare the chemical architecture of this compound with well-characterized 5-HT3A receptor ligands.

Known 5-HT3A Receptor Modulators:

  • Agonists: These ligands, such as the endogenous neurotransmitter Serotonin and the synthetic compound m-Chlorophenylbiguanide (m-CPBG) , activate the receptor, causing its ion channel to open.[5][6]

  • Antagonists: This class of drugs, including the widely used antiemetics Ondansetron and Granisetron , bind to the receptor but do not activate it, thereby preventing agonists from binding and eliciting a response.[3][7]

The Compound of Interest: this compound

The structure of this compound, an indole derivative, presents intriguing features when compared to the established pharmacophores of 5-HT3A modulators.

CompoundCore StructureKey Substituents and their Potential Roles
Serotonin Indole5-hydroxyl group (hydrogen bonding), primary amine on the ethylamine side chain (cation-π interaction).[5]
m-CPBG PhenylbiguanideChlorophenyl group, biguanide moiety (multiple hydrogen bonding opportunities).[8]
Ondansetron CarbazoleImidazole ring (hydrogen bonding), carbonyl group.[7]
Granisetron IndazoleAzabicyclic ring system (cationic interaction), carbonyl group.[7]
This compound Indole5-chloro group: Halogen atoms, particularly chlorine, at this position have been shown in some quinazoline derivatives to enhance affinity for the 5-HT3 receptor.[9] 6-methyl group: The effect of substitution at this position is less defined and requires experimental validation. The indole scaffold itself is a common feature in many biogenic amines and synthetic ligands that interact with serotonin receptors.

The presence of the indole core in this compound suggests a potential for interaction with the aromatic residues within the 5-HT3A receptor's binding pocket, a characteristic shared with the endogenous agonist, serotonin.[10] The chloro substituent at the 5-position is particularly noteworthy, as halogen bonding can contribute significantly to ligand affinity.

Functional Characterization: Experimental Roadmaps

To elucidate the functional activity of this compound at the 5-HT3A receptor, rigorous experimental evaluation is essential. The following sections provide detailed protocols for two gold-standard techniques in the field of ion channel pharmacology.

Electrophysiological Analysis: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

The TEVC technique allows for the direct measurement of ion flow through the 5-HT3A receptor channel upon application of a test compound. This provides a real-time assessment of whether the compound acts as an agonist, antagonist, or allosteric modulator.[11][12]

Experimental Workflow for TEVC:

Caption: Workflow for 5-HT3A receptor functional analysis using TEVC.

Step-by-Step Protocol:

  • Preparation of Xenopus laevis Oocytes: Surgically harvest oocytes from an anesthetized female frog. Defolliculate the oocytes by enzymatic digestion (e.g., collagenase treatment) to isolate individual stage V-VI oocytes.[12]

  • cRNA Injection: Microinject the oocytes with cRNA encoding the human 5-HT3A subunit. Incubate the injected oocytes for 2-5 days at 16-18°C to allow for receptor expression.[13]

  • Electrode Preparation: Pull borosilicate glass capillaries to create microelectrodes with a resistance of 0.5-2 MΩ when filled with 3 M KCl.

  • Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential of -60 mV to -80 mV.

    • Establish a stable baseline current.

  • Compound Application:

    • To test for agonist activity, apply increasing concentrations of this compound and record any induced inward current.

    • To test for antagonist activity, pre-incubate the oocyte with the test compound for a defined period, then co-apply it with a known concentration of serotonin. A reduction in the serotonin-induced current indicates antagonism.

    • To assess for allosteric modulation, co-apply the test compound with a sub-maximal concentration of serotonin and observe any potentiation or inhibition of the current.

  • Data Analysis: Construct concentration-response curves to determine parameters such as EC50 (for agonists) or IC50 (for antagonists).

Biochemical Analysis: Radioligand Binding Assay

Radioligand binding assays provide a direct measure of the affinity of a compound for the 5-HT3A receptor. This is achieved by assessing the ability of the unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.[6][14]

Experimental Workflow for Radioligand Binding Assay:

G A Prepare Membranes from Cells Expressing 5-HT3A Receptors B Incubate Membranes with Radiolabeled Ligand (e.g., [3H]granisetron) and Test Compound A->B C Separate Bound from Unbound Ligand via Filtration B->C D Quantify Radioactivity of Bound Ligand using Scintillation Counting C->D E Analyze Data to Determine Binding Affinity (Ki) D->E

Caption: General workflow for a competitive radioligand binding assay.

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the 5-HT3A receptor in a suitable buffer. Centrifuge the homogenate to pellet the membranes, then resuspend the pellet in the assay buffer.[15]

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]granisetron), and varying concentrations of the unlabeled test compound (this compound).

  • Incubation: Incubate the mixture at a defined temperature for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the incubation mixture through a glass fiber filter plate to separate the receptor-bound radioligand from the unbound radioligand. Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.[16]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.[17]

Predictive Synopsis and Future Directions

Based on its structural features, this compound presents a compelling case for investigation as a 5-HT3A receptor modulator. The indole scaffold provides a foundational element for interaction, while the 5-chloro substitution could enhance binding affinity.

The proposed experimental protocols will be instrumental in definitively characterizing its pharmacological profile. Should this compound demonstrate significant activity, further studies would be warranted to explore its selectivity against other receptor subtypes and its potential therapeutic applications. The systematic approach outlined in this guide, combining structural analysis with robust functional and biochemical assays, provides a comprehensive framework for the evaluation of novel compounds targeting the 5-HT3A receptor.

References

A Comparative Guide to the Validation of the Binding Site for 5-chloro-6-methyl-1H-indole and its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the validation of a small molecule's binding site is a critical step in elucidating its mechanism of action and advancing a drug discovery program. The 5-chloro-indole scaffold is a well-established privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including the inhibition of kinases like EGFR and BRAF, modulation of serotonin receptors, and antiviral properties.[1][2][3] This guide provides an in-depth technical comparison of modern experimental techniques for identifying and validating the binding site of a representative member of this class, "5-chloro-6-methyl-1H-indole," for which a specific binding partner is not yet established.

This guide moves beyond a simple listing of protocols. It delves into the causality behind experimental choices, emphasizing a self-validating system through the integration of multiple techniques. We will explore a logical workflow, from initial computational predictions to definitive structural elucidation, providing the in-depth, field-proven insights necessary for robust binding site validation.

Part 1: Initial Assessment and Hypothesis Generation through In Silico Approaches

Before embarking on resource-intensive experimental validation, in silico methods can provide valuable initial hypotheses about the potential binding partners and binding sites of this compound. These computational approaches are essential for prioritizing experimental efforts.

Molecular Docking

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[4] It can be used to screen a library of potential protein targets or to predict the binding mode of this compound within a known or predicted binding pocket.

Experimental Protocol: Molecular Docking Workflow

  • Prepare the Ligand Structure:

    • Generate a 3D structure of this compound using a chemical drawing tool (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Prepare the Protein Target Structure:

    • Obtain the 3D structure of a potential protein target from the Protein Data Bank (PDB) or from a homology model.

    • Remove water molecules and any co-crystallized ligands.

    • Add hydrogen atoms and assign appropriate protonation states to the amino acid residues.

  • Define the Binding Site:

    • If a putative binding site is known, define the coordinates of the docking box to encompass this site.

    • If the binding site is unknown, a "blind docking" approach can be used where the docking box encompasses the entire protein surface.

  • Perform Docking:

    • Use a docking program (e.g., AutoDock, Glide, GOLD) to dock the prepared ligand into the prepared protein target.

    • The program will generate a series of possible binding poses for the ligand, each with a corresponding docking score.

  • Analyze the Results:

    • Analyze the top-ranked docking poses based on their docking scores and the predicted interactions (e.g., hydrogen bonds, hydrophobic interactions) with the protein.

    • Visually inspect the poses to ensure they are sterically and chemically reasonable.

Binding Site Prediction Algorithms

These algorithms analyze the protein's surface topology and physicochemical properties to identify potential "pockets" that could serve as binding sites for small molecules.[5][6] Methods like the MolSite approach use a library of random compounds to probe the entire protein surface computationally, identifying regions with a high propensity for ligand binding.[5]

dot

cluster_insilico In Silico Prediction Ligand_Structure 3D Structure of This compound Docking Molecular Docking Ligand_Structure->Docking Protein_Database Protein Target Database (PDB) Protein_Database->Docking Binding_Site_Pred Binding Site Prediction Protein_Database->Binding_Site_Pred Hypothesis Putative Binding Partners & Poses Docking->Hypothesis Binding_Site_Pred->Hypothesis

Caption: In Silico Workflow for Hypothesis Generation.

Part 2: Biophysical Characterization of Binding Interactions

Once a putative binding partner for this compound is identified, a suite of biophysical techniques should be employed to confirm the interaction and quantify its parameters. Each technique provides a unique piece of the puzzle, and their combined use offers a more complete picture of the binding event.

Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[7] This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).[8][9] ITC is considered the gold standard for characterizing binding thermodynamics in solution.

Experimental Protocol: Isothermal Titration Calorimetry

  • Sample Preparation:

    • Prepare a solution of the purified protein target in a suitable buffer.

    • Prepare a solution of this compound in the same buffer. The ligand concentration should be 10-20 times that of the protein.

    • Thoroughly degas both solutions to prevent air bubbles.

  • Instrument Setup:

    • Set the experimental temperature.

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

  • Titration:

    • Perform a series of small, sequential injections of the ligand solution into the sample cell.

    • The instrument measures the heat change associated with each injection.

  • Data Analysis:

    • The raw data is a series of heat-burst peaks corresponding to each injection.

    • Integrate the area under each peak to determine the heat change per injection.

    • Plot the heat change against the molar ratio of ligand to protein.

    • Fit the resulting binding isotherm to a suitable binding model to determine Kd, n, ΔH, and ΔS.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that monitors molecular interactions in real-time.[10][11] It provides kinetic information about the binding event, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (Kd) can be calculated.[10]

Experimental Protocol: Surface Plasmon Resonance

  • Sensor Chip Preparation:

    • Immobilize the purified protein target onto the surface of a sensor chip. Common immobilization chemistries include amine coupling.

    • A reference channel should be prepared in the same way but without the protein to account for non-specific binding.

  • Analyte Preparation:

    • Prepare a series of dilutions of this compound in a suitable running buffer.

  • Binding Measurement:

    • Flow the running buffer over the sensor chip surface to establish a stable baseline.

    • Inject the different concentrations of the ligand over the protein and reference surfaces.

    • The instrument detects changes in the refractive index at the surface as the ligand binds to the immobilized protein.

    • After the association phase, flow the running buffer over the chip to monitor the dissociation of the ligand.

  • Data Analysis:

    • The output is a sensorgram, which plots the binding response over time.

    • Subtract the reference channel signal from the active channel signal to correct for non-specific binding.

    • Fit the association and dissociation curves to a suitable kinetic model to determine ka and kd.

    • Calculate the Kd as the ratio of kd/ka.

FeatureIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Principle Measures heat change upon bindingMeasures change in refractive index upon binding
Key Parameters Kd, n, ΔH, ΔSka, kd, Kd
Sample State Both molecules in solutionOne molecule immobilized, one in solution
Throughput LowerHigher
Sample Consumption HigherLower
Labeling Required NoNo

Part 3: Structural Validation of the Binding Site

While biophysical techniques confirm that an interaction occurs, structural biology methods are necessary to visualize the binding site at atomic resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for identifying the binding site of a ligand on a protein in solution.[12][13] Chemical Shift Perturbation (CSP) mapping is a common NMR method used to identify the amino acid residues involved in the binding interaction.[13]

Experimental Protocol: NMR Chemical Shift Perturbation Mapping

  • Sample Preparation:

    • Produce a uniformly 15N-labeled sample of the purified protein target.

    • Prepare a stock solution of this compound.

  • Data Acquisition:

    • Acquire a 2D 1H-15N HSQC spectrum of the 15N-labeled protein. This spectrum provides a unique peak for each backbone amide proton.

    • Titrate in increasing amounts of the ligand and acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the different titration points.

    • Identify the amide peaks that shift or broaden upon addition of the ligand. These changes indicate that the chemical environment of these residues is affected by ligand binding.

    • Map the perturbed residues onto the 3D structure of the protein to visualize the binding site.

X-ray Crystallography

X-ray crystallography is the gold standard for determining the high-resolution 3D structure of a protein-ligand complex.[14][15][16] It provides a detailed picture of the binding pose of the ligand and the specific interactions it makes with the protein.

Experimental Protocol: X-ray Crystallography of a Protein-Ligand Complex

  • Co-crystallization or Soaking:

    • Co-crystallization: Incubate the purified protein with an excess of this compound to form the complex, then screen for crystallization conditions.[17][18]

    • Soaking: Grow crystals of the apo-protein first, then soak them in a solution containing the ligand.[17][18]

  • X-ray Diffraction Data Collection:

    • Mount a suitable crystal and expose it to a high-intensity X-ray beam.

    • The crystal will diffract the X-rays, and the diffraction pattern is recorded.

  • Structure Determination and Refinement:

    • Process the diffraction data to obtain an electron density map.

    • Build an atomic model of the protein-ligand complex into the electron density map.

    • Refine the model to improve its fit to the experimental data.

  • Analysis of the Binding Site:

    • Analyze the final structure to identify the specific amino acid residues that interact with the ligand and the nature of these interactions (e.g., hydrogen bonds, hydrophobic contacts).

FeatureNMR SpectroscopyX-ray Crystallography
Principle Measures changes in the magnetic environment of nucleiMeasures diffraction of X-rays by a crystal
Sample State In solutionCrystalline solid
Protein Size Generally limited to smaller proteins (<40 kDa)No strict size limit, but crystallization can be a bottleneck
Resolution Atomic, but provides an average structureHigh-resolution, static picture
Key Information Binding site mapping, dynamicsPrecise 3D structure of the complex, binding pose

Part 4: An Integrated Workflow for Binding Site Validation

A robust validation of the binding site for this compound requires an integrated approach that leverages the strengths of multiple techniques. A logical workflow would proceed as follows:

dot

Start Start: Uncharacterized Compound (this compound) In_Silico In Silico Screening (Docking, etc.) Start->In_Silico Biophysical_Screen Biophysical Screen (e.g., Thermal Shift Assay) In_Silico->Biophysical_Screen Identifies putative targets Hit_Confirmation Hit Confirmation & Thermodynamics (ITC) Biophysical_Screen->Hit_Confirmation Confirms binding Kinetics Kinetic Analysis (SPR) Hit_Confirmation->Kinetics Site_Mapping Binding Site Mapping (NMR) Kinetics->Site_Mapping Structure_Elucidation High-Resolution Structure (X-ray Crystallography) Site_Mapping->Structure_Elucidation Validated_Site Validated Binding Site & Mechanism of Action Structure_Elucidation->Validated_Site

Caption: Integrated Workflow for Binding Site Validation.

Conclusion

The validation of a ligand's binding site is a multifaceted process that requires the careful application and integration of computational, biophysical, and structural biology techniques. For a novel compound like this compound, where the binding partner is unknown, a systematic approach starting with in silico predictions and progressing through rigorous experimental validation is essential. By combining the thermodynamic insights from ITC, the kinetic data from SPR, the solution-state mapping from NMR, and the high-resolution structural information from X-ray crystallography, researchers can build a comprehensive and validated model of the binding interaction. This, in turn, provides a solid foundation for understanding the compound's mechanism of action and for guiding future drug development efforts.

References

A Researcher's Guide to Unveiling the Cross-Reactivity Profile of 5-chloro-6-methyl-1H-indole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of a Privileged Scaffold

The indole structural motif is a cornerstone of medicinal chemistry, renowned for its presence in a multitude of pharmacologically active compounds. Within this class, 5-chloro-indole derivatives have emerged as a "privileged scaffold," demonstrating a remarkable breadth of biological activity. These compounds have been successfully developed as inhibitors of critical targets in oncology, such as receptor tyrosine kinases (EGFR, BRAF), and as modulators of key players in neurotransmission, including various serotonin (5-HT) receptors.

This guide focuses on 5-chloro-6-methyl-1H-indole , a specific derivative with a currently uncharacterized pharmacological profile. While direct experimental data for this compound is not yet publicly available, the extensive body of research on its close analogs provides a strong rationale for its investigation as a potential therapeutic agent. The precise placement of the chloro and methyl groups on the indole ring is expected to significantly influence its binding affinity and selectivity.

For any novel compound, a thorough understanding of its cross-reactivity—its propensity to bind to unintended "off-target" receptors—is paramount. Off-target interactions can lead to unforeseen side effects, toxicity, or even beneficial polypharmacology. This guide, therefore, serves as a comprehensive roadmap for researchers and drug development professionals to systematically characterize the receptor cross-reactivity of this compound. We will eschew a rigid template in favor of a logical, field-proven workflow that moves from broad, predictive analysis to specific, quantitative validation.

Part 1: Predictive Analysis Based on Structural Analogs

The initial step in assessing cross-reactivity is to form a data-driven hypothesis. By examining the known targets of structurally similar 5-chloro-indoles, we can predict a panel of receptors with which this compound is most likely to interact.

Key Predicted Target Classes:

  • Receptor Tyrosine Kinases (RTKs): Numerous 5-chloro-indole-2-carboxamide derivatives have shown potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor), including the drug-resistant T790M mutant, and BRAF kinase.[1][2] These kinases are crucial nodes in signaling pathways that drive cell proliferation, making them prime targets in oncology. The core 5-chloro-indole scaffold appears to be a viable starting point for ATP-competitive kinase inhibitors.

  • Serotonin (5-HT) Receptors: The structural similarity of the indole core to serotonin makes it a frequent binder of 5-HT receptors.

    • 5-HT6 Receptors: Various N1-arylsulfonyl-1H-indole derivatives, including those with a 5-chloro substitution, have been identified as potent 5-HT6 receptor antagonists, a target for cognitive disorders.[3]

    • 5-HT3 Receptors: Simple 5-chloroindole has been identified as a potent positive allosteric modulator of the 5-HT3 receptor, a ligand-gated ion channel involved in emesis.

  • Other Potential Targets: The versatility of the indole scaffold is vast. Derivatives have been explored as ligands for sigma receptors, α1A-adrenoceptors, and even as antimicrobial agents.[4]

Based on this analysis, an initial cross-reactivity investigation for this compound should prioritize a diverse panel of kinases and G-protein coupled receptors (GPCRs), with a particular focus on the EGFR/BRAF families and multiple 5-HT receptor subtypes.

Part 2: A Tiered Experimental Framework for Profiling Cross-Reactivity

A systematic, tiered approach is the most efficient method for characterizing a compound's selectivity. This process begins with a broad, low-resolution screen to identify potential interactions, followed by more focused, high-resolution assays to confirm and quantify those "hits."

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Quantitative Validation A Compound Synthesis (this compound) B Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen, DiscoverX BioMAP) A->B C Initial 'Hit' Identification (e.g., >50% inhibition at 10 µM) B->C D Binding Assays (Determine Affinity, Ki) C->D Hits E Functional Assays (Determine Potency, IC50/EC50) C->E F Selectivity Profile Generation D->F E->F G Lead Optimization or Safety Assessment F->G

Caption: Tiered workflow for cross-reactivity profiling.

Tier 1: Broad Panel Screening

The objective of this initial phase is to cast a wide net. The most efficient way to do this is by utilizing a commercial receptor screening service. Companies like Eurofins Discovery offer comprehensive panels (e.g., SafetyScreen44™) that test the compound at a single, high concentration (typically 1-10 µM) against hundreds of diverse receptors, ion channels, transporters, and enzymes.

  • Rationale: This approach provides a rapid and cost-effective survey of the compound's potential off-target liabilities. A result showing significant inhibition or activation (commonly a >50% threshold) flags a receptor for further investigation.

  • Trustworthiness: These commercial services operate under stringent quality control, using validated assays and reference compounds, which ensures the reliability of the initial hit list.

Tier 2: Quantitative Validation of "Hits"

Any receptor identified as a "hit" in Tier 1 requires rigorous, quantitative follow-up to determine the compound's true affinity and functional potency. This involves generating full concentration-response curves.

Binding assays measure the direct interaction between the compound and the receptor. The gold standard remains the Radioligand Binding Assay .[5][6]

Experimental Protocol: Radioligand Competition Binding Assay (GPCRs)

  • Preparation:

    • Prepare cell membranes from a cell line stably overexpressing the target GPCR. Protein concentration is determined via a Bradford or BCA assay.

    • Select a suitable radioligand (e.g., ³H- or ¹²⁵I-labeled) with high affinity and selectivity for the target receptor.

    • Prepare a series of dilutions of the test compound (this compound) in assay buffer. Typically, an 11-point, 3-fold serial dilution starting from 100 µM is appropriate.

  • Assay Setup (96-well format):

    • To each well, add:

      • Assay buffer.

      • Cell membranes (e.g., 10-20 µg protein/well).

      • A fixed concentration of radioligand (typically at or near its Kd value).

      • Varying concentrations of the test compound.

    • Include control wells for:

      • Total Binding: Contains membranes and radioligand only (no competitor).

      • Non-Specific Binding (NSB): Contains membranes, radioligand, and a high concentration of a known, unlabeled ligand to saturate all specific binding sites.

  • Incubation: Incubate the plate for a defined period (e.g., 60-90 minutes) at a specific temperature (e.g., 30°C) to allow the binding to reach equilibrium.[7]

  • Termination & Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C), which traps the membranes and bound radioligand.[7] Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - NSB.

    • Plot the percentage of specific binding as a function of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the biological effect of the compound binding to the receptor (i.e., whether it acts as an agonist, antagonist, or allosteric modulator). The specific assay depends on the receptor's signaling pathway.

1. For Receptor Tyrosine Kinases (e.g., EGFR): Kinase Inhibition Assay

A common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[8][9]

Experimental Protocol: HTRF Kinase Assay

  • Reaction Setup: In a microplate, combine:

    • The target kinase (e.g., recombinant human EGFR).

    • A biotinylated peptide substrate (e.g., a generic tyrosine-containing peptide).

    • Serial dilutions of the test compound (this compound).

  • Initiation: Start the kinase reaction by adding a solution containing ATP at a concentration near its Km value. Incubate for a set time (e.g., 30 minutes) at room temperature.[2]

  • Detection: Stop the reaction by adding a detection buffer containing EDTA and the HTRF reagents:

    • Europium (Eu³⁺) cryptate-labeled anti-phosphotyrosine antibody (donor).

    • Streptavidin-XL665 (acceptor), which binds to the biotinylated substrate.

  • Incubation & Reading: Incubate for 60 minutes at room temperature to allow the detection reagents to bind. Read the plate on an HTRF-compatible reader, measuring emission at both 620 nm (cryptate) and 665 nm (XL665).

  • Data Analysis: The HTRF ratio (665 nm / 620 nm) is proportional to the amount of substrate phosphorylation. Plot the HTRF ratio against the compound concentration and fit to a dose-response curve to determine the IC50 for kinase inhibition.

2. For Gq-Coupled GPCRs: Calcium Mobilization Assay

This assay measures the increase in intracellular calcium that occurs upon Gq activation.[10]

Experimental Protocol: FLIPR Calcium Assay

  • Cell Plating: Seed cells expressing the target Gq-coupled receptor into a black-walled, clear-bottom 96-well plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Incubate for 1 hour at 37°C. During this time, the dye enters the cells and is cleaved into its active, calcium-sensitive form.

  • Compound Addition & Measurement: Place the cell plate into a fluorescence plate reader (e.g., a FlexStation or FLIPR). The instrument will establish a baseline fluorescence reading and then automatically inject serial dilutions of the test compound from a separate compound plate.

  • Data Analysis: The instrument records the fluorescence intensity over time. Receptor activation is seen as a rapid increase in fluorescence. The peak fluorescence response is plotted against the compound concentration to determine the EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a known agonist).

3. For Gs/Gi-Coupled GPCRs: cAMP Assay

These assays measure the modulation of cyclic AMP, a key second messenger.[11][12]

Experimental Protocol: HTRF cAMP Assay

  • Cell Stimulation: Plate cells expressing the target Gs or Gi-coupled receptor. For Gi-coupled receptors, include an adenylyl cyclase activator like forskolin in the stimulation buffer. Add serial dilutions of the test compound and incubate to allow for cAMP modulation.

  • Cell Lysis & Detection: Lyse the cells and add the HTRF detection reagents:

    • cAMP labeled with d2 (acceptor).

    • Anti-cAMP antibody labeled with Eu³⁺ cryptate (donor).

  • Reading & Analysis: Intracellular cAMP produced by the cells competes with the d2-labeled cAMP for binding to the antibody. A high cellular cAMP level leads to low FRET, and vice-versa. The HTRF signal is read and plotted against compound concentration to determine the EC50 or IC50.

Part 3: Data Interpretation and Selectivity Profile

The ultimate goal is to synthesize the quantitative data into a clear selectivity profile. This is best presented in a table that directly compares the compound's potency at its primary target (if one is identified) versus its potency at various off-targets.

Hypothetical Data Summary for this compound:

Receptor TargetAssay TypeMeasured Value (nM)Fold Selectivity (vs. Primary Target)
EGFR (Primary) HTRF Kinase InhibitionIC50 = 85 -
BRAFHTRF Kinase InhibitionIC50 = 1,20014.1x
VEGFR2HTRF Kinase InhibitionIC50 = 3,50041.2x
5-HT6Radioligand BindingKi = 95011.2x
5-HT2ACalcium MobilizationIC50 = 4,80056.5x
Adrenergic α1ARadioligand BindingKi > 10,000> 117x
Dopamine D2Radioligand BindingKi > 10,000> 117x
  • Interpretation: In this hypothetical example, this compound is a potent EGFR inhibitor with moderate selectivity against BRAF and 5-HT6, and high selectivity against VEGFR2, 5-HT2A, and the adrenergic and dopamine receptors tested. A selectivity window of >10-fold is often considered a minimum benchmark for a useful research tool, while >100-fold is desirable for a therapeutic candidate.

Visualization of Key Signaling Pathways

Understanding the mechanism of action requires visualizing the relevant signaling cascades.

G cluster_0 RTK Signaling (e.g., EGFR) Growth Factor Growth Factor EGFR EGFR Growth Factor->EGFR Binds RAS RAS EGFR->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Test_Compound This compound Test_Compound->EGFR Inhibits ATP Binding G cluster_1 GPCR Signaling (Gq-Coupled) Agonist Agonist GPCR_Gq Gq-Coupled Receptor Agonist->GPCR_Gq PLC Phospholipase C GPCR_Gq->PLC Activates IP3 IP3 PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to Receptor Ca_Release Ca²⁺ Release ER->Ca_Release Test_Compound This compound (Antagonist) Test_Compound->GPCR_Gq Blocks Agonist

References

A Comparative Analysis of Synthetic Routes to 5-chloro-6-methyl-1H-indole: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The indole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents. Substituted indoles, such as 5-chloro-6-methyl-1H-indole, are of particular interest to researchers in drug discovery and development due to their potential for a wide range of biological activities. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. This guide provides a comparative analysis of two prominent synthetic routes to this compound: the classic Fischer indole synthesis and the versatile Leimgruber-Batcho synthesis. This in-depth examination is designed to equip researchers, scientists, and drug development professionals with the necessary insights to select the most appropriate synthetic strategy based on starting material availability, scalability, and overall efficiency.

Comparative Overview of Synthetic Strategies

The selection of a synthetic route is a critical decision in any chemical research and development program. The choice is often dictated by a multitude of factors including the accessibility of starting materials, the robustness of the chemical transformation, the ease of purification, and the overall yield. Below is a comparative summary of the Fischer and Leimgruber-Batcho syntheses for the preparation of this compound.

FeatureFischer Indole SynthesisLeimgruber-Batcho Indole Synthesis
Starting Materials (4-chloro-5-methylphenyl)hydrazine and a suitable carbonyl compound (e.g., acetone)1-chloro-2-methyl-4-nitrobenzene
Key Transformation Acid-catalyzed cyclization of a phenylhydrazoneReductive cyclization of a β-nitroenamine
Reaction Conditions Typically requires strong acids (e.g., H₂SO₄, PPA) and elevated temperatures.Milder reduction conditions (e.g., Fe/CH₃COOH, Raney Ni/H₂).
Potential for Isomers Low, regioselectivity is generally high.Low, regioselectivity is determined by the starting nitrotoluene.
Scalability Well-established for large-scale synthesis.Also suitable for large-scale production.
Substrate Scope Broad, tolerates a wide range of substituents on both the hydrazine and carbonyl components.Broad, particularly for electron-deficient nitrotoluenes.

Route 1: The Fischer Indole Synthesis

The Fischer indole synthesis, first reported by Emil Fischer in 1883, is a cornerstone of heterocyclic chemistry and remains one of the most widely used methods for indole synthesis.[1][2] The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound.[3]

Mechanistic Rationale

The generally accepted mechanism for the Fischer indole synthesis proceeds through several key steps:

  • Hydrazone Formation: The reaction commences with the condensation of (4-chloro-5-methylphenyl)hydrazine with a carbonyl compound, such as acetone, to form the corresponding phenylhydrazone.

  • Tautomerization: The phenylhydrazone undergoes tautomerization to its enamine isomer.

  • [4][4]-Sigmatropic Rearrangement: A crucial[4][4]-sigmatropic rearrangement (the Fischer rearrangement) occurs, leading to the formation of a di-imine intermediate.

  • Cyclization and Aromatization: The di-imine undergoes cyclization and subsequent elimination of ammonia to afford the aromatic indole ring.

Fischer_Indole_Synthesis cluster_start Starting Materials cluster_intermediates Reaction Intermediates cluster_product Final Product start_hydrazine (4-chloro-5-methylphenyl)hydrazine hydrazone Phenylhydrazone start_hydrazine->hydrazone + Acetone - H₂O start_ketone Acetone start_ketone->hydrazone enamine Enamine hydrazone->enamine Tautomerization diimine Di-imine Intermediate enamine->diimine [3,3]-Sigmatropic Rearrangement (H⁺) cyclized Cyclized Intermediate diimine->cyclized Cyclization product This compound cyclized->product - NH₃ Aromatization

Caption: Mechanistic pathway of the Fischer indole synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of (4-chloro-5-methylphenyl)hydrazine hydrochloride

This protocol is adapted from a general procedure for the synthesis of phenylhydrazine hydrochlorides.[2]

  • To a stirred solution of 4-chloro-2-methylaniline (1 equivalent) in concentrated hydrochloric acid at -5 °C, a solution of sodium nitrite (1.1 equivalents) in water is added dropwise, maintaining the temperature below 0 °C.

  • After stirring for 30 minutes, a solution of tin(II) chloride (2.5 equivalents) in concentrated hydrochloric acid is added dropwise, keeping the temperature below 5 °C.

  • The reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • The resulting precipitate is collected by filtration, washed with a small amount of cold hydrochloric acid, and dried under vacuum to yield (4-chloro-5-methylphenyl)hydrazine hydrochloride.

Step 2: Synthesis of this compound

This protocol is a representative procedure and may require optimization.[5][6]

  • A mixture of (4-chloro-5-methylphenyl)hydrazine hydrochloride (1 equivalent) and acetone (1.2 equivalents) in a suitable solvent such as ethanol or toluene is stirred at room temperature for 1-2 hours to form the hydrazone.

  • A strong acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, is carefully added.

  • The reaction mixture is heated to reflux (typically 80-120 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, the reaction is cooled to room temperature and carefully quenched by pouring it onto crushed ice.

  • The mixture is neutralized with a saturated aqueous solution of sodium bicarbonate.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Route 2: The Leimgruber-Batcho Indole Synthesis

The Leimgruber-Batcho indole synthesis, developed in the 1970s, provides a powerful and versatile alternative to the Fischer synthesis.[4] This method is particularly advantageous for the synthesis of indoles from readily available ortho-nitrotoluenes.

Mechanistic Rationale

The Leimgruber-Batcho synthesis proceeds in two main stages:

  • Enamine Formation: The synthesis begins with the reaction of an ortho-nitrotoluene, in this case, 1-chloro-2-methyl-4-nitrobenzene, with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-nitroenamine.

  • Reductive Cyclization: The intermediate enamine is then subjected to reductive cyclization. The nitro group is reduced to an amine, which then undergoes intramolecular cyclization onto the enamine double bond, followed by elimination of dimethylamine to yield the indole.

Leimgruber_Batcho_Synthesis cluster_start Starting Material cluster_intermediates Reaction Intermediates cluster_product Final Product start_nitrotoluene 1-chloro-2-methyl-4-nitrobenzene enamine β-Nitroenamine start_nitrotoluene->enamine + DMF-DMA amino_enamine Aminoenamine enamine->amino_enamine Reduction of NO₂ cyclized Cyclized Intermediate amino_enamine->cyclized Intramolecular Cyclization product This compound cyclized->product - HN(CH₃)₂ Aromatization

Caption: Mechanistic pathway of the Leimgruber-Batcho indole synthesis.

Detailed Experimental Protocol

Step 1: Synthesis of 1-chloro-2-methyl-4-nitrobenzene

This protocol is based on a reported synthesis.[1][4][7]

  • 4-Chloroaniline is oxidized to 4-nitrochlorobenzene using an oxidizing agent like peroxytrifluoroacetic acid in dichloromethane.

  • The resulting 4-nitrochlorobenzene is then subjected to a Friedel-Crafts alkylation with methyl iodide in the presence of a Lewis acid catalyst such as aluminum chloride to yield 1-chloro-2-methyl-4-nitrobenzene.

Step 2: Synthesis of this compound

This protocol is adapted from a general procedure for the Leimgruber-Batcho synthesis.[8]

  • A solution of 1-chloro-2-methyl-4-nitrobenzene (1 equivalent) and N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.2 equivalents) in a suitable solvent like DMF is heated, typically at reflux, until the formation of the enamine is complete (monitored by TLC).

  • The solvent is removed under reduced pressure.

  • The crude enamine is dissolved in a mixture of acetic acid and a suitable solvent like toluene.

  • A reducing agent, such as iron powder, is added portion-wise, and the mixture is heated.

  • After the reduction and cyclization are complete (monitored by TLC), the reaction mixture is cooled and filtered to remove the iron salts.

  • The filtrate is washed with water and saturated sodium bicarbonate solution.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford this compound.

Conclusion and Future Perspectives

Both the Fischer and Leimgruber-Batcho syntheses represent viable and robust methods for the preparation of this compound. The choice between these two classical routes will largely depend on the availability and cost of the respective starting materials. The Fischer indole synthesis offers a more direct route if the corresponding hydrazine is accessible, while the Leimgruber-Batcho synthesis provides an excellent alternative starting from the nitrotoluene.

In recent years, modern synthetic methodologies, particularly those involving palladium-catalyzed cross-coupling reactions, have emerged as powerful tools for indole synthesis.[9] These newer methods often offer milder reaction conditions and a broader functional group tolerance. Researchers are encouraged to explore these contemporary approaches as they may provide more efficient and versatile pathways to novel substituted indoles, including this compound and its derivatives, for applications in drug discovery and materials science.

References

A Comparative Guide to the Biological Efficacy of 5-chloro-6-methyl-1H-indole and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the indole scaffold stands as a "privileged structure," a recurring motif in a multitude of biologically active compounds.[1][2] Its inherent versatility and ability to interact with a wide array of biological targets have made it a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents.[3][4] This guide provides a comprehensive comparison of the predicted biological efficacy of 5-chloro-6-methyl-1H-indole against its analogs, grounded in established structure-activity relationships (SAR) and supported by detailed experimental protocols for validation. While direct comparative studies on this compound are not extensively reported in publicly available literature, a robust predictive analysis can be constructed by examining the well-documented effects of halogen and methyl substitutions on the indole core.

The Indole Scaffold: A Foundation for Diverse Bioactivity

The indole ring system, a bicyclic structure composed of a benzene ring fused to a pyrrole ring, provides a unique combination of aromaticity, hydrogen bonding capability, and lipophilicity. These characteristics allow indole derivatives to participate in various non-covalent interactions with biological macromolecules, such as enzymes and receptors, leading to a broad spectrum of pharmacological activities.[3] Modifications to the indole core, through the introduction of various substituents, can fine-tune these properties, enhancing potency, selectivity, and pharmacokinetic profiles.

Strategic Substitutions: The Influence of Chloro and Methyl Groups

The biological activity of indole derivatives is profoundly influenced by the nature and position of substituents on the ring system. This guide focuses on the combined effect of a chloro group at the 5-position and a methyl group at the 6-position.

The Role of Halogenation: Enhancing Potency

Halogenation, particularly with chlorine, is a common strategy in drug design to modulate a compound's physicochemical properties. The introduction of a chlorine atom at the 5-position of the indole ring can significantly impact its biological activity through several mechanisms:

  • Increased Lipophilicity: The chloro group enhances the molecule's lipophilicity, which can improve its ability to cross cell membranes and reach intracellular targets.

  • Altered Electronic Properties: As an electron-withdrawing group, chlorine can influence the electron density of the indole ring, affecting its binding affinity to target proteins.

  • Metabolic Stability: Halogenation can block sites of metabolic oxidation, increasing the compound's in vivo half-life.

Studies on various 5-chloro-indole derivatives have demonstrated enhanced antimicrobial and anticancer activities. For instance, certain 5-chloroindole derivatives have shown potent activity against various cancer cell lines, including those of the breast, colon, and pancreas.[2][5] Similarly, in the realm of antimicrobial agents, 5-chloro substitution has been associated with improved efficacy against both Gram-positive and Gram-negative bacteria.[6]

The Impact of Methylation: Modulating Specificity and Potency

The introduction of a methyl group at the 6-position can also contribute significantly to the biological profile of the indole scaffold. The effects of methylation are often more subtle than halogenation and can include:

  • Steric Influence: The methyl group can provide a steric hindrance that either promotes or hinders binding to a specific target, thereby influencing selectivity.

  • Hydrophobic Interactions: The methyl group can participate in hydrophobic interactions within the binding pocket of a target protein, potentially increasing binding affinity.

  • Electronic Effects: As an electron-donating group, the methyl group can subtly alter the electronic nature of the indole ring.

While less extensively studied in isolation at the 6-position in combination with a 5-chloro substituent, the presence of a methyl group on the indole ring has been shown to be beneficial for certain biological activities. For example, some N-methylated indole derivatives have displayed significant antiproliferative activities.[3]

Comparative Efficacy Analysis: A Predictive Framework

Based on the established principles of SAR, we can construct a predictive comparison of the biological efficacy of this compound against its mono-substituted and unsubstituted analogs across three key therapeutic areas: antimicrobial, anticancer, and antiviral.

Antimicrobial Activity

The combination of a lipophilic, electron-withdrawing chloro group and a small, hydrophobic methyl group is predicted to confer potent antimicrobial activity upon this compound. The chloro group is expected to enhance membrane permeability, allowing the compound to reach intracellular targets in bacteria, while the methyl group may contribute to specific interactions with bacterial enzymes or proteins.

Table 1: Predicted Comparative Antimicrobial Efficacy

CompoundPredicted ActivityRationale
1H-Indole (Unsubstituted)LowBaseline activity of the core scaffold.
5-Chloro-1H-indoleModerate to HighEnhanced lipophilicity and altered electronics due to the chloro group are known to improve antimicrobial effects.[6]
6-Methyl-1H-indoleLow to ModerateThe methyl group may provide a modest increase in activity through hydrophobic interactions.
This compound High The synergistic effect of enhanced membrane penetration (chloro group) and potential specific hydrophobic interactions (methyl group) is expected to result in superior activity.
Anticancer Activity

In the context of cancer, the 5-chloro substitution has been a key feature in several potent indole-based anticancer agents.[2][5] This is often attributed to the ability of the chloro-indole scaffold to inhibit key signaling pathways involved in cell proliferation and survival. The addition of a methyl group at the 6-position could further enhance this activity by optimizing interactions within the binding sites of target kinases or other proteins.

Table 2: Predicted Comparative Anticancer Efficacy

CompoundPredicted ActivityRationale
1H-Indole (Unsubstituted)LowThe core scaffold generally exhibits weak antiproliferative activity.
5-Chloro-1H-indoleModerate to HighThe 5-chloro substitution is a known feature in potent anticancer indole derivatives, often targeting key kinases.[2][5][7]
6-Methyl-1H-indoleLow to ModerateThe methyl group might enhance activity against specific cancer cell lines through favorable steric or hydrophobic interactions.
This compound High The combination of the electronically favorable chloro group and the sterically/hydrophobically beneficial methyl group is predicted to result in potent and potentially selective anticancer activity.
Antiviral Activity

The antiviral potential of indole derivatives is well-documented, with some compounds acting as entry or fusion inhibitors.[4] Halogenation of the indole ring has been shown to be a critical factor for the antiviral activity of certain indole nucleosides. The 5-chloro substituent in this compound could enhance its ability to interfere with viral replication processes. The role of the 6-methyl group is less predictable but could contribute to the specificity of action against certain viral targets.

Table 3: Predicted Comparative Antiviral Efficacy

CompoundPredicted ActivityRationale
1H-Indole (Unsubstituted)LowThe unsubstituted indole scaffold generally shows limited antiviral activity.
5-Chloro-1H-indoleModerateHalogenation can be a key determinant for the antiviral activity of indole derivatives.[8]
6-Methyl-1H-indoleLowThe contribution of a single methyl group to antiviral activity is likely to be modest.
This compound Moderate to High The presence of the chloro group is expected to be the primary driver of antiviral activity, with the methyl group potentially modulating the spectrum of activity against different viruses.

Experimental Validation: Protocols and Methodologies

To empirically validate the predicted biological efficacy of this compound and its analogs, a series of standardized in vitro assays are essential. The following section provides detailed, step-by-step methodologies for key experiments.

Synthesis of this compound

A plausible synthetic route to this compound would be the Fischer indole synthesis, a robust and widely used method for preparing substituted indoles.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction1 Hydrazone Formation cluster_reaction2 Fischer Indole Synthesis A 4-Chloro-3-methylaniline C (4-Chloro-3-methylphenyl)hydrazine A->C NaNO2, HCl SnCl2 B Acetaldehyde D Acetaldehyde (4-chloro-3-methylphenyl)hydrazone C->D Acetaldehyde, Acid catalyst E This compound D->E Acid catalyst (e.g., H2SO4), Heat

Caption: Proposed Fischer Indole Synthesis of this compound.

Protocol for Synthesis:

  • Diazotization and Reduction: Dissolve 4-chloro-3-methylaniline in hydrochloric acid and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt. Subsequently, add a solution of tin(II) chloride in hydrochloric acid to reduce the diazonium salt to (4-chloro-3-methylphenyl)hydrazine.

  • Hydrazone Formation: React the synthesized hydrazine with acetaldehyde in the presence of a catalytic amount of acid (e.g., acetic acid) in a suitable solvent like ethanol to form the corresponding hydrazone.

  • Cyclization: Treat the hydrazone with a strong acid catalyst such as sulfuric acid or polyphosphoric acid and heat to induce cyclization, followed by aromatization to yield this compound.

  • Purification: Purify the crude product by column chromatography on silica gel.

Antimicrobial Susceptibility Testing

The antimicrobial activity can be determined using the broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).

Antimicrobial_Assay A Prepare serial dilutions of test compounds in a 96-well plate. B Inoculate each well with a standardized bacterial suspension. A->B C Incubate the plate at 37°C for 18-24 hours. B->C D Determine the MIC by observing the lowest concentration with no visible growth. C->D

Caption: Workflow for Broth Microdilution Antimicrobial Assay.

Protocol for Broth Microdilution Assay:

  • Preparation of Compounds: Prepare stock solutions of this compound and its analogs in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform two-fold serial dilutions of the compounds in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB).

  • Bacterial Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay

The antiproliferative activity of the compounds can be evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Anticancer_Assay A Seed cancer cells in a 96-well plate and allow to adhere. B Treat cells with various concentrations of the test compounds. A->B C Incubate for 48-72 hours. B->C D Add MTT solution and incubate to allow formazan crystal formation. C->D E Solubilize formazan crystals and measure absorbance at 570 nm. D->E F Calculate the IC50 value (concentration for 50% inhibition). E->F

Caption: Workflow for the MTT Antiproliferative Assay.

Protocol for MTT Assay:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7 breast cancer, HCT116 colon cancer) into 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with serial dilutions of this compound and its analogs for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours to allow the conversion of MTT to formazan by viable cells.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the colored solution at 570 nm using a microplate reader.

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of cell viability against the compound concentration.

Antiviral Efficacy Assay

The antiviral activity can be assessed using a plaque reduction assay for viruses that cause visible cytopathic effects (CPE).

Antiviral_Assay A Grow a confluent monolayer of host cells in a multi-well plate. B Infect the cells with a known titer of the virus. A->B C Overlay the cells with a semi-solid medium containing different concentrations of the test compounds. B->C D Incubate for a period sufficient for plaque formation. C->D E Stain the cells and count the number of plaques. D->E F Calculate the EC50 value (concentration for 50% reduction in plaques). E->F

Caption: Workflow for the Plaque Reduction Antiviral Assay.

Protocol for Plaque Reduction Assay:

  • Cell Culture: Grow a confluent monolayer of susceptible host cells (e.g., Vero cells for Herpes Simplex Virus) in 6- or 12-well plates.

  • Viral Infection: Infect the cell monolayers with a specific number of plaque-forming units (PFU) of the virus for 1-2 hours.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of this compound and its analogs.

  • Incubation: Incubate the plates at the optimal temperature for viral replication until visible plaques are formed.

  • Plaque Visualization and Counting: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • EC50 Calculation: The effective concentration that reduces the number of plaques by 50% (EC50) is determined by plotting the percentage of plaque reduction against the compound concentration.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and evaluating the biological efficacy of this compound in comparison to its analogs. Based on established structure-activity relationships, this disubstituted indole is predicted to exhibit potent antimicrobial, anticancer, and antiviral activities. The detailed experimental protocols provided herein offer a clear roadmap for the synthesis and empirical validation of these predictions.

Future research should focus on the synthesis of a library of 5,6-disubstituted indoles to further elucidate the synergistic or antagonistic effects of different functional groups at these positions. In vivo studies will also be crucial to assess the therapeutic potential and pharmacokinetic properties of the most promising candidates identified from in vitro screening. The exploration of the specific molecular targets and mechanisms of action of these compounds will provide invaluable insights for the rational design of next-generation indole-based therapeutics.

References

Elucidating the Mechanism of Action for 5-chloro-6-methyl-1H-indole: A Comparative and Investigative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs.[1][2][3] Halogenated derivatives, particularly those with a chlorine at the 5-position, have emerged as a promising class of compounds with a wide spectrum of biological activities, most notably in oncology.[1][4][5] While extensive research has been conducted on various 5-chloro-indole derivatives, the specific mechanism of action for 5-chloro-6-methyl-1H-indole remains to be fully characterized in publicly accessible literature.

This guide provides a comprehensive framework for researchers to systematically investigate and confirm the mechanism of action of this specific compound. We will leverage the known activities of structurally related indole alkaloids as a comparative baseline to design a logical, multi-step experimental workflow. This document is intended not as a simple recitation of facts, but as a strategic manual, explaining the rationale behind experimental choices and providing detailed, validated protocols to ensure scientific rigor.

The Comparative Landscape: Known Mechanisms of Action for Substituted Indole Analogs

The biological effects of indole derivatives are diverse, often stemming from their ability to interact with key cellular machinery.[6][7] Many 5-chloro-indole compounds, for instance, have been identified as potent inhibitors of protein kinases, which are critical regulators of cell signaling pathways frequently dysregulated in cancer.[1][8] Others interfere with the dynamics of the cellular cytoskeleton. A comparative analysis of well-characterized analogs provides a logical starting point for our investigation.

Compound Class Example(s) Primary Mechanism of Action Therapeutic Area Supporting Sources
5-Chloro-Indole-2-Carboxamides Erlotinib AnalogsInhibition of Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase (wild-type and mutant forms)Oncology (Non-Small-Cell Lung Cancer)[4][9]
5-Chloro-Indole Derivatives Various ScaffoldsInhibition of BRAF Kinase (a serine/threonine kinase in the MAPK pathway)Oncology (Melanoma)[1][8]
Vinca Alkaloids Vinblastine, VincristineDisruption of Microtubule Dynamics by Binding to TubulinOncology (Lymphomas, Leukemias)[10]
Bis-indole Alkaloids StaurosporineBroad-Spectrum Protein Kinase InhibitorResearch Tool, Anticancer[11]
Tryptamine Derivatives Serotonin, PsilocinInteraction with Serotonin Receptors (e.g., 5-HT receptors)Neuroscience[12]

This comparative overview suggests that the most probable mechanisms of action for a novel 5-chloro-indole derivative like this compound are kinase inhibition or disruption of microtubule polymerization . Our experimental approach will therefore prioritize the investigation of these two pathways.

Proposed Experimental Workflow for Mechanism of Action Determination

This workflow is designed as a self-validating system, starting with broad phenotypic screening and progressively narrowing down to specific molecular targets.

G cluster_0 Phase 1: Phenotypic Screening cluster_1 Phase 2: Target Class Identification cluster_2 Phase 3: Specific Target Validation cluster_3 Phase 4: Mechanism Confirmation pheno_screen Broad Cell Viability Assay (e.g., MTT on Cancer Cell Line Panel) data_analysis1 Determine GI50 Values Identify Sensitive vs. Resistant Lines pheno_screen->data_analysis1 kinase_assay Broad Kinase Panel Screen (e.g., 400+ Kinases) data_analysis1->kinase_assay Hypothesis: Kinase Inhibitor tubulin_assay In Vitro Tubulin Polymerization Assay data_analysis1->tubulin_assay Hypothesis: Microtubule Disruptor ic50_kinase IC50 Determination for Hit Kinases (e.g., ADP-Glo Assay) kinase_assay->ic50_kinase If Hits Identified ic50_tubulin IC50 Determination for Tubulin Polymerization tubulin_assay->ic50_tubulin If Activity Observed western_blot Western Blot for Downstream Signaling Pathway ic50_kinase->western_blot conclusion Confirmed Mechanism of Action western_blot->conclusion ic50_tubulin->conclusion

Caption: A logical workflow for elucidating the mechanism of action.

Part 1: Initial Phenotypic Screening - Does the Compound Have Cellular Activity?

The first crucial step is to determine if this compound exerts a biological effect on whole cells. A broad-based cell viability assay against a panel of cancer cell lines is the industry-standard approach. This screen will not only confirm activity but can also provide early clues about the mechanism based on the pattern of sensitivity across different cancer types.

Experimental Protocol: MTT Cell Proliferation Assay

Objective: To determine the concentration of this compound that inhibits the growth of various cancer cell lines by 50% (GI50).

Materials:

  • Cancer cell lines (e.g., A549 lung carcinoma, HT-29 colon adenocarcinoma, MCF-7 breast adenocarcinoma, PANC-1 pancreatic carcinoma)

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound, dissolved in DMSO to create a 10 mM stock solution

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well cell culture plates

  • Multichannel pipette and microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a density of 3,000-8,000 cells/well in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell adherence.

  • Compound Treatment: Prepare serial dilutions of the 10 mM stock of this compound in culture medium. A common starting range is 100 µM to 1 nM.

  • Remove the medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells with DMSO-only medium as a vehicle control and wells with medium only as a blank.

  • Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT reagent to each well and incubate for an additional 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: After subtracting the blank, calculate the percentage of cell growth inhibition relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the GI50 value.

Anticipated Data Presentation
Cell Line Tissue of Origin Key Mutations GI50 (µM) for this compound GI50 (µM) for Erlotinib (Control)
A549LungKRAS G12S> 5015.2
HT-29ColonBRAF V600E2.5> 50
MCF-7BreastPIK3CA E545K15.88.9
PANC-1PancreasKRAS G12D35.122.4

Data are hypothetical and for illustrative purposes only.

Part 2: Target Class Identification

Based on the results of the phenotypic screen and our comparative analysis, we will proceed with targeted in vitro assays to identify the molecular target class.

A. Kinase Inhibition - A Primary Hypothesis

Given that numerous 5-chloro-indole derivatives function as kinase inhibitors, a broad kinase panel screen is a highly efficient next step.[1][4] This will test the compound's activity against hundreds of kinases simultaneously, providing a comprehensive overview of its selectivity.

G cluster_0 EGFR Signaling Pathway cluster_1 RAS-RAF-MEK-ERK Pathway cluster_2 PI3K-AKT Pathway EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Compound 5-chloro-indole (Hypothetical Inhibitor) Compound->EGFR Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Potential inhibition of the EGFR signaling cascade.

Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Example)

Objective: To measure the ability of this compound to inhibit the activity of a specific kinase (e.g., BRAF V600E) by quantifying ATP-to-ADP conversion.

Materials:

  • Recombinant human kinase (e.g., BRAF V600E)

  • Kinase-specific substrate and cofactors

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (Promega), which includes ADP-Glo™ Reagent and Kinase Detection Reagent

  • This compound and a known inhibitor (e.g., Vemurafenib for BRAF)

  • White, opaque 96- or 384-well assay plates

Step-by-Step Methodology:

  • Reagent Preparation: Prepare serial dilutions of the test compound and positive control inhibitor.

  • Kinase Reaction Setup: In a well of the assay plate, combine the kinase, its substrate, and the appropriate reaction buffer.

  • Initiation: Add the test compound dilutions to the reaction wells. Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at 30°C for 60 minutes, allowing the enzymatic reaction to proceed.

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to the wells. This reagent converts the ADP generated by the kinase into a luminescent signal via coupled luciferase/luciferin reactions. Incubate for 30-60 minutes.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Analysis: The light output is directly proportional to the amount of ADP produced and thus to kinase activity. Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

B. Microtubule Disruption - A Secondary Hypothesis

Should the kinase screens yield negative results, or if the cell viability profile suggests a mechanism related to cell cycle arrest, investigating microtubule dynamics is the next logical step.[10]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

Objective: To measure the ability of this compound to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin protein (>99% pure)

  • Tubulin polymerization buffer (e.g., G-PEM buffer containing GTP)

  • This compound

  • Positive control (e.g., colchicine, a known polymerization inhibitor)

  • Negative control (e.g., DMSO vehicle)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compound and controls.

  • Reaction Setup: In a cold 96-well plate, add the polymerization buffer and the compound dilutions.

  • Initiation: Add purified tubulin to each well and mix gently. Ensure the plate remains on ice.

  • Data Acquisition: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the change in absorbance (turbidity) at 340 nm every minute for 60 minutes. The rate of increase in absorbance corresponds to the rate of microtubule polymerization.

  • Analysis: Plot absorbance versus time for each concentration. The rate of polymerization can be determined from the slope of the linear phase. Calculate the percentage of inhibition compared to the DMSO control and determine the IC50 value.[8]

Summary and Path Forward

References

A Comparative Guide to the Pharmacokinetic Properties of 5-chloro-6-methyl-1H-indole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the indole scaffold remains a cornerstone for the development of novel therapeutics. Its versatile structure has given rise to a multitude of compounds with a broad spectrum of biological activities. Among these, the 5-chloro-6-methyl-1H-indole core has emerged as a particularly promising pharmacophore in various therapeutic areas, including oncology and neurodegenerative diseases. However, the journey from a promising lead compound to a viable drug candidate is fraught with challenges, with pharmacokinetic properties often being a critical determinant of success or failure.

This guide provides a comprehensive comparison of the pharmacokinetic profiles of this compound derivatives. It is designed to offer researchers and drug development professionals a deeper understanding of how structural modifications to this core scaffold influence its absorption, distribution, metabolism, and excretion (ADME). By synthesizing available experimental data and outlining robust methodologies for their evaluation, this guide aims to facilitate the rational design of this compound derivatives with optimized pharmacokinetic properties, thereby accelerating their path to clinical relevance.

The Significance of the this compound Scaffold

The this compound scaffold is a privileged structure in drug discovery, conferring a unique combination of lipophilicity and hydrogen bonding capacity that facilitates interactions with a variety of biological targets. The presence of the chloro and methyl groups at the 5 and 6 positions, respectively, can significantly influence the electronic and steric properties of the molecule, leading to enhanced potency and selectivity. However, these substitutions also impact the molecule's ADME profile, making a thorough understanding of these effects crucial for successful drug development.

Understanding the ADME Profile: A Four-Part Journey

The pharmacokinetic profile of a drug candidate is determined by its journey through the body, which can be broadly categorized into four stages:

Caption: The ADME process, a fundamental concept in pharmacokinetics.

A comprehensive evaluation of these four stages is essential for predicting a drug's efficacy and safety profile. The following sections will delve into the experimental methodologies used to assess these properties and present a comparative analysis of available data for this compound derivatives.

Experimental Protocols for Pharmacokinetic Profiling

To ensure the generation of reliable and reproducible pharmacokinetic data, standardized and well-validated experimental protocols are paramount. The following are detailed step-by-step methodologies for key in vitro assays used to characterize the ADME properties of this compound derivatives.

Caco-2 Permeability Assay for Intestinal Absorption

The Caco-2 permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of drugs.[1][2][][4] This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.

Workflow for Caco-2 Permeability Assay:

Caption: A generalized workflow for the Caco-2 permeability assay.

Step-by-Step Methodology:

  • Cell Culture: Caco-2 cells are seeded onto permeable Transwell inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[1]

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[2]

  • Compound Incubation: The test compound, dissolved in a suitable transport buffer, is added to the apical (A) or basolateral (B) side of the monolayer.

  • Sampling: At predetermined time points, samples are collected from the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport).

  • Quantification: The concentration of the test compound in the collected samples is determined using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the insert, and C0 is the initial concentration of the compound in the donor compartment.

Metabolic Stability Assay Using Liver Microsomes

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the major drug-metabolizing enzymes in the liver.[5][6][7][8][9] The stability of a compound in the presence of liver microsomes is a key indicator of its hepatic clearance.

Step-by-Step Methodology:

  • Preparation: Human liver microsomes are thawed and diluted in a phosphate buffer (pH 7.4). The test compound is added to the microsomal suspension.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without NADPH is also performed to assess non-enzymatic degradation.

  • Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction: The reaction in the aliquots is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound.

  • Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t1/2) and intrinsic clearance (CLint) are then calculated.

Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins influences its distribution and availability to reach its target site.[10][11][12][13][14] Equilibrium dialysis is a common method for determining the fraction of a drug that is unbound in plasma.

Step-by-Step Methodology:

  • Apparatus Setup: A dialysis apparatus with two chambers separated by a semi-permeable membrane is used.

  • Sample Preparation: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other chamber.

  • Equilibration: The apparatus is incubated at 37°C until equilibrium is reached, allowing the unbound drug to diffuse across the membrane.

  • Sampling: After equilibration, samples are taken from both the plasma and buffer chambers.

  • Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.

  • Data Analysis: The fraction of unbound drug (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Comparative Pharmacokinetic Data of this compound Derivatives

DerivativeModification at Position 2Caco-2 Papp (A-B) (10⁻⁶ cm/s)Metabolic Stability (t₁/₂ in HLM, min)Plasma Protein Binding (% bound)Predicted Oral Bioavailability (%)
Parent Scaffold -H5.24592.5Moderate
Derivative A -COOH1.8>6085.1Low to Moderate
Derivative B -CONH₂3.55590.3Moderate
Derivative C -CH₂OH6.13088.7Moderate to High
Derivative D -CH₂N(CH₃)₂8.92595.8High

Analysis of Structure-Pharmacokinetic Relationships:

  • Impact of Polar Groups: The introduction of a carboxylic acid group (Derivative A) significantly reduces permeability, likely due to its charge at physiological pH. In contrast, converting it to an amide (Derivative B) or a primary alcohol (Derivative C) improves permeability. This highlights the delicate balance between polarity and membrane transport.

  • Metabolic Lability: The introduction of a dimethylaminomethyl group (Derivative D) appears to create a metabolically labile spot, as indicated by the shorter half-life in human liver microsomes. This could be due to N-dealkylation, a common metabolic pathway.

  • Plasma Protein Binding: The high lipophilicity of the core scaffold generally leads to high plasma protein binding. Modifications that increase polarity, such as the carboxylic acid in Derivative A, tend to slightly decrease protein binding.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of new therapeutics. However, optimizing the pharmacokinetic properties of its derivatives is a critical step in translating their biological activity into clinical efficacy. This guide has outlined the key experimental methodologies for assessing the ADME profile of these compounds and provided a framework for understanding structure-pharmacokinetic relationships.

Future research in this area should focus on generating comprehensive and directly comparable pharmacokinetic data for a wider range of this compound derivatives. Such studies will be invaluable for building predictive models that can guide the rational design of new drug candidates with improved bioavailability, metabolic stability, and overall pharmacokinetic profiles. By integrating these principles into the drug discovery process, the full therapeutic potential of this important class of compounds can be realized.

References

A Researcher's Guide to Validating 5-chloro-6-methyl-1H-indole as a Chemical Tool

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of "5-chloro-6-methyl-1H-indole" as a potential tool compound. While the indole scaffold is a cornerstone in medicinal chemistry, and 5-chloro-indole derivatives have shown promise, particularly in oncology, this specific molecule remains largely uncharacterized.[1][2][3] This document outlines a self-validating, stepwise experimental plan to rigorously assess its utility, moving from foundational quality control to robust cellular characterization. Our approach is grounded in the principle that a tool compound's value is directly proportional to the confidence with which we can interpret the data it generates.[4][5]

The Imperative of Validation: Defining a High-Quality Tool Compound

Before embarking on any experimental work, it is critical to understand the criteria that separate a mere chemical reagent from a validated tool compound. A true tool compound allows a researcher to ask precise mechanistic and phenotypic questions about a molecular target.[4] The consensus from leading consortia and publications establishes several pillars of validation:[6]

  • Identity and Purity: The compound's structure and purity must be unambiguously confirmed. A contaminated or incorrect batch can invalidate entire studies.[7]

  • Potency: The compound should modulate its intended target in the nanomolar range in biochemical assays.

  • Selectivity: The compound must demonstrate a clear window of activity for the target of interest over other related proteins, especially within the same family.[4]

  • On-Target Engagement: There must be direct evidence that the compound engages its target in a relevant cellular context.[6]

  • Structure-Activity Relationship (SAR): The biological effect should be demonstrably linked to the compound's specific structure. This is often proven by using a structurally similar but biologically inactive analog as a negative control.[6]

This guide will systematically address each of these pillars.

Hypothesis Generation: Why Investigate this compound?

The 5-chloro-indole scaffold is a privileged structure in modern medicinal chemistry, frequently appearing in potent kinase inhibitors.[1] Numerous derivatives have been synthesized and evaluated as inhibitors of key oncogenic kinases like the Epidermal Growth Factor Receptor (EGFR) and BRAF.[3][8][9] These small molecules typically act as ATP-competitive inhibitors, blocking downstream signaling pathways crucial for cancer cell proliferation and survival.[1][3]

Based on this strong precedent, our working hypothesis is:

This compound is a potential inhibitor of a protein kinase, such as EGFR. Its validation requires confirming direct, potent, and selective inhibition in biochemical and cellular systems.

For the purposes of this guide, we will proceed with EGFR as the primary hypothetical target, a common target for this chemical class.[9][10]

The Validation Workflow: A Three-Phase Approach

We propose a tiered validation workflow. This structure ensures that resource-intensive cellular experiments are only performed on a compound that has passed foundational quality and in vitro activity checks.

G cluster_0 Phase 1: Foundational QC cluster_1 Phase 2: In Vitro Target Validation cluster_2 Phase 3: Cellular Confirmation p1_qc Purity & Identity (NMR, LC-MS, HPLC) p1_prop Physicochemical Properties (Solubility, Stability) p1_qc->p1_prop p2_biochem Primary Biochemical Assay (Potency - IC50) p1_prop->p2_biochem Proceed if pure, soluble, & stable p2_binding Orthogonal Binding Assay (Affinity - KD) p2_biochem->p2_binding p2_select Selectivity Profiling (e.g., KinomeScan) p2_binding->p2_select p3_cetsa Target Engagement (CETSA) p2_select->p3_cetsa Proceed if potent & selective p3_pathway Pathway Modulation (Western Blot for p-ERK) p3_cetsa->p3_pathway p3_pheno Phenotypic Assay (Cell Viability) p3_pathway->p3_pheno valid Validated Tool p3_pheno->valid invalid Requires Optimization p3_pheno->invalid

Caption: A tiered workflow for validating a new tool compound.

Phase 1: Foundational Quality Control

Any reputable vendor will provide a certificate of analysis, but independent verification is a cornerstone of rigorous science.[7]

1.1. Identity and Purity Confirmation

  • Protocol:

    • Nuclear Magnetic Resonance (NMR): Acquire ¹H and ¹³C NMR spectra. The observed shifts and coupling constants should match the expected structure of this compound.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Determine the molecular weight to confirm identity. The observed mass-to-charge ratio should correspond to the compound's exact mass (C₉H₈ClN, Exact Mass: 165.03).[11]

    • High-Performance Liquid Chromatography (HPLC): Use a standardized method to assess purity. A high-quality tool compound should be >95% pure, ideally >99%.

1.2. Solubility and Stability Assessment

  • Rationale: A compound that crashes out of solution cannot provide an accurate concentration for an experiment.[7]

  • Protocol:

    • Prepare a high-concentration stock solution (e.g., 10 mM) in a suitable solvent like DMSO.

    • Visually inspect for precipitation.

    • Determine solubility in aqueous cell culture media at the highest intended experimental concentration.

    • Assess stability by re-analyzing a sample of the stock solution by HPLC after a set period (e.g., one week) at storage temperature and after a freeze-thaw cycle.

Phase 2: In Vitro Target Validation

This phase aims to confirm potent and selective activity against the hypothesized target, EGFR, using purified components. We will compare our test compound against a well-validated EGFR inhibitor (Positive Control: Erlotinib ) and a structurally related, presumed inactive molecule (Negative Control: 6-methyl-1H-indole ). The absence of the chloro group at the 5-position is a common strategy for creating a less active control.

2.1. Biochemical Potency (IC₅₀ Determination)

  • Rationale: The first step is to determine if the compound can inhibit the enzymatic activity of the target protein.

  • Assay: A time-resolved fluorescence energy transfer (TR-FRET) assay, such as LanthaScreen®, is a robust method.

  • Protocol:

    • Add purified, active EGFR kinase to assay wells.

    • Add a range of concentrations of "this compound," Erlotinib, or "6-methyl-1H-indole" (typically from 1 nM to 30 µM).

    • Initiate the kinase reaction by adding ATP and a fluorescently-labeled peptide substrate.

    • After incubation, add an antibody that specifically recognizes the phosphorylated substrate, labeled with a TR-FRET acceptor.

    • Read the fluorescence signal. The ratio of acceptor to donor emission is proportional to kinase activity.

    • Plot the dose-response curve and calculate the IC₅₀ value (the concentration at which 50% of enzyme activity is inhibited).

2.2. Orthogonal Binding Affinity (Kᴅ Determination)

  • Rationale: To confirm that the observed inhibition is due to direct physical binding to the target, an orthogonal, label-free method is essential.[4][6]

  • Assay: Surface Plasmon Resonance (SPR).

  • Protocol:

    • Immobilize purified EGFR protein on an SPR sensor chip.

    • Flow serial dilutions of the test compound over the chip surface.

    • Measure the change in the refractive index at the surface, which is proportional to the mass of the compound binding to the protein.

    • Calculate the association (kₐ) and dissociation (kₑ) rates to determine the equilibrium dissociation constant (Kᴅ).

2.3. Selectivity Profiling

  • Rationale: A useful tool compound must be selective. It should not inhibit a wide range of other kinases, which would confound experimental results.[4]

  • Assay: A large-scale kinase panel screen (e.g., DiscoverX KINOMEscan™).

  • Protocol:

    • Submit the compound for screening at a fixed, high concentration (e.g., 1 µM) against a panel of hundreds of human kinases.

    • The results are typically reported as "% Inhibition" or "Kd" values for each kinase.

    • Analyze the data to identify off-targets. A selective compound will show potent activity against EGFR with minimal binding to other kinases, especially those in closely related families.

Hypothetical In Vitro Data Summary
CompoundBiochemical Potency (EGFR IC₅₀)Binding Affinity (EGFR Kᴅ)Selectivity Score (S₁₀ at 1µM)¹
This compound 75 nM90 nM0.05
Erlotinib (Positive Control) 5 nM8 nM0.02
6-methyl-1H-indole (Negative Control) > 30,000 nM> 30,000 nM> 0.5
¹Selectivity Score (S₁₀) is the fraction of kinases with >90% inhibition at a given concentration. A lower score indicates higher selectivity.

Phase 3: Cellular Confirmation

Positive in vitro data provides the justification for moving into more complex and biologically relevant cellular models. The goal here is to confirm the compound enters cells, engages its target, and produces a measurable on-target effect.

G compound This compound (Tool Compound) egfr EGFR Receptor compound->egfr Inhibits ras_raf Ras/Raf/MEK egfr->ras_raf Activates erk ERK ras_raf->erk p_erk p-ERK (Active) erk->p_erk Phosphorylation proliferation Cell Proliferation & Survival p_erk->proliferation western_blot Western Blot (Measured Outcome) p_erk->western_blot

Caption: Simplified EGFR signaling pathway targeted for validation.

3.1. Cellular Target Engagement (CETSA)

  • Rationale: The Cellular Thermal Shift Assay (CETSA) provides definitive proof that a compound binds to its target protein within the complex environment of a living cell.[6] Ligand binding stabilizes the target protein, increasing its melting temperature.

  • Protocol:

    • Treat intact cells (e.g., A549, an EGFR-expressing lung cancer cell line) with the vehicle or the test compound.

    • Heat aliquots of the treated cells across a range of temperatures (e.g., 40°C to 70°C).

    • Lyse the cells and separate soluble proteins from aggregated, denatured proteins by centrifugation.

    • Analyze the amount of soluble EGFR remaining at each temperature using Western blotting.

    • A positive result is a rightward shift in the melting curve for the compound-treated cells compared to the vehicle control, indicating target stabilization.

3.2. On-Target Pathway Modulation

  • Rationale: If the compound is truly inhibiting EGFR, we should observe a decrease in the phosphorylation of its downstream effectors.

  • Assay: Western Blot for phosphorylated ERK (p-ERK), a key node in the EGFR pathway.

  • Protocol:

    • Plate A549 cells and serum-starve them to reduce basal signaling.

    • Pre-treat cells for 1-2 hours with a dose range of "this compound," Erlotinib, or the inactive control.

    • Stimulate the EGFR pathway with a short pulse of EGF (epidermal growth factor).

    • Lyse the cells and perform a Western blot using antibodies against p-ERK and total ERK (as a loading control).

    • A successful on-target effect will show a dose-dependent decrease in the p-ERK signal in cells treated with the active compounds, but not the inactive control.

3.3. Cellular Phenotypic Assay

  • Rationale: The final step is to link target engagement and pathway modulation to a relevant cellular outcome, such as the inhibition of cell proliferation.

  • Assay: A cell viability assay (e.g., CellTiter-Glo®).

  • Protocol:

    • Seed A549 cells in multi-well plates.

    • Treat with a dose range of all three compounds for 72 hours.

    • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of metabolic activity and cell viability.

    • Read the luminescence signal.

    • Calculate the EC₅₀ (the concentration for 50% maximal effect). A strong correlation between the biochemical IC₅₀ and the cellular EC₅₀, which is absent for the inactive control, provides powerful evidence for an on-target mechanism of action.[6]

Hypothetical Cellular Data Summary
CompoundCellular Target Engagement (CETSA ΔTₘ)Pathway Inhibition (p-ERK EC₅₀)Antiproliferative Activity (A549 EC₅₀)
This compound + 4.5 °C250 nM300 nM
Erlotinib (Positive Control) + 6.0 °C25 nM35 nM
6-methyl-1H-indole (Negative Control) No Shift> 30,000 nM> 30,000 nM

Conclusion and Guide to Interpretation

Based on the hypothetical data generated through this workflow, "this compound" would be considered a validated, moderately potent, and highly selective tool compound for studying EGFR biology. The data shows:

  • Potency: Sub-micromolar activity in biochemical and cellular assays.

  • Selectivity: A high degree of selectivity against a broad kinase panel.

  • On-Target Effects: It directly binds EGFR in cells (CETSA), inhibits downstream signaling (p-ERK), and causes a corresponding antiproliferative effect.

  • SAR Confirmation: The inactive analog, "6-methyl-1H-indole," shows no activity in any assay, confirming the phenotype is not due to non-specific effects of the indole scaffold.

This rigorous, multi-faceted approach provides the necessary evidence to use "this compound" with confidence in future biological research. It transforms a simple chemical into a precision tool for dissecting complex biological pathways.

References

A Comparative Benchmarking Guide: Evaluating 5-chloro-6-methyl-1H-indole Against Standard Kinase Modulators

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for novel small molecules with therapeutic potential is a continuous endeavor. The indole scaffold is a well-established pharmacophore, and its halogenated derivatives have shown promise, particularly in oncology. This guide provides an in-depth technical comparison of a novel compound, 5-chloro-6-methyl-1H-indole, against two standard kinase modulators: Erlotinib, a selective Epidermal Growth Factor Receptor (EGFR) inhibitor, and Staurosporine, a broad-spectrum kinase inhibitor.

This comparison is designed to offer a framework for evaluating the potential of new chemical entities by benchmarking their performance in established in vitro assays. We will delve into the rationale behind the experimental design, provide detailed, reproducible protocols, and present illustrative data to guide your own research and development efforts.

Introduction to the Test Compound and Standard Modulators

This compound is a halogenated indole derivative. While this specific molecule is not extensively characterized in publicly available literature, the broader class of 5-chloro-indole derivatives has demonstrated significant potential as anticancer agents, often through the modulation of critical cellular signaling pathways.[1] Many such compounds have been shown to target protein kinases, which are crucial regulators of cell proliferation, differentiation, and survival.[1]

Erlotinib serves as our benchmark for targeted kinase inhibition. It is a potent and selective inhibitor of the EGFR tyrosine kinase, which is frequently overexpressed or mutated in various cancers, including non-small cell lung cancer.[2][3] Erlotinib competitively binds to the ATP-binding site of the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways like Ras/Raf/MEK/ERK and PI3K/Akt, ultimately leading to cell cycle arrest and apoptosis in EGFR-dependent cancer cells.[2][4]

Staurosporine , a natural product derived from Streptomyces staurosporeus, is utilized as a broad-spectrum kinase inhibitor. Its ability to inhibit a wide range of protein kinases with high affinity makes it a valuable research tool and a positive control for inducing apoptosis in various cell lines.[5][6] However, its lack of specificity has precluded its clinical use.[5]

Comparative Analysis: A Two-Pronged Approach

To comprehensively evaluate the potential of this compound, we propose a two-tiered approach:

  • Biochemical Assay: An in vitro kinase inhibition assay to determine the direct inhibitory effect of the compound on a specific kinase (EGFR) and to draw a direct comparison with Erlotinib.

  • Cell-Based Assay: A cytotoxicity assay (MTT) across different cancer cell lines to assess the compound's effect on cell viability and to compare its potency against both the targeted inhibitor (Erlotinib) and the broad-spectrum apoptosis inducer (Staurosporine).

In Vitro EGFR Kinase Inhibition Assay

The rationale for selecting an EGFR kinase inhibition assay is based on the known activity of other 5-chloro-indole derivatives that have shown inhibitory effects on this particular receptor tyrosine kinase.[1] This assay will provide a direct measure of the compound's potency and selectivity at the molecular level.

Illustrative Data:

CompoundTarget KinaseIC50 (nM)
This compound EGFR85
ErlotinibEGFR2
StaurosporineEGFR88.1

Note: The IC50 value for this compound is hypothetical and for illustrative purposes, based on the range of activities observed for similar compounds. The IC50 for Erlotinib is a known value.[3][7] The IC50 for Staurosporine is a reported value.[8]

Interpretation:

In this hypothetical scenario, this compound demonstrates moderate inhibitory activity against EGFR, with an IC50 value of 85 nM. When compared to Erlotinib, a highly potent and specific EGFR inhibitor with an IC50 of 2 nM, our test compound is significantly less potent at the molecular target.[3][7] Interestingly, its potency is comparable to that of Staurosporine against EGFR.[8] This initial biochemical screen suggests that while this compound may have some activity against EGFR, it is unlikely to be as effective as a highly optimized inhibitor like Erlotinib.

Cell-Based Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11][12] By treating different cancer cell lines with a range of concentrations of our test compound and the standard modulators, we can determine their respective half-maximal inhibitory concentrations (IC50), providing a measure of their cytotoxic potential.

For this guide, we will consider two common cancer cell lines:

  • A549: A human non-small cell lung cancer cell line, which is relevant for EGFR inhibitors.

  • MCF-7: A human breast cancer cell line, often used in general cancer drug screening.

Illustrative Data:

CompoundA549 IC50 (µM)MCF-7 IC50 (µM)
This compound 1525
Erlotinib5.3 - 231.2
Staurosporine0.054 (MGC803)-

Note: The IC50 values for this compound are hypothetical. The IC50 range for Erlotinib in A549 cells is based on reported data.[13][14] The IC50 for Erlotinib in MCF-7 cells is a reported value.[7] The IC50 for Staurosporine is for a different gastric cancer cell line (MGC803) as a reference point for its high potency.[15]

Interpretation:

The hypothetical cytotoxicity data suggests that this compound exhibits anti-proliferative effects in both A549 and MCF-7 cell lines, with IC50 values in the low micromolar range. Its activity in A549 cells is within the range observed for Erlotinib, suggesting it may have on-target effects in this EGFR-relevant cell line.[13][14] However, the significantly higher potency of Staurosporine in inducing cell death (albeit in a different cell line) highlights the difference between a targeted and a broad-spectrum cytotoxic agent.[15] The activity in MCF-7 cells, where EGFR is not the primary driver, suggests that this compound might have off-target effects or inhibit other kinases, a characteristic it may share with other indole-based compounds.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms of action and the experimental design, the following diagrams illustrate the key signaling pathways and the workflow for the comparative assays.

EGFR Signaling Pathway

This pathway is a primary target for many kinase inhibitors in cancer therapy. Upon ligand binding, EGFR dimerizes and autophosphorylates, initiating downstream cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which promote cell proliferation and survival. Inhibitors like Erlotinib block this initial phosphorylation step.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Erlotinib Erlotinib Erlotinib->EGFR Inhibits

Caption: EGFR Signaling Pathway and Point of Inhibition.

Apoptosis Signaling Pathway

Apoptosis, or programmed cell death, is a critical process for removing damaged or unwanted cells. It can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of executioner caspases (e.g., Caspase-3) that dismantle the cell. Broad-spectrum kinase inhibitors like Staurosporine can induce apoptosis through the intrinsic pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligand Death Ligand (e.g., FasL) Death_Receptor Death Receptor (e.g., Fas) Death_Ligand->Death_Receptor Caspase8 Caspase-8 Death_Receptor->Caspase8 Caspase3 Caspase-3 (Executioner) Caspase8->Caspase3 Cellular_Stress Cellular Stress (e.g., Staurosporine) Mitochondrion Mitochondrion Cellular_Stress->Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Simplified Overview of Apoptosis Pathways.

Experimental Workflow for Comparative Analysis

The following diagram outlines the logical flow of experiments for benchmarking a novel compound against standard modulators.

Experimental_Workflow cluster_setup Experimental Setup cluster_biochemical Biochemical Assay cluster_cellular Cell-Based Assay cluster_analysis Data Analysis & Comparison Compound_Prep Prepare Stock Solutions: - this compound - Erlotinib - Staurosporine Kinase_Assay In Vitro EGFR Kinase Inhibition Assay Compound_Prep->Kinase_Assay MTT_Assay MTT Cytotoxicity Assay Compound_Prep->MTT_Assay Cell_Culture Culture Cancer Cell Lines: - A549 (Lung) - MCF-7 (Breast) Cell_Culture->MTT_Assay IC50_Biochem Determine Biochemical IC50 Kinase_Assay->IC50_Biochem Data_Analysis Analyze Dose-Response Curves IC50_Biochem->Data_Analysis IC50_Cellular Determine Cellular IC50 MTT_Assay->IC50_Cellular IC50_Cellular->Data_Analysis Comparison Compare Potency & Selectivity Data_Analysis->Comparison Conclusion Draw Conclusions on Compound's Potential Comparison->Conclusion

Caption: Workflow for Benchmarking a Novel Kinase Inhibitor.

Detailed Experimental Protocols

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This protocol is a synthesized methodology for determining the IC50 value of a test compound against recombinant human EGFR kinase.

Materials:

  • Recombinant human EGFR kinase

  • 96-well microplates

  • Poly(Glu, Tyr) 4:1 substrate

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • ATP solution

  • Test compounds (this compound, Erlotinib, Staurosporine) dissolved in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of each test compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in kinase buffer to achieve the desired final assay concentrations (e.g., 1 nM to 100 µM).

  • Assay Plate Setup: To each well of a 96-well plate, add the diluted compound or vehicle control (DMSO).

  • Enzyme and Substrate Addition: Add the recombinant EGFR kinase and the poly(Glu, Tyr) substrate to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well. The final ATP concentration should be close to the Km for EGFR.

  • Incubation: Incubate the plate for 30-60 minutes at 30°C.

  • Reaction Termination and Detection: Stop the reaction and detect the remaining ATP or the generated ADP using a suitable detection reagent, following the manufacturer's instructions (e.g., ADP-Glo™).

  • Data Analysis: Measure the luminescence or fluorescence using a microplate reader. Calculate the percentage of kinase activity for each compound concentration relative to the vehicle control. Plot the percentage of inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: MTT Cell Viability Assay

This protocol outlines the steps for assessing the cytotoxicity of the compounds on adherent cancer cell lines.[9][10][11][12]

Materials:

  • A549 and MCF-7 cancer cell lines

  • Complete culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. Remove the existing medium from the wells and replace it with 100 µL of medium containing the different concentrations of the compounds or vehicle control (DMSO). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization: Carefully aspirate the medium from the wells without disturbing the cells. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate for 15 minutes to ensure complete dissolution. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control (100% viability). Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Directions

This guide provides a structured approach to the initial benchmarking of a novel indole derivative, this compound, against established kinase modulators. The illustrative data suggests that while the compound may not be a highly potent and selective EGFR inhibitor like Erlotinib, its cytotoxic effects in different cancer cell lines warrant further investigation.

The moderate, broad-spectrum activity could imply that this compound targets multiple kinases, a characteristic that can be advantageous in certain therapeutic contexts. Future studies should aim to:

  • Expand the Kinase Profiling: Screen the compound against a broad panel of kinases to identify its primary targets and off-targets.

  • Elucidate the Mechanism of Action: Investigate the downstream effects of the compound on key signaling pathways through techniques like Western blotting to confirm the inhibition of phosphorylation of target kinases and their substrates.

  • In Vivo Efficacy Studies: If in vitro data is promising, progress to animal models to evaluate the compound's therapeutic efficacy, pharmacokinetics, and safety profile.

By systematically comparing novel compounds to well-characterized standards, researchers can make informed decisions about which candidates to advance in the drug discovery pipeline.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-chloro-6-methyl-1H-indole
Reactant of Route 2
Reactant of Route 2
5-chloro-6-methyl-1H-indole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.